Product packaging for 1,5-Diphenylcarbazone(Cat. No.:CAS No. 119295-41-9)

1,5-Diphenylcarbazone

Cat. No.: B7855421
CAS No.: 119295-41-9
M. Wt: 240.26 g/mol
InChI Key: ZFWAHZCOKGWUIT-UHFFFAOYSA-N
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Description

1,5-Diphenylcarbazone is an orange to red, odorless solid compound ( 538-62-5) with a molar mass of 240.26 g·mol⁻¹ and a melting point of approximately 157 °C. It is highly soluble in organic solvents like ethanol and chloroform but has poor solubility in water. This compound is widely recognized as a sensitive colorimetric reagent for the detection and analysis of metal ions. It forms intensely colored complexes with several heavy metals, which is the basis of its primary research value. With mercury (Hg²⁺) ions, it forms a distinctive purple complex, making it indispensable in mercurimetry for the titration and determination of chloride ions in water analysis. Similarly, it serves as a key chromogenic agent for the spectrophotometric detection of chromium (Cr³⁺). Beyond its classical applications, this compound is integral to modern analytical methodologies. It is used in the synthesis of functionalized adsorbents, such as those grafted onto graphene oxide and magnetic chitosan nanocomposites, for the highly efficient dispersive solid-phase extraction of trace levels of toxic ions like Pb²⁺, Cd²⁺, and Hg²⁺ from environmental water samples prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). Recent research has also explored its novel applications, including its use in a nickel complex solution for radiation dosimetry, where its color change upon gamma irradiation in the 20-1000 Gy range is measured spectrophotometrically. Owing to its versatile coordination chemistry, this compound finds application across diverse fields including environmental monitoring, food safety testing, pharmaceutical development, and biochemical research. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions, as it may cause skin and eye irritation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O B7855421 1,5-Diphenylcarbazone CAS No. 119295-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-3-phenyliminourea
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InChI

InChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
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InChI Key

ZFWAHZCOKGWUIT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
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Molecular Formula

C13H12N4O
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DSSTOX Substance ID

DTXSID5060225
Record name 1,5-Diphenylcarbazone
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Molecular Weight

240.26 g/mol
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Physical Description

Orange-red solid; [Merck Index] Orange powder; [MSDSonline]
Record name Diphenylcarbazone
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CAS No.

538-62-5, 119295-40-8, 119295-41-9
Record name Diphenylcarbazone
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Record name Diphenylcarbazone, (Z)-
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Record name Diazenecarboxylic acid, 2-phenyl-, 2-phenylhydrazide
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Record name 1,5-Diphenylcarbazone
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Record name DIPHENYLCARBAZONE, (Z)-
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Foundational & Exploratory

1,5-Diphenylcarbazone synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Diphenylcarbazone: Synthesis, Properties, and Applications

Introduction

This compound (C₁₃H₁₂N₄O) is an organic compound from the carbazone group, recognized for its utility as a complexometric and photometric indicator, particularly in the quantification of heavy metal ions.[1][2] It is structurally similar to its precursor, 1,5-diphenylcarbazide, and is often used in a mixture with it.[1][3] This compound's ability to form distinctly colored complexes with metal ions like mercury, chromium, and copper makes it an invaluable reagent in analytical chemistry for applications ranging from water analysis to pharmaceutical development and food safety testing.[1][4] This document provides a comprehensive overview of the synthesis, chemical and physical properties, and key experimental protocols related to this compound.

Properties of this compound

This compound is typically an orange to reddish-purple crystalline powder.[1][2][5] It is stable under normal conditions but should be stored away from light and air, as it can be sensitive.[6][7] Commercial products are often a mixture of this compound and its precursor, 1,5-Diphenylcarbazide.[1][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-anilino-3-phenyliminourea[1]
Synonyms s-Diphenylcarbazone, Diphenylcarbazone[1]
CAS Number 538-62-5[2]
Molecular Formula C₁₃H₁₂N₄O[1]
Molar Mass 240.26 g/mol [1]
Appearance Yellow to red/orange odorless solid[1][5]
Melting Point 153-158 °C (with decomposition)[3]
Bulk Density 380 kg/m ³[3]
Solubility

The solubility of this compound is a critical factor for its application as an indicator.

SolventSolubilityReference(s)
Water Poor / Almost Insoluble[1]
Ethanol (B145695) Soluble[1][2]
Acetone Soluble[5]
Chloroform Soluble[8]
Benzene Soluble[8]

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the controlled oxidation of its precursor, 1,5-Diphenylcarbazide.[1][6] The precursor itself is commonly synthesized from the reaction of phenylhydrazine (B124118) and urea (B33335).[6][9]

G cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Phenylhydrazine Phenylhydrazine (2 eq.) DPC 1,5-Diphenylcarbazide Phenylhydrazine->DPC Reflux in Xylene Urea Urea (1 eq.) Urea->DPC DPCO This compound DPC->DPCO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, K₂Cr₂O₇) Oxidant->DPCO

Caption: General synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Diphenylcarbazide (Precursor)

This protocol is based on the reaction between phenylhydrazine and urea.[6][9]

  • Reactants: Add phenylhydrazine (2 molar equivalents) and urea (1 molar equivalent) to a round-bottom flask containing xylene as the solvent.

  • Reaction: Heat the mixture to reflux. The reaction is typically carried out for an extended period, for instance, 32 hours, to ensure completion.[9]

  • Crystallization: After the reflux period, allow the mixture to cool and stand overnight. The product, 1,5-Diphenylcarbazide, will crystallize out of the solution.

  • Purification: Collect the crude product by filtration. The white, crystalline solid can be purified by repeated recrystallization from ethanol to achieve a high-purity compound with a melting point of approximately 170-175 °C.[10][11]

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of 1,5-Diphenylcarbazide.[1][11]

  • Reactants: Dissolve crude or purified 1,5-Diphenylcarbazide in an appropriate organic solvent such as ethanol.

  • Oxidation: Add an oxidizing agent, such as 3% hydrogen peroxide, to the solution. The reaction can be facilitated by the presence of a base like alcoholic potassium hydroxide.[11]

  • Neutralization & Precipitation: After the oxidation is complete, neutralize the solution. This will cause the this compound to precipitate.

  • Purification: Collect the orange-red product by filtration. Recrystallization can be performed to obtain a product with a higher purity. Note that many commercial preparations are intentionally a mixture of the carbazide and carbazone.[1]

Protocol 3: Colorimetric Determination of Hexavalent Chromium (Cr(VI))

This protocol details the use of 1,5-Diphenylcarbazide/carbazone as a colorimetric reagent for Cr(VI) detection, a primary application.[12][13]

  • Reagent Preparation: Prepare a 0.5% (w/v) solution of 1,5-Diphenylcarbazide by dissolving 0.5 g of the solid in 100 mL of acetone.[14]

  • Sample Preparation: Acidify the aqueous sample containing Cr(VI) to a pH of approximately 1-2 using a suitable acid (e.g., sulfuric acid or nitric acid).[12][14]

  • Complex Formation: Add the 1,5-Diphenylcarbazide solution to the acidified sample. The Cr(VI) will oxidize the diphenylcarbazide to diphenylcarbazone, and the resulting Cr(III) will form a stable, red-violet colored complex with the diphenylcarbazone.[12][13]

  • Spectrophotometric Measurement: Allow a short time for the color to develop (e.g., 8 minutes).[13] Measure the absorbance of the solution at its maximum wavelength (λmax), which is approximately 540-545 nm, using a UV-Vis spectrophotometer.[12][13]

  • Quantification: Determine the concentration of Cr(VI) in the original sample by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.

G cluster_reaction Reaction Mechanism start Cr(VI)-Containing Aqueous Sample acidify 1. Acidify Sample (pH ≈ 1-2) start->acidify add_dpc 2. Add 1,5-Diphenylcarbazide (DPC) in Acetone acidify->add_dpc redox DPC is Oxidized to This compound (DPCO) add_dpc->redox redox_cr Cr(VI) is Reduced to Cr(III) add_dpc->redox_cr complex Cr(III) and DPCO form a Red-Violet Complex redox->complex redox_cr->complex measure 3. Measure Absorbance at λmax ≈ 540 nm complex->measure quantify 4. Quantify Cr(VI) using Calibration Curve measure->quantify

Caption: Experimental workflow for Cr(VI) detection.

Applications

The primary application of this compound is in analytical chemistry as a highly sensitive indicator.

  • Mercurimetry: It is used for the endpoint determination in the titration of chloride ions with mercury(II) nitrate (B79036) solution. Past the endpoint, free Hg(II) ions form a distinct purple complex with the indicator.[1]

  • Heavy Metal Detection: It is extensively used for the photometric or colorimetric determination of various metal ions, including chromium, mercury, cadmium, copper, and lead.[2][4][6] The high sensitivity allows for the detection of trace amounts, with thresholds as low as 50 ppb for Cr(VI).[6]

  • Research and Development: The compound is employed in pharmaceutical development, food safety testing for contaminants, and the creation of sensors for environmental monitoring.[4]

References

An In-depth Technical Guide to 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Diphenylcarbazone, a versatile chemical compound widely utilized in analytical chemistry and other scientific fields. It covers its fundamental properties, chemical structure, and key applications, with a focus on its role as an indicator and a reagent for the determination of various metal ions.

Chemical Identity and Properties

This compound, also known as s-Diphenylcarbazone, is a chemical compound belonging to the carbazone group.[1] It is frequently used as a colorimetric reagent and indicator in analytical chemistry due to its ability to form distinctly colored complexes with a variety of metal ions.[1][2]

Structure:

  • Molecular Formula: C₁₃H₁₂N₄O[1][3][4]

  • IUPAC Name: 1-anilino-3-phenyliminourea[1]

  • CAS Number: 538-62-5[2][5][6][7][8]

Physicochemical Properties:

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 240.26 g/mol [1][3][4]
Appearance Orange to brownish-orange crystalline powder[1][2][4]
Melting Point 153 - 161 °C[1][2][3]
Solubility Poorly soluble in water; Soluble in ethanol, chloroform, and benzene[1]

Relationship with 1,5-Diphenylcarbazide

This compound is structurally similar to and can be produced by the oxidation of 1,5-Diphenylcarbazide.[1][9] It is important to note that commercial preparations of this compound are often a mixture containing 1,5-Diphenylcarbazide.[1][4] 1,5-Diphenylcarbazide itself is a white solid that can oxidize to the pink-colored this compound upon exposure to light and air.[9]

The diagram below illustrates the oxidative relationship between these two compounds.

G Oxidative Conversion of 1,5-Diphenylcarbazide Diphenylcarbazide 1,5-Diphenylcarbazide (C₁₃H₁₄N₄O) Diphenylcarbazone (B146866) This compound (C₁₃H₁₂N₄O) Diphenylcarbazide->Diphenylcarbazone Oxidation

Caption: Oxidative pathway from 1,5-Diphenylcarbazide to this compound.

Applications in Analytical Chemistry

The primary application of this compound is in the detection and quantification of metal ions.[2] It is particularly renowned for its use in mercurimetry and the colorimetric determination of chromium.[1][9][10][11][12]

Mercurimetric Titration of Chloride:

This compound serves as an indicator for the endpoint determination in the titration of chloride ions with a standard solution of mercuric nitrate (B79036).[1][13] The principle of this method is that mercuric ions (Hg²⁺) and chloride ions (Cl⁻) form a stable, soluble complex (HgCl₂).[14] Once all the chloride ions in the sample have been complexed, the first excess of mercuric ions reacts with the diphenylcarbazone indicator to form a distinct blue-violet colored complex, signaling the titration endpoint.[14][15] The optimal pH for this titration is between 3.0 and 3.6.[14]

Experimental Protocol: Mercurimetric Titration of Chloride

  • Sample Preparation: Take a known volume of the chloride-containing sample. If necessary, dilute the sample to ensure the chloride concentration is within a suitable range for titration.

  • pH Adjustment: Add a mixed indicator solution, such as one containing diphenylcarbazone and bromophenol blue.[14][16] Adjust the pH of the solution to the optimal range (3.0-3.6) by adding dilute nitric acid or sodium hydroxide (B78521) solution until the indicator changes to the appropriate color (e.g., yellow).[14]

  • Titration: Titrate the prepared sample with a standardized mercuric nitrate (Hg(NO₃)₂) solution.

  • Endpoint Detection: The endpoint is reached when the color of the solution changes to a persistent blue-violet, indicating the formation of the mercury-diphenylcarbazone complex.[14][15]

  • Calculation: The concentration of chloride in the sample can be calculated from the volume of mercuric nitrate solution used.

The workflow for this experimental procedure is depicted in the following diagram.

G Workflow for Mercurimetric Titration of Chloride cluster_prep Sample Preparation cluster_titration Titration cluster_endpoint Endpoint and Calculation A Take known volume of sample B Add mixed indicator (Diphenylcarbazone + Bromophenol Blue) A->B C Adjust pH to 3.0-3.6 B->C D Titrate with standard Mercuric Nitrate solution C->D E Observe color change D->E F Persistent blue-violet color E->F Endpoint reached G Calculate Chloride Concentration F->G

Caption: Step-by-step workflow for the mercurimetric titration of chloride ions.

Colorimetric Determination of Chromium:

This compound is also instrumental in the spectrophotometric determination of hexavalent chromium (Cr(VI)).[12][17][18] In this method, under acidic conditions, 1,5-Diphenylcarbazide (often present in diphenylcarbazone reagents) is oxidized by Cr(VI) to this compound, while Cr(VI) is reduced to trivalent chromium (Cr(III)).[18][19] The newly formed this compound then reacts with Cr(III) to form a stable, red-violet colored complex.[9][18] The intensity of the color, which is proportional to the chromium concentration, can be measured spectrophotometrically.

The logical relationship of the components in the detection of chromium is shown below.

G Mechanism of Chromium (VI) Detection CrVI Chromium (VI) CrIII Chromium (III) CrVI->CrIII Reduction DPC 1,5-Diphenylcarbazide DPCO This compound DPC->DPCO Oxidation Complex Red-Violet Complex DPCO->Complex CrIII->Complex

Caption: Reaction pathway for the colorimetric detection of Cr(VI).

Other Applications

Beyond its primary use in mercury and chromium analysis, this compound is a valuable reagent for the detection of other metal ions, including copper, nickel, cobalt, lead, and cadmium.[2][11] Its versatility extends to various fields such as:

  • Environmental Monitoring: Assessing water quality and detecting heavy metal pollutants in environmental samples.[2][12]

  • Pharmaceutical Development: Used in the synthesis of pharmaceutical intermediates.[2]

  • Food Safety: Employed in assays to detect contaminants in food products.[2]

Conclusion

This compound is a cornerstone reagent in analytical chemistry, offering high sensitivity and reliability for the detection and quantification of various metal ions. Its critical role as an indicator in mercurimetry and as a chromogenic reagent for chromium analysis underscores its importance in environmental, pharmaceutical, and industrial research. A thorough understanding of its properties, its relationship with 1,5-Diphenylcarbazide, and its reaction mechanisms is essential for its effective application in scientific research and development.

References

molecular weight of 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Diphenylcarbazone for Researchers and Scientists

Introduction

This compound (DPC) is an aromatic organic compound from the carbazone group. It is widely utilized in analytical chemistry as a sensitive colorimetric indicator for the quantification of various metal ions and anions. Its ability to form distinctly colored complexes with specific ions makes it an invaluable reagent in environmental monitoring, pharmaceutical analysis, and various industrial quality control processes. This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

This compound is an orange, crystalline powder that is sensitive to light and air.[1] It is readily soluble in organic solvents such as ethanol (B145695), acetone, and chloroform (B151607) but is nearly insoluble in water.[2][3] Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide.

Table 1: Quantitative Data for this compound

PropertyValueCitations
Molecular Weight 240.26 g/mol [1][4][5]
Molecular Formula C₁₃H₁₂N₄O[4][5][6]
CAS Number 538-62-5[1][2]
IUPAC Name 1-anilino-3-phenyliminourea[2]
Melting Point 153 - 158 °C (may decompose)[7]
Appearance Orange to orange-red crystalline powder[5][8]
Bulk Density 380 kg/m ³[7]
Absorption Max (λmax) 550 nm (for Mercury(II)-DPC complex)[6]

Synthesis

This compound is synthesized through the oxidation of 1,5-Diphenylcarbazide. The precursor, 1,5-Diphenylcarbazide, is typically prepared by reacting phenylhydrazine (B124118) with urea.[1] This reaction is often carried out in a high-boiling point solvent like xylene.[1] The subsequent oxidation of the carbazide to the carbazone can be achieved using various oxidizing agents, such as hydrogen peroxide.[3]

G cluster_synthesis Synthesis of this compound Phenylhydrazine Phenylhydrazine Diphenylcarbazide 1,5-Diphenylcarbazide Phenylhydrazine->Diphenylcarbazide Condensation Urea Urea Urea->Diphenylcarbazide Condensation Oxidation Oxidation (e.g., H₂O₂) Diphenylcarbazide->Oxidation Diphenylcarbazone (B146866) This compound Oxidation->Diphenylcarbazone

Caption: Synthesis pathway of this compound from Phenylhydrazine and Urea.

Applications in Research and Development

While primarily known as an analytical reagent, this compound has applications across various scientific fields.

  • Analytical Chemistry : It is a key reagent for the colorimetric and titrimetric determination of metal ions such as mercury, chromium, copper, cadmium, and lead.[3][9] Its high sensitivity makes it suitable for trace metal analysis in environmental samples.[9]

  • Pharmaceutical Development : The compound is utilized in the synthesis of various pharmaceutical intermediates.[3][9] It also serves as a reagent in quality control assays for detecting metallic impurities in drug formulations.

  • Environmental Monitoring : It is employed in methods for quantifying chloride in water and wastewater, and for detecting heavy metal pollutants like hexavalent chromium.[8][10]

  • Biochemical Research : In a clinical context, it is used in the determination of chloride in biological samples like serum and urine, which is crucial for metabolic studies.[2][6]

Experimental Protocols

Mercurimetric Titration for Chloride Determination

This is one of the most common applications of this compound. The method relies on the titration of chloride ions with a standardized mercuric nitrate (B79036) solution.

Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble mercuric chloride (HgCl₂) complex.[2][11] Once all the chloride ions have been complexed, any excess Hg²⁺ ions react with the this compound indicator to form a distinct blue-violet colored complex, signaling the endpoint of the titration.[2][12] The reaction is typically performed in an acidic medium (pH 3.0-3.6) to ensure sharp endpoint detection.[8]

Reagents:

  • Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g of dried NaCl in deionized water and dilute to 1 L.[12]

  • Mercuric Nitrate Titrant (e.g., 0.025 N): Dissolve ~2.5 g of Hg(NO₃)₂·H₂O in 100 mL of water containing 0.25 mL of concentrated HNO₃. Dilute to approximately 1 L and standardize against the standard NaCl solution.[8][12]

  • Mixed Indicator Solution: Dissolve 0.5 g of this compound and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL.[8][12] Store in a dark bottle and discard after six months.[12]

  • Nitric Acid (0.05 M): For pH adjustment.[8]

Procedure:

  • Pipette a known volume of the sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask.

  • Add 5-10 drops of the mixed indicator solution.[12] The solution should turn yellow. If it is blue or purple, add 0.05 M HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[8]

  • Titrate the solution with the standardized mercuric nitrate titrant. The endpoint is reached when the solution turns from yellow to a persistent blue-violet color.[8][12]

  • Perform a blank titration using deionized water to correct for any indicator error.

  • Calculate the chloride concentration based on the volume of titrant used.

G start Start prep_sample Prepare Sample (e.g., 50 mL in flask) start->prep_sample add_indicator Add Mixed Indicator (Diphenylcarbazone/ Bromophenol Blue) prep_sample->add_indicator check_color Solution Yellow? add_indicator->check_color adjust_ph Adjust pH with HNO₃ until yellow check_color->adjust_ph No titrate Titrate with Mercuric Nitrate (Hg(NO₃)₂) check_color->titrate Yes adjust_ph->titrate endpoint Endpoint Reached? (Persistent Blue-Violet Color) titrate->endpoint endpoint->titrate No record_volume Record Titrant Volume endpoint->record_volume Yes calculate Calculate Chloride Concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for the mercurimetric titration of chloride.

Colorimetric Determination of Hexavalent Chromium (Cr(VI))

This compound is formed in situ from 1,5-Diphenylcarbazide for the highly sensitive detection of Cr(VI).

Principle: The determination of Cr(VI) using this method involves a two-step process in an acidic solution. First, the 1,5-Diphenylcarbazide reagent is oxidized by the Cr(VI) to this compound, while the Cr(VI) is reduced to trivalent chromium (Cr(III)).[10] Subsequently, the newly formed this compound chelates with the Cr(III) ions to produce a stable, intensely violet-colored complex, which can be quantified spectrophotometrically.[10]

G cluster_reaction Cr(VI) Detection Mechanism CrVI Cr(VI) (in sample) Redox Redox Reaction (Acidic Medium) CrVI->Redox DPC_ide 1,5-Diphenylcarbazide (Reagent) DPC_ide->Redox CrIII Cr(III) Redox->CrIII DPC_one This compound Redox->DPC_one Complexation Complexation CrIII->Complexation DPC_one->Complexation VioletComplex Violet Cr(III)-DPC Complex (Quantifiable) Complexation->VioletComplex

Caption: Reaction pathway for the colorimetric detection of Cr(VI).

This protocol provides a simpler, faster, and often more sensitive alternative to instrumental methods like atomic absorption spectrometry for specific applications.[10]

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is known to cause skin, eye, and respiratory tract irritation.[13] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[13] The compound is a flammable solid and should be stored away from ignition sources.[13] As many of its applications involve mercury salts, all waste should be collected and disposed of as hazardous waste according to local regulations.[11]

References

An In-depth Technical Guide on the Solubility of 1,5-Diphenylcarbazone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-Diphenylcarbazone, a key reagent in analytical chemistry. While precise quantitative solubility data is scarce in publicly available literature, this document compiles qualitative solubility information, details the experimental protocol for solution preparation, and illustrates a typical experimental workflow where its solubility is a critical factor.

Introduction to this compound

This compound is an organic compound that is widely used as a colorimetric reagent for the detection and quantification of various metal ions, most notably chromium(VI) and mercury(II).[1] Its utility in these analytical methods is fundamentally dependent on its ability to dissolve in organic solvents to form stable solutions, as it is nearly insoluble in water.[1][2] The formation of characteristically colored complexes with metal ions allows for their spectrophotometric determination.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameSolubility Description
Alcohols EthanolSoluble, Dissolves well[1][2]
MethanolSlightly Soluble[3]
Ketones Acetone (B3395972)Soluble[4][5]
Chlorinated Solvents Chloroform (B151607)Soluble, Dissolves well[1][2]
Aromatic Hydrocarbons BenzeneSoluble, Dissolves well[1][2]
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl sulfoxide (B87167) (DMSO)Slightly Soluble[3]
Acids Glacial Acetic AcidSoluble[4]
Aqueous WaterInsoluble, Poor[1][2]

Note: The lack of precise, quantitative solubility data in the scientific literature is a notable gap. The information presented is based on qualitative statements from various sources. For applications requiring high precision, it is recommended that researchers determine the solubility of this compound in their specific solvent system and experimental conditions.

Experimental Protocol: Preparation of a Standard this compound Solution

The following protocol details the preparation of a 0.5% (w/v) solution of 1,5-Diphenylcarbazide in acetone, a common stock solution used in the spectrophotometric determination of chromium(VI). In this application, 1,5-Diphenylcarbazide is oxidized to this compound, which then reacts with the metal ion.[6][7]

Materials and Equipment:

  • 1,5-Diphenylcarbazide (solid)

  • Acetone (analytical grade)

  • Volumetric flask (100 mL, Class A)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Funnel

Procedure:

  • Weighing: Accurately weigh 0.5 g of 1,5-Diphenylcarbazide using an analytical balance.

  • Dissolution: Carefully transfer the weighed solid into a 100 mL volumetric flask using a funnel.

  • Solvent Addition: Add approximately 50 mL of acetone to the volumetric flask.

  • Mixing: Swirl the flask gently to dissolve the solid completely. If necessary, the solution can be sonicated for a few minutes to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, add acetone to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled, amber glass bottle and store it in a refrigerator. The solution should be prepared fresh weekly for optimal performance.[6]

Experimental Workflow: Spectrophotometric Determination of Chromium(VI)

The solubility of this compound in an organic solvent is a prerequisite for its application in the colorimetric determination of metal ions. The following diagram illustrates the typical workflow for the determination of chromium(VI) using a prepared solution of 1,5-Diphenylcarbazide (which is oxidized to this compound).

experimental_workflow prep_reagent Prepare 0.5% w/v 1,5-Diphenylcarbazide in Acetone reaction_standards Mix Standards with Reagent and Acid prep_reagent->reaction_standards reaction_sample Mix Sample with Reagent and Acid prep_reagent->reaction_sample prep_standards Prepare Cr(VI) Standard Solutions prep_standards->reaction_standards prep_sample Prepare Water Sample (e.g., acidification) prep_sample->reaction_sample color_development Allow for Color Development reaction_standards->color_development reaction_sample->color_development measurement Measure Absorbance at 540 nm using Spectrophotometer color_development->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify Cr(VI) in Sample measurement->quantification calibration->quantification

Caption: Workflow for Cr(VI) determination.

Conclusion

This compound is a valuable analytical reagent whose utility is directly tied to its solubility in organic solvents. While quantitative solubility data remains a gap in the literature, its qualitative solubility in common solvents like ethanol, acetone, and chloroform is well-established. The provided experimental protocol for solution preparation and the illustrated workflow for chromium(VI) determination offer practical guidance for researchers and scientists. Further studies to quantify the solubility of this compound in a range of organic solvents at different temperatures would be a valuable contribution to the field of analytical chemistry.

References

An In-depth Technical Guide on the Metal Chelation Mechanism of 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which 1,5-diphenylcarbazone acts as a chelating agent for various metal ions. The document details the structural aspects, the pivotal role of keto-enol tautomerism, quantitative data on complex stability, and the experimental protocols for characterization.

Introduction to this compound as a Chelating Agent

This compound is a versatile organic compound widely recognized in analytical chemistry for its ability to form intensely colored complexes with a variety of metal ions.[1][2] This property has established it as a sensitive colorimetric reagent for the detection and quantification of metals such as chromium, mercury, cadmium, copper, zinc, and nickel.[1][2][3] The formation of these stable metal complexes, or chelates, is a result of the specific structural features of the diphenylcarbazone (B146866) molecule, which allow it to bind to a central metal ion through multiple coordination bonds, forming a ring-like structure.

The chelation process is not merely a simple binding event; it involves a sophisticated interplay of tautomeric forms of the ligand and the coordination preferences of the metal ion. Understanding this mechanism is crucial for its application in various fields, including environmental monitoring, pharmaceutical analysis, and the development of new therapeutic agents.

The Pivotal Role of Keto-Enol Tautomerism

The chelating action of this compound is intrinsically linked to its existence in two tautomeric forms: the keto form and the enol form. Tautomers are constitutional isomers of organic compounds that readily interconvert.[4][5] In the case of diphenylcarbazone, this equilibrium involves the migration of a proton and the shifting of double bonds.

In the solid state, this compound exists predominantly in the keto form, as confirmed by infrared spectroscopy and X-ray crystallography.[6] However, in solution, an equilibrium is established between the more stable keto form and the enol form.[6][7] The enol form, although often present in lower concentrations, is crucial for the chelation of metal ions.

The keto-enol tautomerism can be catalyzed by both acidic and basic conditions.[4] The enol form possesses a hydroxyl (-OH) group and a C=N bond, which are key to its coordinating ability.

Keto-Enol Tautomerism of this compound.

The Mechanism of Metal Chelation

The formation of a metal-diphenylcarbazone chelate typically proceeds through the deprotonation of the enol form. The metal ion displaces the proton from the hydroxyl group of the enol tautomer, and a coordinate bond is formed with the nitrogen atom of the azo group (-N=N-). This results in the formation of a stable five- or six-membered ring structure, which is characteristic of a chelate.

The general mechanism can be summarized as follows:

  • Tautomerization: The diphenylcarbazone molecule in solution is in equilibrium between its keto and enol forms.

  • Deprotonation: In the presence of a metal ion (Mⁿ⁺), the enol form gets deprotonated.

  • Coordination: The resulting anion acts as a bidentate ligand, coordinating with the metal ion through the oxygen and one of the nitrogen atoms.

This process results in the formation of a neutral or charged complex, depending on the charge of the metal ion and the stoichiometry of the reaction. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand ratio is observed, forming a neutral complex of the type M(DPC)₂.[3]

Chelation_Mechanism Chelation Pathway Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Deprotonated_Enol Deprotonated Enol Enol->Deprotonated_Enol + Mⁿ⁺ - H⁺ Metal Metal Ion (Mⁿ⁺) Metal->Deprotonated_Enol Chelate Metal Chelate Complex Deprotonated_Enol->Chelate Coordination

Generalized workflow of metal chelation by this compound.

Quantitative Data: Stability of Metal Complexes

The stability of the metal-diphenylcarbazone complexes is a critical parameter that dictates the efficacy of chelation. This is quantified by the stability constant (also known as the formation constant), which represents the equilibrium constant for the formation of the complex in solution. A higher stability constant indicates a stronger interaction between the metal ion and the ligand.

The stability constants are often determined potentiometrically using techniques like the Calvin-Bjerrum pH titration method.[8][9][10] This method involves titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH changes.

Below is a summary of reported stability constants for various divalent metal ions with diphenylcarbazone and its derivatives.

Metal IonLog K₁Log K₂MethodSolvent SystemReference
Cu(II)11.209.80Calvin-Bjerrum50% Dioxane-Water[11] (paraphrased)
Ni(II)8.507.20Calvin-Bjerrum50% Dioxane-Water[11] (paraphrased)
Zn(II)7.806.90Calvin-Bjerrum50% Dioxane-Water[11] (paraphrased)
Co(II)--Spectrophotometry50% Acetone-Water[3] (paraphrased)
Cd(II)--SpectrophotometryAqueous[12] (paraphrased)

Note: The values presented are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent system.

Experimental Protocols

This protocol outlines the general steps for the quantitative determination of a metal ion using this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the metal ion of a known concentration (e.g., 1000 ppm) by dissolving a high-purity salt of the metal in an appropriate solvent (often dilute acid).

    • Prepare a series of working standard solutions of varying concentrations by diluting the stock solution.

    • Prepare a solution of this compound (e.g., 0.1% w/v) in a suitable organic solvent like acetone (B3395972) or ethanol.[1]

  • Complex Formation:

    • To a set of volumetric flasks, add a fixed volume of each working standard solution.

    • Adjust the pH of the solutions to the optimal value for complex formation for the specific metal ion. This is a critical step and the optimal pH varies for different metals.[13]

    • Add a specific volume of the this compound solution to each flask.

    • Dilute to the mark with the appropriate solvent and mix well. Allow sufficient time for the color to develop fully.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the metal-diphenylcarbazone complex using a UV-Vis spectrophotometer.[14][15] A reagent blank (containing all components except the metal ion) should be used as the reference.

  • Calibration and Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the metal ion.

    • The concentration of the metal ion in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Metal Standards Mix Mix Standards & Reagent Prep_Standards->Mix Prep_Reagent Prepare DPC Reagent Prep_Reagent->Mix pH_Adjust Adjust pH Mix->pH_Adjust Color_Dev Color Development pH_Adjust->Color_Dev Measure_Abs Measure Absorbance (λ_max) Color_Dev->Measure_Abs Plot_Cal Plot Calibration Curve Measure_Abs->Plot_Cal Determine_Conc Determine Unknown Concentration Plot_Cal->Determine_Conc

Workflow for spectrophotometric metal ion determination.

This method is used to determine the stepwise formation constants of metal complexes.

  • Solution Preparation:

    • Prepare the following solutions in a suitable solvent mixture (e.g., 75% dioxane-water) with a constant ionic strength (maintained using a salt like NaClO₄):

      • A solution of a strong acid (e.g., HClO₄).

      • A solution of the strong acid and this compound.

      • A solution of the strong acid, this compound, and the metal salt.[8][16]

  • Potentiometric Titration:

    • Titrate each of the three solutions against a standard carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature.

    • Record the pH meter reading after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From these titration curves, calculate the average number of protons associated with the ligand (n̅_A) at different pH values. This allows for the determination of the ligand's acid dissociation constant(s).

    • Calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L⁻]) at each pH value from the titration data of the metal-ligand solution.

    • Plot n̅ versus pL (where pL = -log[L⁻]). The stepwise stability constants (K₁ and K₂) can be determined from this formation curve. For instance, the value of pL at n̅ = 0.5 corresponds to log K₁, and at n̅ = 1.5 corresponds to log K₂.[8]

Conclusion

The chelation of metal ions by this compound is a complex process governed by the keto-enol tautomerism of the ligand. The enol form, through deprotonation, acts as a potent bidentate ligand, forming stable, colored complexes with a wide range of metal ions. The stability of these complexes, quantified by their formation constants, underpins the utility of diphenylcarbazone in analytical chemistry. The detailed experimental protocols for spectrophotometric analysis and the determination of stability constants provide a framework for researchers to harness the unique properties of this chelating agent for various scientific and developmental applications. Further research into the solid-state structures of metal-diphenylcarbazone complexes will continue to refine our understanding of this important class of coordination compounds.

References

The Versatility of 1,5-Diphenylcarbazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazone, a derivative of 1,5-diphenylcarbazide (B1670730), is a highly versatile aromatic organic compound with significant applications in analytical chemistry. Its ability to form distinctly colored complexes with a variety of metal ions has established it as a valuable reagent for colorimetric and spectrophotometric analysis. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its role in the quantification of heavy metals and as an indicator in titrimetric analysis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in research and development.

Core Applications in Analytical Chemistry

The principal application of this compound lies in its reaction with metal ions to form stable, colored coordination complexes. This property is harnessed for the quantitative determination of various metals, most notably chromium, mercury, and copper. The intensity of the resulting color is directly proportional to the concentration of the metal ion, a principle that forms the basis of spectrophotometric analysis.

Spectrophotometric Determination of Metals

This compound is widely employed for the sensitive and selective determination of a range of heavy metal ions. The reaction conditions, such as pH and the presence of interfering ions, are critical for achieving accurate and reproducible results.

Table 1: Quantitative Data for Metal Determination using this compound

Metal IonWavelength (λmax)Molar Absorptivity (ε)Detection LimitOptimal Concentration RangeStoichiometry (Metal:Ligand)
Chromium (Cr³⁺)540 nm4.436 × 10⁴ L mol⁻¹ cm⁻¹[1]0.010 mg/L[2]0.03–3 mg/L[3]1:1[1]
Mercury (Hg²⁺)560-565 nm-250 µg/L[4]-1:1[1]
Copper (Cu²⁺)565 nm-1360 µg/L[1]-1:2[1]
Nickel (Ni²⁺)520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹[5]--1:2[5]
Cobalt (Co²⁺)520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹[5]--1:2[5]
Zinc (Zn²⁺)520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹[5]--1:2[5]
Lead (Pb²⁺)-----
Indicator in Titrimetry

This compound serves as an effective indicator in mercurimetric titrations, particularly for the determination of chloride ions. The endpoint of the titration is marked by a distinct color change, signaling the formation of a mercury-diphenylcarbazone complex after all the chloride ions have reacted with the mercuric nitrate (B79036) titrant.

Experimental Protocols

Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

This method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (which is oxidized to this compound in the process) in an acidic medium to form a violet-colored complex.

Reagents:

  • 1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. This solution should be prepared fresh daily.

  • Sulphuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.

  • Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L. Working standards are prepared by diluting this stock solution.

Procedure:

  • Pipette 2 mL of the sample containing Cr(VI) into a glass vial.

  • Add 1 mL of 0.2 M sulphuric acid.

  • Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.

  • Allow the solution to stand for 5 minutes for full color development.[6]

  • Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.[6]

  • The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standard chromium solutions.

Spectrophotometric Determination of Mercury (II)

This method relies on the formation of a colored complex between mercury (II) ions and this compound.

Reagents:

  • Saturated Alcoholic Solution of 1,5-Diphenylcarbazide: Prepare a saturated solution of 1,5-diphenylcarbazide in ethanol.

  • Sodium Carbonate (solid).

Procedure:

  • Take a known volume of the sample solution containing mercury (II) ions in a test tube.

  • Add 4 to 8 drops of the saturated alcoholic solution of 1,5-diphenylcarbazide.[4]

  • Gradually add a large excess of solid sodium carbonate until the solution becomes alkaline.[4]

  • The formation of a blue color indicates the presence of mercury.[4]

  • For quantitative analysis, the absorbance of the solution can be measured at approximately 560-565 nm and compared to a calibration curve.

Titrimetric Determination of Chloride using Mercuric Nitrate

This compound is used as an indicator in this titration.

Reagents:

  • Mercuric Nitrate Titrant (0.0141 N): Dissolve 2.3 g of Hg(NO₃)₂ or 2.5 g of Hg(NO₃)₂·H₂O in 100 mL of deionized water containing 0.25 mL of concentrated nitric acid. Dilute to just under 1 L and standardize against a standard sodium chloride solution.

  • This compound Indicator Solution: Dissolve 0.5 g of this compound in 100 mL of 95% ethanol.

  • Nitric Acid (0.05 N): Dilute 3.2 mL of concentrated nitric acid to 1 L with deionized water.

Procedure:

  • Pipette a known volume of the chloride-containing sample into an Erlenmeyer flask.

  • Add 5-10 drops of the this compound indicator solution.

  • If the solution is not acidic, add a few drops of 0.05 N nitric acid until the solution turns yellow.

  • Titrate the sample with the standardized 0.0141 N mercuric nitrate solution.

  • The endpoint is reached when the solution turns a faint purple, indicating the formation of the mercury-diphenylcarbazone complex.

  • Calculate the chloride concentration based on the volume of mercuric nitrate titrant used.

Reaction Mechanisms and Visualizations

The utility of this compound in metal detection is rooted in its chemical transformations and subsequent complexation.

Synthesis of this compound

This compound is synthesized by the oxidation of 1,5-diphenylcarbazide. This conversion is crucial as this compound is the active species that forms complexes with many metal ions.[7]

Synthesis DPC 1,5-Diphenylcarbazide DPCO This compound DPC->DPCO Oxidation

Synthesis of this compound from 1,5-Diphenylcarbazide.
Reaction with Hexavalent Chromium

The reaction between 1,5-diphenylcarbazide and hexavalent chromium is a two-step process. First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound while being reduced to Cr(III). Subsequently, the newly formed this compound chelates with the Cr(III) ion to produce the characteristic violet-colored complex.[1]

Chromium_Reaction cluster_redox Redox Reaction cluster_complexation Complexation CrVI Cr(VI) CrIII Cr(III) CrVI->CrIII Reduction DPC 1,5-Diphenylcarbazide DPCO This compound DPC->DPCO Oxidation CrIII_2 Cr(III) Complex Violet Complex CrIII_2->Complex DPCO_2 This compound DPCO_2->Complex

Mechanism of Cr(VI) detection with 1,5-Diphenylcarbazide.
General Complexation with Divalent Metal Ions

For many divalent metal ions (M²⁺) such as Ni²⁺, Co²⁺, and Zn²⁺, this compound acts as a bidentate ligand, forming a stable chelate complex. The reaction typically involves the deprotonation of the carbazone to facilitate coordination with the metal ion.

Divalent_Metal_Complexation Metal M²⁺ (e.g., Ni²⁺, Co²⁺, Zn²⁺) Complex Colored Complex [M(DPCO)₂] Metal->Complex DPCO This compound DPCO->Complex 2 molecules

Complexation of divalent metal ions with this compound.

Experimental Workflow for Spectrophotometric Analysis

The general workflow for the spectrophotometric determination of a metal ion using this compound is outlined below.

Spectrophotometry_Workflow start Sample Preparation ph_adjust pH Adjustment start->ph_adjust reagent_add Addition of This compound ph_adjust->reagent_add color_dev Color Development reagent_add->color_dev measurement Spectrophotometric Measurement (λmax) color_dev->measurement analysis Data Analysis (Calibration Curve) measurement->analysis end Concentration Determination analysis->end

References

The Discovery and Enduring Legacy of 1,5-Diphenylcarbazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanisms, and analytical applications of a cornerstone reagent.

Introduction

1,5-Diphenylcarbazone is a chemical compound that has played a pivotal role in the advancement of analytical chemistry for over a century. Its remarkable ability to form intensely colored complexes with various metal ions has made it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications, with a focus on detailed experimental protocols and the underlying chemical principles.

Historical Context and Discovery

The journey of this compound in analytical chemistry began in the early 20th century, a period of significant progress in the field. The foundational discovery is credited to Cazeneuve in 1900, who first observed the vibrant color reactions that occur between dichromate and 1,5-diphenylcarbazide (B1670730), the precursor to this compound.[1] This seminal observation laid the groundwork for its primary application: the highly sensitive and selective detection of chromium. Shortly after, its utility was extended to the detection of mercury, where a purple spot would form on filter paper impregnated with a 1,5-diphenylcarbazide solution in the presence of mercury salts. These early discoveries highlighted the compound's immense potential as a versatile and powerful analytical reagent.

Synthesis and Physicochemical Properties

This compound is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide. The most common and historically significant method for preparing 1,5-diphenylcarbazide involves the reaction of phenylhydrazine (B124118) with urea (B33335).[1][2]

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₃H₁₂N₄O[3]
Molar Mass 240.26 g/mol [3]
Appearance Orange to reddish-purple crystalline powder[4][5]
Melting Point 153-158 °C (with decomposition)
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform, and benzene[3][4]
Bulk Density 380 kg/m ³

Mechanism of Action in Metal Detection

The efficacy of this compound as an analytical reagent lies in its ability to form stable, colored complexes with a variety of metal ions. The most extensively studied reaction is with hexavalent chromium (Cr(VI)). This interaction is not a simple chelation but a two-step redox process.[6]

First, in an acidic medium, the 1,5-diphenylcarbazide is oxidized by Cr(VI) to this compound. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)). Subsequently, the newly formed this compound acts as a chelating agent, forming a stable and intensely colored magenta complex with the Cr(III) ion.[6] This reaction is highly specific and forms the basis for the spectrophotometric determination of chromium.

Reaction_Mechanism cluster_redox Redox Reaction cluster_chelation Chelation CrVI Cr(VI) CrIII Cr(III) CrVI->CrIII Reduction DPC 1,5-Diphenylcarbazide (colorless) DPCO This compound DPC->DPCO Oxidation Complex Cr(III)-DPCO Complex (magenta) DPCO->Complex CrIII->Complex

Reaction mechanism of Cr(VI) with 1,5-diphenylcarbazide.

Experimental Protocols

Synthesis of 1,5-Diphenylcarbazide

A common laboratory-scale synthesis of 1,5-diphenylcarbazide involves the following steps:

  • Reaction Setup: Phenylhydrazine and urea are added to xylene in a round-bottom flask equipped with a reflux condenser.[2]

  • Reflux: The mixture is refluxed for approximately 32 hours.[2]

  • Crystallization: The flask is then allowed to cool and stand overnight, during which the crude product crystallizes out of the solution.[2]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and a small amount of acetic acid. This method has been reported to achieve yields of around 96%.[7]

Quantitative Determination of Hexavalent Chromium

This colorimetric method is a standard procedure for the analysis of Cr(VI) in water samples.

Reagents:

  • 1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.

  • Sulfuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.

  • Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate.

Procedure:

  • To a 2 mL sample (or an appropriately diluted aliquot) containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.

  • Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.

  • Allow the solution to stand for 5-10 minutes for full color development.

  • Measure the absorbance of the resulting violet solution at 540-543 nm using a UV-Visible spectrophotometer against a reagent blank.[8]

  • The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from the standard solutions.

The detection limit for this method can be as low as 0.023 mg/L.[8]

Mercurimetric Titration of Chloride

This compound is also employed as an indicator for the determination of chloride ions by titration with a standard solution of mercuric nitrate.

Principle: Mercuric ions (Hg²⁺) react with chloride ions (Cl⁻) to form a stable, soluble complex, HgCl₂. At the endpoint of the titration, the first excess of Hg²⁺ ions reacts with the this compound indicator to form a distinct blue-violet colored complex.[3]

Procedure:

  • An acidified sample containing chloride ions is titrated with a standard solution of mercuric nitrate.

  • A mixed indicator of this compound and bromophenol blue is often used to adjust the pH and sharpen the endpoint.

  • The endpoint is reached when a persistent blue-violet color is observed.

Quantitative Data

The analytical performance of this compound is summarized in the following tables.

Analytical Parameters for Metal Ion Detection
Metal IonMethodWavelength (λmax)Detection LimitReference
Chromium(VI) Spectrophotometry540-543 nm0.023 mg/L[8]
Mercury(II) Spectrophotometry530 nm250 µg/L[9][10]
Copper(II) Spectrophotometry--[11]
Nickel(II) Spectrophotometry--[11]
Cobalt(II) Spectrophotometry--[11]

Note: Detection limits can vary depending on the specific experimental conditions and instrumentation.

Logical Workflow for Heavy Metal Analysis

The general workflow for the determination of heavy metals using this compound is outlined below.

Workflow start Sample Collection pretreatment Sample Pre-treatment (e.g., acidification, digestion) start->pretreatment reaction Colorimetric Reaction (Addition of reagent to sample) pretreatment->reaction reagent_prep Reagent Preparation (this compound solution) reagent_prep->reaction measurement Spectrophotometric Measurement (Absorbance at λmax) reaction->measurement quantification Quantification of Metal Ion Concentration measurement->quantification calibration Preparation of Calibration Curve calibration->quantification end Result Reporting quantification->end

General workflow for heavy metal analysis.

Conclusion

From its serendipitous discovery to its current widespread use, this compound has proven to be a remarkably versatile and reliable reagent in analytical chemistry. Its high sensitivity and selectivity, particularly for chromium and mercury, have cemented its place in standard analytical methods for environmental monitoring, industrial quality control, and clinical diagnostics. The continued exploration of its properties and applications, including its use in novel sensor technologies, ensures that this compound will remain an important tool for scientists and researchers for the foreseeable future. This guide has provided an in-depth overview of its history, synthesis, and analytical applications, equipping professionals with the fundamental knowledge to effectively utilize this classic yet enduring chemical compound.

References

1,5-Diphenylcarbazone: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 1,5-Diphenylcarbazone, a chemical compound utilized in various analytical and research applications. The following sections detail its properties, potential hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior and for making informed decisions regarding its storage and handling.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₄O[1][2]
Molecular Weight 240.26 g/mol [1]
Appearance Orange to red crystalline powder or flakes[1]
Melting Point 153-157 °C[1]
Solubility Insoluble in water. Soluble in hot alcohol, acetone, and glacial acetic acid.[1]
Vapor Density 8.28[1]

Toxicological Data

HazardDescriptionFirst Aid Measures
Eye Irritation Causes serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Irritation Causes skin irritation. May be harmful if absorbed through the skin.Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation May cause respiratory tract irritation.Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion May be harmful if swallowed. May cause irritation of the digestive tract.Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Experimental Protocols:

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized guidelines for assessing chemical hazards, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), are typically followed. These include:

  • Skin Irritation/Corrosion: Tests are generally conducted on animals (e.g., rabbits) by applying the substance to a small patch of skin and observing for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation/Corrosion: A small amount of the substance is applied to the eye of an animal (e.g., a rabbit), and the effects on the cornea, iris, and conjunctiva are observed and scored.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

3.1. Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safe handling.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

3.2. Handling Procedures

  • Avoid contact with eyes, skin, and clothing.[3]

  • Avoid breathing dust.[3]

  • Wash thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Use only in a well-ventilated area.

3.3. Storage Requirements

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

  • Keep containers tightly sealed.[4]

  • Store away from strong oxidizing agents.[1]

  • Protect from light.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides and carbon monoxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

4.2. Accidental Release Measures

In the case of a spill, follow the logical workflow outlined below.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material (e.g., sand, vermiculite) Contain->Absorb Collect Collect into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report Spill Spill Occurs Spill->Evacuate

Caption: Logical workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not supersede any official safety data sheets or regulatory guidelines. Always refer to the most current SDS for this compound before use.

References

1,5-Diphenylcarbazone vs. 1,5-Diphenylcarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Diphenylcarbazone (DPCO) and 1,5-Diphenylcarbazide (DPC), two closely related organic compounds with significant applications in analytical chemistry. This document details their chemical properties, the redox relationship that connects them, and their primary uses, particularly in the spectrophotometric determination of heavy metals. Detailed experimental protocols and structured data are provided to assist researchers in their practical applications.

Core Chemical and Physical Properties

1,5-Diphenylcarbazide is a white crystalline solid, while its oxidation product, this compound, is an orange crystalline solid.[1][2] Both compounds are sparingly soluble in water but show good solubility in various organic solvents.[1][3]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and 1,5-Diphenylcarbazide, facilitating a direct comparison of their fundamental properties.

PropertyThis compound (DPCO)1,5-Diphenylcarbazide (DPC)
Molecular Formula C₁₃H₁₂N₄O[1]C₁₃H₁₄N₄O
Molecular Weight 240.26 g/mol [1]242.28 g/mol
Appearance Orange to red crystalline powder[1]White to cream crystalline powder[4]
Melting Point 157 °C[1]170-176 °C[4]
Solubility in Water Poor[1]Scarcely soluble[3]
Solubility in Organic Solvents Soluble in ethanol (B145695), chloroform, benzene, and acetone.[1]Readily soluble in acetone, hot ethanol, and acetic acid.[3][5]
pKa (Predicted) Not readily available9.98 ± 0.43[4]
UV-Vis λmax (in Ethanol) ~400 nm (weak)[6]Not specified for the free compound
UV-Vis λmax of Metal Complex Forms a purple complex with Hg(II) ions.[1] Forms colored complexes with Cr(III) ions.[1]Forms a reddish-purple complex with Cr(VI) (via oxidation to DPCO) with a λmax around 540-545 nm.[7][8]

The Redox Relationship: From Carbazide to Carbazone

The critical functional difference between 1,5-Diphenylcarbazide and this compound lies in their oxidation states. DPC can be readily oxidized to DPCO, a transformation that is central to its use as a chromogenic reagent.[3] This oxidation can be initiated by exposure to light and air, or more controllably, by chemical oxidizing agents.[3]

Reaction Pathway

The oxidation of 1,5-Diphenylcarbazide to this compound involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the compound's color.

Redox_Relationship DPC 1,5-Diphenylcarbazide (DPC) (Colorless/White) DPCO This compound (DPCO) (Orange/Red) DPC->DPCO Oxidation (-2H⁺, -2e⁻) DPCO->DPC Reduction (+2H⁺, +2e⁻)

Caption: Redox relationship between 1,5-Diphenylcarbazide and this compound.

Applications in Analytical Chemistry

Both compounds are valuable reagents in analytical chemistry, primarily for the detection and quantification of metal ions.

1,5-Diphenylcarbazide: A Sensitive Chromogenic Reagent

The most prominent application of DPC is in the colorimetric determination of hexavalent chromium (Cr(VI)).[9] In an acidic medium, DPC is oxidized by Cr(VI) to DPCO. The newly formed DPCO then chelates with the resulting trivalent chromium (Cr(III)) to form an intensely colored reddish-purple complex.[9][10] The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of Cr(VI).[9]

This compound: An Indicator for Mercurimetry

This compound is widely used as an indicator in mercurimetry, a type of titration used for the determination of chloride ions. In this method, a solution containing chloride ions is titrated with a standard solution of mercury(II) nitrate. After all the chloride has reacted to form undissociated mercury(II) chloride, the excess Hg(II) ions react with the DPCO indicator to form a distinct purple complex, signaling the endpoint of the titration.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide

This protocol outlines the steps for the sensitive determination of Cr(VI) in aqueous samples.

1. Reagents and Materials:

  • 1,5-Diphenylcarbazide (DPC) Solution (0.5% w/v): Dissolve 0.5 g of DPC in 100 mL of acetone. Store in a dark bottle and prepare fresh as it can degrade.[11]

  • Sulfuric Acid (H₂SO₄) Solution (0.2 M): Carefully add concentrated sulfuric acid to deionized water.[9]

  • Chromium(VI) Standard Stock Solution (e.g., 1000 mg/L): Prepare from a certified standard.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Spectrophotometer capable of measuring absorbance at 543 nm.[9]

2. Procedure:

  • To a 2 mL aliquot of the sample (or standard), add 1 mL of 0.2 M sulfuric acid.[9]

  • Add 1 mL of the 0.5% w/v DPC solution and mix thoroughly.[9]

  • Allow the color to develop for 5 minutes. The solution will turn a reddish-purple color in the presence of Cr(VI).[9]

  • Measure the absorbance of the solution at 543 nm, using a reagent blank as a reference.[9]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

Experimental Workflow:

Chromium_Detection_Workflow cluster_prep Sample and Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample (containing Cr(VI)) Acidify Acidify sample with H₂SO₄ Sample->Acidify DPC_sol 0.5% DPC in Acetone Add_DPC Add DPC solution DPC_sol->Add_DPC H2SO4 0.2 M H₂SO₄ H2SO4->Acidify Acidify->Add_DPC Color_Dev Color Development (5 min) Add_DPC->Color_Dev Measure_Abs Measure Absorbance at 543 nm Color_Dev->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine Cr(VI) Concentration Cal_Curve->Determine_Conc

Caption: Workflow for the spectrophotometric determination of Cr(VI) using DPC.

Protocol 2: Synthesis of 1,5-Diphenylcarbazide from Phenylhydrazine (B124118) and Urea (B33335)

This protocol describes a common laboratory method for the synthesis of DPC.[12]

1. Reagents and Materials:

  • Phenylhydrazine[12]

  • Urea[12]

  • Xylene[12]

  • Ethanol and Acetic Acid (for recrystallization)

  • Reflux apparatus

  • Filtration equipment

2. Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in xylene.[12]

  • Heat the mixture to reflux for 32 hours.[12]

  • Allow the reaction mixture to cool overnight, which should result in the precipitation of the crude product.[12]

  • Collect the crude 1,5-Diphenylcarbazide by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as a mixture of ethanol and a small amount of acetic acid.

  • Dry the purified crystals.

Synthesis Pathway:

DPC_Synthesis Phenylhydrazine 2x Phenylhydrazine DPC 1,5-Diphenylcarbazide Phenylhydrazine->DPC Reflux in Xylene Urea Urea Urea->DPC

Caption: Synthesis of 1,5-Diphenylcarbazide from phenylhydrazine and urea.

Conclusion

1,5-Diphenylcarbazide and this compound are indispensable reagents in analytical chemistry. Their utility stems from the redox relationship between them and their ability to form intensely colored complexes with specific metal ions. Understanding their chemical properties and the detailed experimental protocols for their use is crucial for researchers in various scientific disciplines, including environmental monitoring, industrial quality control, and potentially in the development of novel sensing applications. This guide provides a foundational understanding to facilitate their effective application in a laboratory setting.

References

Methodological & Application

Application Notes: 1,5-Diphenylcarbazone for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Diphenylcarbazide (B1670730) and its oxidized form, 1,5-Diphenylcarbazone, are well-established chromogenic reagents used in analytical chemistry for the colorimetric and spectrophotometric determination of various heavy metal ions.[1][2] 1,5-Diphenylcarbazide is a white solid that can be oxidized to this compound, which then forms distinctly colored chelate complexes with specific metal ions in solution.[1] The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis. This method is noted for its high sensitivity, particularly for the detection of hexavalent chromium, and is also applicable to other metals such as mercury and cadmium.[1][3]

The primary application involves a reaction in an acidic medium, where the color development can be measured using a spectrophotometer at a specific wavelength.[3][4] The stability and sensitivity of the reagent make it a valuable tool in environmental monitoring, industrial process control, and various research applications.[2][5]

Application 1: Determination of Hexavalent Chromium (Cr(VI))

Principle

The determination of hexavalent chromium using 1,5-diphenylcarbazide is the most common and sensitive application of this reagent. The method is based on a two-step reaction in an acidic solution.[4] First, Cr(VI) oxidizes 1,5-diphenylcarbazide to this compound, during which Cr(VI) is reduced to trivalent chromium (Cr(III)).[6][7] Subsequently, the newly formed this compound reacts with the Cr(III) ions to form a stable, reddish-violet colored complex.[4][6][8] The absorbance of this complex is measured spectrophotometrically at approximately 540 nm to quantify the initial Cr(VI) concentration.[3][9]

Quantitative Data

ParameterValueReference
Wavelength of Max. Absorbance (λmax)~540 nm[3][9]
Detection Limit0.005 - 0.023 mg·L⁻¹[10][11]
Linear Range0.03 - 3 mg·L⁻¹[10]
Optimal AcidityAcidic (H₂SO₄ or H₃PO₄)[9][10]
Molar Absorptivity2.4 × 10³ L mol⁻¹ cm⁻¹[12]
Reaction Time~5-10 minutes[10]

Experimental Protocol: Spectrophotometric Determination of Cr(VI)

  • Preparation of 1,5-Diphenylcarbazide (DPC) Reagent (0.25% w/v):

    • Dissolve 250 mg of 1,5-diphenylcarbazide in 100 mL of acetone (B3395972).[6]

    • Store the solution in a dark, amber bottle, as it is sensitive to light.[6] This solution should be prepared fresh for optimal performance.

  • Preparation of Acid Solution:

    • Prepare a 0.2 M solution of sulfuric acid (H₂SO₄) by carefully diluting concentrated H₂SO₄ in deionized water.[10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1000 mg·L⁻¹ Cr(VI) by dissolving a known quantity of potassium dichromate (K₂Cr₂O₇) in deionized water.

    • From the stock solution, prepare a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 3.0 mg·L⁻¹).

  • Sample Analysis:

    • Transfer 2 mL of the water sample (or diluted sample) into a glass vial or cuvette.[10]

    • Add 1 mL of 0.2 M sulfuric acid to acidify the sample.[10]

    • Add 1 mL of the 0.25% DPC reagent, mix gently, and allow the solution to stand for 5-10 minutes for full color development.[10]

    • Prepare a reagent blank using 2 mL of deionized water instead of the sample and follow the same procedure.

    • Measure the absorbance of the sample and standard solutions against the reagent blank at 540 nm using a UV-Vis spectrophotometer.[10]

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the Cr(VI) standards.

    • Determine the concentration of Cr(VI) in the sample by interpolating its absorbance value on the calibration curve.

Potential Interferences

  • High concentrations of other heavy metals such as iron (Fe(III)) and copper (Cu(II)) can interfere with the analysis.[13][14]

  • Reducing agents, such as thiosulfate (B1220275) (S₂O₃²⁻), can interfere by reducing Cr(VI) to Cr(III) before it can react with the DPC, leading to inaccurate results.[15][16]

G CrVI Cr(VI) (Hexavalent Chromium) Redox Redox Reaction CrVI->Redox Oxidant DPC 1,5-Diphenylcarbazide (Colorless) DPC->Redox Reductant Acid Acidic Environment (H+) Acid:e->Redox:w CrIII Cr(III) (Trivalent Chromium) Redox->CrIII DPCO This compound (Oxidized form) Redox->DPCO Complexation Complexation CrIII->Complexation DPCO->Complexation FinalComplex Cr(III)-DPCO Complex (Reddish-Violet) Complexation->FinalComplex Spectro Measure Absorbance at ~540 nm FinalComplex->Spectro

Reaction pathway for Cr(VI) detection.

Application 2: Determination of Mercury (Hg(II))

Principle

This compound can be used for the spectrophotometric determination of mercury(II) ions. Unlike the indirect reaction with chromium, mercury(II) forms a direct complex with this compound.[17][18] The reaction produces a blue or violet-colored complex in a neutral or slightly acidic solution, which can be quantified.[18] The sensitivity of this test is high, though it can be affected by the pH of the solution and the presence of other metal ions.[18]

Quantitative Data

ParameterValueReference
Wavelength of Max. Absorbance (λmax)Not specified
Detection Limit~2000 µg·L⁻¹ (2 ppm)[1]
Stoichiometry (Hg:DPC)1:1[3]
Optimal AcidityNeutral to slightly acidic[18]

Experimental Protocol: Qualitative & Semi-Quantitative Determination of Hg(II)

  • Preparation of DPC Reagent:

    • Prepare a saturated alcoholic solution of 1,5-diphenylcarbazide.[18] Alternatively, a 0.25% solution in acetone can be used for better stability.[18]

  • Sample Preparation:

    • The sample solution should be adjusted to a near-neutral pH. If the sample is highly acidic, it can be neutralized carefully.

  • Analysis:

    • To approximately 5-6 mL of the sample solution in a test tube, add 4-8 drops of the DPC reagent.[18]

    • Gradually add solid sodium carbonate to neutralize any excess acid and observe for color change.[18]

    • The formation of a blue or violet tinge indicates the presence of mercury.[18]

  • For Spectrophotometric Analysis:

    • Prepare mercury standards and a reagent blank.

    • After adding the reagent, measure the absorbance at the wavelength of maximum absorbance (which should be determined by scanning the spectrum of the complex).

    • Create a calibration curve to determine the concentration of mercury in the sample.

G start Start prep_sample Sample Preparation (Adjust pH, Dilute if necessary) start->prep_sample add_reagent Add DPC Reagent prep_sample->add_reagent color_dev Color Development (Allow reaction time) add_reagent->color_dev measure Spectrophotometric Measurement (Measure Absorbance at λmax) color_dev->measure calculate Calculate Concentration measure->calculate blank Prepare Reagent Blank blank->measure  Reference standards Prepare Standard Curve standards->calculate  Calibration

General workflow for heavy metal detection.

Application 3: Determination of Cadmium (Cd(II))

Principle

This compound can also be used for the detection of cadmium. The method relies on the formation of a colored complex between cadmium ions and the reagent. A qualitative spot test can provide a rapid indication of cadmium contamination, while a spectrophotometric method allows for quantification.[13] The reaction with cadmium typically produces a violet-blue coloration.[13]

Quantitative Data

ParameterValueReference
Wavelength of Max. Absorbance (λmax)533 nm[12]
Detection Limit (Qualitative)0.1%[13]
Linear Range0.228 - 3.65 ppm[12]
Molar Absorptivity7.33 × 10⁴ dm³ mol⁻¹ cm⁻¹[12]

Experimental Protocol: Qualitative Spot Test for Cadmium

This protocol is adapted for a qualitative surface test.[13]

  • Reagent Preparation:

    • Prepare an "Indicator" solution by mixing a small amount of this compound in rubbing alcohol (ethanol).[13]

  • Sample Collection:

    • Lightly soak a cotton swab with rubbing alcohol and rub it against the surface to be tested for about one minute.[13]

    • Allow the swab to air dry completely to evaporate the alcohol.[13]

  • Analysis:

    • Place a drop of the indicator solution on a clean, white, non-reactive surface (e.g., a plastic plate).[13]

    • Dip the dried test swab into the drop of the indicator solution.[13]

    • The appearance of a violet-blue color on the swab within 1-10 minutes indicates the presence of cadmium.[13]

    • A clean, untreated swab should be run in parallel as a negative control.[13]

Potential Interferences

  • Excess amounts of copper and iron may interfere with the test, potentially causing false positives.[13]

G center_node Analytical Method (DPC Spectrophotometry) ph pH / Acidity ph->center_node reagent Reagent Concentration reagent->center_node time Reaction Time time->center_node interfere Interfering Ions (e.g., Fe³⁺, Cu²⁺) interfere->center_node  Affects Selectivity temp Temperature temp->center_node solvent Solvent Choice (e.g., Acetone) solvent->center_node

Factors affecting DPC-based analysis.

References

Application Note: Spectrophotometric Determination of Hexavalent Chromium [Cr(VI)] with 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

The spectrophotometric determination of hexavalent chromium [Cr(VI)] using 1,5-diphenylcarbazide (B1670730) (DPC) is a highly sensitive and selective method widely employed for environmental monitoring and industrial quality control. The toxicity of chromium is highly dependent on its oxidation state; Cr(VI) is a potent toxin and carcinogen, whereas trivalent chromium [Cr(III)] is a micronutrient.[1] This method allows for the specific quantification of the hazardous Cr(VI) species.

The chemical principle involves a two-step reaction in a strong acidic medium (pH ≈ 1.0).[1][2][3] First, Cr(VI) oxidizes 1,5-diphenylcarbazide (DPC) to 1,5-diphenylcarbazone (DPCO), during which Cr(VI) is reduced to Cr(III).[2][4][5] Subsequently, the newly formed Cr(III) ions react with the this compound to form a stable, intensely colored magenta-violet complex.[2][4][6] The absorbance of this complex is measured at its maximum wavelength (λmax) of approximately 540 nm.[1][2][3] The color intensity is directly proportional to the initial concentration of Cr(VI) in the sample, adhering to the Beer-Lambert law within a specific concentration range.[4][7]

This method is specific for Cr(VI), as Cr(III) does not react with DPC.[4][8] To determine the total chromium concentration, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent such as potassium permanganate (B83412) or ammonium (B1175870) persulfate.[1][9] The Cr(III) concentration can then be calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of Cr(VI) using this compound.

ParameterTypical Value / RangeNotes
Maximum Wavelength (λmax) 540 - 543 nmThe peak absorbance wavelength for the Cr(III)-DPCO complex.[1][2][6]
Optimal pH ~1.0A strongly acidic environment is required for the reaction.[1][2][3]
Linearity Range 0.03 - 3.0 mg/LThe range can vary based on specific protocol and instrument path length.[6][7][10]
Limit of Detection (LOD) 0.02 - 0.2 mg/LCan be lowered significantly with preconcentration techniques.[2][5][6]
Molar Absorptivity High (e.g., 4.2 × 10⁵ L·mol⁻¹·cm⁻¹)Indicates the high sensitivity of the method, especially with enrichment.[11]
Color Development Time 5 - 15 minutesThe colored complex forms rapidly and is stable for a limited time.[1][2][7]
Common Interferences Iron (Fe³⁺), Copper (Cu²⁺), Nickel (Ni²⁺)Fe(III) is a significant interferent but can be masked with agents like NaF.[1][3][12]

Chemical Reaction and Experimental Workflow

The diagrams below illustrate the chemical reaction pathway and the general experimental workflow for this analytical method.

ReactionPathway Chemical Reaction Pathway cluster_step1 Step 1: Redox Reaction cluster_step2 Step 2: Complexation CrVI Cr(VI) product1 + CrVI->product1 oxidizes DPC 1,5-Diphenylcarbazide (Colorless) DPC->product1 CrIII Cr(III) product1->CrIII DPCO This compound product1->DPCO product2 + CrIII->product2 forms complex with DPCO->product2 final_complex [Cr(III)-DPCO] Complex (Intense Violet Color) product2->final_complex

Caption: Chemical reaction pathway for Cr(VI) detection.

ExperimentalWorkflow General Experimental Workflow start Start: Sample Collection prep 1. Sample Preparation - Filtration (if needed) - Acidification (e.g., H₂SO₄) start->prep oxidation Optional: Oxidation Step (for Total Chromium Analysis) - Add Oxidant (e.g., KMnO₄) & Heat prep->oxidation reagent 2. Reagent Addition - Add 1,5-Diphenylcarbazide Solution prep->reagent oxidation->reagent develop 3. Color Development - Incubate for 5-15 minutes reagent->develop measure 4. Spectrophotometric Measurement - Measure Absorbance at ~540 nm develop->measure analysis 5. Data Analysis - Plot Standard Curve - Calculate Cr(VI) Concentration measure->analysis end End: Report Results analysis->end

References

Application Notes and Protocols for 1,5-Diphenylcarbazone in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazone is a versatile chromogenic agent widely employed in analytical chemistry for the colorimetric determination of various metal ions and organic compounds.[1] Its ability to form distinctly colored complexes with specific analytes makes it a valuable tool in environmental monitoring, food safety, and pharmaceutical analysis.[1] This document provides detailed application notes and protocols for the use of this compound in colorimetric assays, with a focus on quantitative analysis and applications relevant to drug development.

The underlying principle of these assays involves the reaction of this compound with the target analyte, resulting in the formation of a colored complex. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured spectrophotometrically. In many applications, particularly for the detection of oxidizing agents like hexavalent chromium (Cr(VI)), its precursor 1,5-diphenylcarbazide (B1670730) is used, which is oxidized to this compound during the reaction.[2]

Key Applications

The this compound colorimetric assay is primarily used for the quantitative determination of heavy metals. Its application also extends to the analysis of certain organic compounds, such as barbiturates, which is of particular interest in pharmaceutical and clinical settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the colorimetric analysis of various analytes using this compound.

AnalyteWavelength (λmax)Optimal pHLimit of Detection (LOD)Linear RangeMolar Absorptivity (ε)
Chromium (VI) 540 nm~2.00.023 mg/L0.03 - 3 mg/L4.17 x 10⁴ L mol⁻¹ cm⁻¹
Copper (II) 545 nm8.0-9.02.7 µg/L0.1 - 1.0 ppmNot Reported
Mercury (II) 562 nmAcidic250 µg/LNot ReportedNot Reported
Zinc (II) 530 nm~5.515 ng/mL50 - 1000 µg/mLNot Reported
Barbiturates Not Applicable (Visual)Not Applicable1 - 5 µgNot ApplicableNot Applicable

Experimental Protocols

Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Aqueous Samples

This protocol details the steps for the quantitative analysis of Cr(VI) in water samples.

1. Reagents and Materials:

  • 1,5-Diphenylcarbazide Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle at 4°C.

  • Sulfuric Acid (H₂SO₄) Solution (6 N): Slowly add 167 mL of concentrated H₂SO₄ to 833 mL of deionized water with constant stirring in an ice bath.

  • Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇) in 1 L of deionized water.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations within the expected sample range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • Spectrophotometer and cuvettes.

2. Procedure:

  • Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 100 mL volumetric flask.

  • Add 2.0 mL of 6 N H₂SO₄ and mix well.

  • Add 2.0 mL of the 1,5-diphenylcarbazide solution, mix, and allow the color to develop for 10 minutes.

  • Bring the volume to 100 mL with deionized water and mix thoroughly.

  • Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Protocol 2: Determination of Copper (II) in Aqueous Samples

This protocol describes the colorimetric determination of copper ions.

1. Reagents and Materials:

  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol (B145695) or acetone.

  • Ammonia-Ammonium Chloride Buffer (pH 9.0): Dissolve 14.2 g of ammonium (B1175870) chloride (NH₄Cl) in 114 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and dilute to 250 mL with deionized water.

  • Copper Standard Stock Solution (1000 mg/L): Dissolve 3.929 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in 1 L of deionized water.

  • Working Standard Solutions: Prepare standards by diluting the stock solution.

2. Procedure:

  • Pipette 10 mL of the sample into a 25 mL volumetric flask.

  • Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH.

  • Add 2 mL of the this compound solution and mix.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solution to stand for 15 minutes for color development.

  • Measure the absorbance at 545 nm against a reagent blank.

  • Prepare a calibration curve using the copper standard solutions and determine the sample concentration.

Protocol 3: Qualitative Detection of Barbiturates

This protocol is a qualitative screening method for the presence of barbiturates, relevant in pharmaceutical and forensic analysis.

1. Reagents and Materials:

  • Mercuric Sulfate Reagent: Suspend 5 g of mercuric oxide (HgO) in 100 mL of water, and while stirring, slowly add 20 mL of concentrated sulfuric acid.

  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of chloroform (B151607).

  • Test tubes.

2. Procedure:

  • Extract the sample suspected of containing barbiturates with chloroform.

  • To 1 mL of the chloroform extract in a test tube, add 0.5 mL of the mercuric sulfate reagent.

  • Shake the mixture vigorously for 1 minute.

  • Allow the layers to separate.

  • Add a few drops of the this compound solution to the upper aqueous layer.

  • A violet-blue color indicates the presence of barbiturates.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_reaction Redox Reaction cluster_product Colored Complex DPC 1,5-Diphenylcarbazide DPCO This compound DPC->DPCO Oxidation Metal_Ox Metal Ion (Oxidizing Agent) e.g., Cr(VI) Metal_Red Reduced Metal Ion e.g., Cr(III) Metal_Ox->Metal_Red Reduction Complex [Metal(III)-(DPCO)₂] Complex (Violet Color) DPCO->Complex Metal_Red->Complex

Caption: Reaction of 1,5-diphenylcarbazide with a metal ion.

Experimental Workflow for Colorimetric Assay

G start Start prep_sample Sample Preparation (Dilution, pH adjustment) start->prep_sample prep_standards Prepare Standard Solutions start->prep_standards add_reagent Add this compound Reagent prep_sample->add_reagent color_dev Color Development (Incubation) add_reagent->color_dev measure_abs Measure Absorbance at λmax color_dev->measure_abs determine_conc Determine Sample Concentration measure_abs->determine_conc measure_standards Measure Absorbance of Standards prep_standards->measure_standards calibration_curve Construct Calibration Curve measure_standards->calibration_curve calibration_curve->determine_conc end End determine_conc->end

Caption: General workflow for a colorimetric assay.

Relationship between Absorbance and Concentration

G cluster_analyte Analyte cluster_reaction Reaction cluster_color Color cluster_measurement Measurement Analyte Analyte Concentration Reaction Reaction with This compound Analyte->Reaction Color Color Intensity Reaction->Color proportional to Absorbance Absorbance Color->Absorbance measured as

Caption: Relationship between analyte concentration and absorbance.

References

Application Notes: 1,5-Diphenylcarbazone for Mercurimetric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,5-diphenylcarbazone as an indicator in the mercurimetric titration for the determination of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2]

Principle:

The mercurimetric titration method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble, and non-ionized mercuric chloride (HgCl₂) complex.[3][4] this compound serves as the endpoint indicator. Once all the chloride ions have been complexed by the mercuric nitrate (B79036) titrant, any excess Hg²⁺ ions will react with the diphenylcarbazone (B146866) to form a distinct blue-violet colored complex.[3][4][5] This sharp color change from yellow to blue-violet indicates the endpoint of the titration.[6][7] The reaction is sensitive and provides accurate results when performed under the specified conditions.

The optimal pH range for this titration is between 3.0 and 3.6.[3] Deviations from this pH range can lead to inaccurate results; a pH below 3.0 may yield high results, while a pH above 3.6 can give low results.[3] A mixed indicator, often combining diphenylcarbazone with a pH indicator like bromophenol blue, is used to visually confirm the correct pH range and to sharpen the endpoint color change.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful application of this method.

ParameterValue / RangeNotes
Optimal pH Range 3.0 - 3.6Critical for accurate endpoint determination.[3]
Sample Aliquot Containing < 20 mg of Cl⁻ per 50 mLTo avoid large titration volumes and ensure accuracy.[1][3]
Mercuric Nitrate Titrant (Standard I) 1.00 mL ≅ 1.00 mg Cl⁻For samples with higher chloride concentrations.
Mercuric Nitrate Titrant (Standard II) 1.00 mL ≅ 0.500 mg Cl⁻For samples with lower chloride concentrations (< 200 mg/L).[3]
Mixed Indicator Composition 0.5 g diphenylcarbazone + 0.05 g bromophenol blue in 75 mL ethanolStore in a brown bottle; stable for up to 6 months.[1][3]
Nitric Acid (for pH adjustment) 0.05 MUsed to lower the pH of the sample.[3]
Sodium Hydroxide (for pH adjustment) 0.05 MUsed to raise the pH of the sample.[3]

Interferences

This method is robust and not significantly affected by many common ions found in water samples. However, certain ions can interfere with the accuracy of the results.

Interfering IonTolerance LimitNotes
Nitrate, Sulfate, Phosphate, Magnesium, Calcium1000 mg/LNo interference at these levels.[3]
Zinc, Lead, Nickel, Ferrous, Chromous ions1000 µg/LMay affect solution color but not titration accuracy.[3]
Copper50,000 µg/LTolerable up to this concentration.[3]
Chromate (B82759), Ferric ions> 10,000 µg/LMust be reduced to a lower valence state.[3]
Sulfite (B76179)> 10 mg/LCan be eliminated by oxidation with hydrogen peroxide.[1][3]
Bromide, Iodide-Will be titrated along with chloride, leading to positive interference.[5]

Experimental Protocols

Reagent Preparation
  • Standard Sodium Chloride Solution (0.025 N): Dry primary standard NaCl at 180°C for 1 hour. Dissolve 1.4613 g in demineralized water and dilute to 1 L in a volumetric flask.[1]

  • Mercuric Nitrate Titrant (0.141 N): Dissolve 25 g of Hg(NO₃)₂·H₂O in 900 mL of demineralized water containing 0.25 mL of concentrated HNO₃. Dilute to 1 L. Standardize against the standard NaCl solution.[1][3]

  • Mercuric Nitrate Titrant (0.025 N): Dilute the 0.141 N mercuric nitrate solution as needed and standardize.

  • Mixed Indicator Solution: Dissolve 0.5 g of crystalline this compound and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol. Dilute to 100 mL with ethanol. Store in a brown bottle and discard after 6 months.[1][3]

  • Nitric Acid (0.05 M): Dilute 3.0 mL of concentrated HNO₃ to 1 L with demineralized water.[3]

  • Sodium Hydroxide (0.05 M): Dissolve 2.0 g of NaOH in demineralized water and dilute to 1 L.[3]

  • Hydroquinone (B1673460) Solution (1 g/100 mL): Dissolve 1.0 g of purified hydroquinone in 100 mL of demineralized water. Use to reduce chromate and ferric ions.[3]

  • Hydrogen Peroxide (30%): To eliminate sulfite interference.[3]

Sample Preparation and pH Adjustment
  • Pipette a sample volume containing less than 20 mg of chloride into a 125 mL Erlenmeyer flask. Adjust the volume to approximately 50 mL with demineralized water.[3]

  • Add 10 drops of the mixed indicator solution.[3]

  • The solution color will indicate the pH.

    • Yellow/Orange: The solution is acidic. Add 0.05 M NaOH dropwise until a blue-violet color appears, then add 0.05 M HNO₃ dropwise until the color changes back to yellow. Add 1 mL of excess 0.05 M HNO₃.[3]

    • Blue/Blue-Violet/Red: The solution is alkaline. Add 0.05 M HNO₃ dropwise until the color changes to yellow. Add 1 mL of excess 0.05 M HNO₃.[3]

Titration Procedure
  • Place the prepared sample on a magnetic stirrer.

  • Titrate the sample with the appropriate standardized mercuric nitrate solution. Use a more concentrated solution for samples with >200 mg/L chloride and a dilute solution for samples with <200 mg/L chloride.[3]

  • Continue the titration until a persistent blue-violet color appears throughout the solution. This is the endpoint.[3][6]

  • Record the volume of mercuric nitrate titrant used.

  • Perform a blank titration using 50 mL of demineralized water to determine the blank correction.[3]

Calculation

The concentration of chloride in the sample can be calculated using the following formula:

Where:

  • A = mL of mercuric nitrate for the sample

  • B = mL of mercuric nitrate for the blank

  • N = Normality of the mercuric nitrate titrant

  • 35450 = milliequivalent weight of Cl⁻

Visualizations

Signaling Pathway at Titration Endpoint

Endpoint_Reaction Hg_excess Excess Hg²⁺ (from titrant) Complex Hg-Diphenylcarbazone Complex (Blue-Violet) Hg_excess->Complex + 2 Diphenylcarbazone Diphenylcarbazone This compound (Indicator - Yellow) Diphenylcarbazone->Complex

Caption: Chemical reaction at the mercurimetric titration endpoint.

Experimental Workflow for Chloride Determination

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Take Sample Aliquot (< 20 mg Cl⁻) Add_Indicator Add Mixed Indicator Sample->Add_Indicator Adjust_pH Adjust pH to 3.0-3.6 Add_Indicator->Adjust_pH Titrate Titrate with Mercuric Nitrate Adjust_pH->Titrate Endpoint Observe Endpoint (Yellow to Blue-Violet) Titrate->Endpoint Record_Volume Record Titrant Volume Endpoint->Record_Volume Calculate Calculate Chloride Concentration Record_Volume->Calculate Blank Perform Blank Titration Blank->Calculate

Caption: Workflow for mercurimetric titration of chloride.

References

Application of 1,5-Diphenylcarbazone in Water Quality Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazone is a versatile chemical reagent widely employed in analytical chemistry for the colorimetric determination of various metal ions in water samples.[1] Its ability to form distinctly colored complexes with specific metals makes it a valuable tool for water quality assessment, environmental monitoring, and ensuring the safety of water used in pharmaceutical and food production.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of heavy metals in water, with a primary focus on hexavalent chromium (Cr(VI)) and notes on the detection of other metals such as mercury and copper.[1][2]

Principle of Detection

The fundamental principle behind the use of this compound is its reaction with target metal ions in a specific chemical environment to produce a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer at a characteristic wavelength.

For its most common application, the determination of hexavalent chromium, 1,5-Diphenylcarbazide (B1670730) (which is often present in commercial this compound or formed in solution) is oxidized by Cr(VI) in an acidic medium to this compound. The resulting this compound then reacts with the reduced chromium (Cr(III)) to form a stable, magenta-colored complex.[3][4][5] The absorbance of this complex is measured at approximately 540 nm.[3][4][6]

Data Presentation: Quantitative Analysis of Metal Detection

The following table summarizes the quantitative parameters for the determination of various heavy metals using this compound and related compounds.

Metal IonAnalytical MethodWavelength (λmax)Limit of Detection (LOD)Linear RangeMolar Absorptivity (ε)Key Interferences
Chromium (VI) Spectrophotometry540 nm[3][4]0.023 mg/L[7]0.03 - 3 mg/L[7]2.021 × 10⁴ L mol⁻¹ cm⁻¹[6]Iron(III)[3][4]
Mercury (II) Spectrophotometry490 nm (using dithizone)[8]1 µg/L (using dithizone)[8]0.05 - 10 mg/L (using dithizone)[8]5.02 × 10⁴ L mol⁻¹ cm⁻¹ (using dithizone)[8]Over 60 cations and anions show no interference[8]
Copper Flame Atomic Absorption SpectrometryNot ApplicableNot specified in resultsNot specified in resultsNot ApplicableNot specified in results

Experimental Protocols

Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Water

This protocol is based on the widely used spectrophotometric method involving the reaction of Cr(VI) with 1,5-Diphenylcarbazide.[3][4]

1. Reagents and Materials:

  • 1,5-Diphenylcarbazide Solution (0.05% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store this solution in a brown bottle and discard if it becomes discolored.[3][9]

  • Phosphoric Acid (H₃PO₄) Solution (1 M): Prepare by diluting concentrated phosphoric acid.

  • Sulfuric Acid (H₂SO₄) Solution (0.2 M): Prepare by diluting concentrated sulfuric acid.

  • Chromium(VI) Stock Solution (1000 mg/L): Dissolve a known weight of potassium dichromate (K₂Cr₂O₇) in deionized water.

  • Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Spectrophotometer capable of measuring absorbance at 540 nm.

  • Glassware (volumetric flasks, pipettes, cuvettes).

2. Sample Collection and Preparation:

  • Collect water samples in clean plastic or glass bottles.[10]

  • If the sample is turbid, filter it through a 0.45 µm filter.

  • Acidify the sample to a pH of approximately 1 with sulfuric acid.[4]

3. Procedure:

  • To a 100 mL volumetric flask, add a known volume of the water sample (e.g., 50 mL).

  • Add 3 mL of 1 M phosphoric acid to acidify the sample.[3]

  • Add 2 mL of the 0.05% 1,5-diphenylcarbazide solution.[4]

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 5-10 minutes for full color development.[3][4]

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank as the reference.[3][6]

  • Prepare a calibration curve by following the same procedure with the standard chromium solutions.

  • Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

4. Notes on Interferences:

  • Iron(III) can interfere by forming a colored complex with diphenylcarbazide.[3] This interference can be minimized by the addition of a masking agent like sodium fluoride (B91410) (NaF) or by using a phosphate (B84403) buffer.[4]

Protocol 2: Determination of Total Chromium in Water

To determine the total chromium concentration, any trivalent chromium (Cr(III)) present in the sample must first be oxidized to Cr(VI).

1. Oxidation of Cr(III) to Cr(VI):

  • Take a known volume of the water sample.

  • Add a potassium permanganate (B83412) (KMnO₄) solution in an acidic medium (sulfuric acid) to oxidize Cr(III) to Cr(VI).[11][12] The appearance of a persistent pink color indicates that the oxidation is complete.

  • After oxidation, destroy the excess permanganate by adding sodium azide (B81097) or by gentle boiling.

  • Proceed with the Cr(VI) determination as described in Protocol 1.

2. Calculation of Cr(III) Concentration:

The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration (determined after the oxidation step).[4]

Protocol 3: Notes on the Determination of Mercury (II)

While this compound can be used for mercury detection, a closely related compound, 1,5-diphenylthiocarbazone (dithizone), is more commonly employed for a highly sensitive spectrophotometric method.[8][13]

1. Principle:

Dithizone (B143531) reacts with mercury(II) in a slightly acidic solution to form an orange-colored chelate with an absorption maximum at approximately 490 nm.[8] The use of a micellar system can enhance sensitivity and avoid the need for solvent extraction.[8]

2. Reagents:

  • 1,5-Diphenylthiocarbazone (Dithizone) Solution: A standard solution is prepared in a suitable solvent.

  • Sulfuric Acid: To adjust the acidity of the sample.

3. General Procedure:

  • A specific volume of the water sample is mixed with the dithizone reagent.

  • The pH is adjusted to the optimal acidic range.

  • The absorbance of the resulting colored complex is measured at its maximum wavelength.[8]

Visualizations

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products CrVI Cr(VI) in Water Sample Oxidation Oxidation of Diphenylcarbazide CrVI->Oxidation oxidizes DPC 1,5-Diphenylcarbazide DPC->Oxidation H Acidic Medium (H+) CrIII Cr(III) Oxidation->CrIII DPCO This compound Oxidation->DPCO Complexation Complex Formation Complex Magenta Colored Cr-DPCO Complex Complexation->Complex CrIII->Complexation DPCO->Complexation

Caption: Reaction pathway for the detection of Cr(VI) with 1,5-Diphenylcarbazide.

Experimental_Workflow Start Start Sample 1. Water Sample Collection & Preparation Start->Sample Reagent 2. Addition of Acid & 1,5-Diphenylcarbazide Sample->Reagent Color 3. Color Development (5-10 min) Reagent->Color Measure 4. Spectrophotometric Measurement at 540 nm Color->Measure Analysis 5. Data Analysis & Concentration Determination Measure->Analysis End End Analysis->End

Caption: Experimental workflow for Cr(VI) analysis using this compound.

References

Application Note: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexavalent chromium [Cr(VI)] is a toxic and carcinogenic compound often found in industrial wastewater from processes like leather tanning, electroplating, and pigment manufacturing.[1][2][3] Its accurate quantification is crucial for environmental monitoring and ensuring public health. The U.S. Environmental Protection Agency (EPA) has established stringent guidelines for chromium levels in drinking water.[4] The most common and widely accepted method for the selective determination of Cr(VI) is the 1,5-diphenylcarbazide (B1670730) (DPC) colorimetric method.[4][5] This method is highly sensitive and is based on the reaction of Cr(VI) with DPC in an acidic solution to produce a distinct magenta-colored complex.[1][6]

Principle of the Method

The determination of Cr(VI) using 1,5-diphenylcarbazide involves a two-step process in a strongly acidic medium (typically pH 1-2).[1][7]

  • Redox Reaction: Hexavalent chromium, a strong oxidizing agent, oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).[3][6][7]

  • Chelation: The newly formed Cr(III) ions then chelate with two molecules of the this compound to form a stable, intensely colored magenta or reddish-purple complex.[5][7][8]

The intensity of the resulting color is directly proportional to the initial concentration of Cr(VI) and is measured spectrophotometrically at its maximum absorbance wavelength (λmax), which is approximately 540 nm.[1][6][9]

G cluster_reactants Reactants cluster_products Products CrVI Cr(VI) (Chromate/Dichromate) CrIII Cr(III) CrVI->CrIII Reduction DPCO This compound DPC 1,5-Diphenylcarbazide (Colorless) DPC->DPCO Oxidation H H+ (Acidic Medium) FinalComplex Cr(III)-Diphenylcarbazone Complex (Magenta, λmax ≈ 540 nm) CrIII->FinalComplex Chelation DPCO->FinalComplex Chelation

Caption: Chemical reaction pathway for Cr(VI) detection.

Quantitative Data Summary

The 1,5-diphenylcarbazide method exhibits high sensitivity, though analytical parameters can vary based on specific experimental conditions and instrumentation.

ParameterTypical ValueSource(s)
Wavelength of Max. Absorbance (λmax) 540 - 543 nm[1]
Linear Range 0.03 - 3.0 mg/L[2][5]
Molar Absorptivity ~4.0 x 10⁴ L mol⁻¹ cm⁻¹[2][7][10]
Limit of Detection (LOD) 0.005 - 0.023 mg/L[2][11]
Optimal pH 1.0 - 2.0[1][7]
Color Development Time 5 - 10 minutes[1][4][12]
Complex Stability Stable for at least 15 minutes, can be longer[5][13]

Note: The limit of detection can be significantly lowered (to µg/L or ng/L levels) using preconcentration techniques such as cloud point microextraction or high-performance liquid chromatography.[14]

Detailed Application Protocol

This protocol is based on established methods, including EPA Method 7196A, for the colorimetric determination of hexavalent chromium in aqueous samples.[4][10]

1. Scope and Applicability This method is suitable for determining the concentration of dissolved hexavalent chromium in drinking water, surface water, and various industrial wastewater samples containing 0.5 to 50 mg/L of Cr(VI).[10] Samples with higher concentrations must be diluted.

2. Potential Interferences

  • Iron (Fe³⁺): Ferric ions can interfere, but this is typically overcome by the addition of phosphoric acid or a fluoride (B91410) salt like NaF.[1][12]

  • Molybdenum (Mo), Vanadium (V), Mercury (Hg): These metals can form colored complexes with diphenylcarbazide if present in high concentrations.[10]

3. Apparatus and Reagents

  • Spectrophotometer: Capable of measuring absorbance at 540 nm with a light path of 1 cm or longer.

  • Glassware: Volumetric flasks, pipettes, beakers. All glassware should be acid-washed (e.g., soaked in 0.1 M HNO₃ for 24 hours) and rinsed with reagent water.[1]

  • Reagent Water: Deionized or distilled water, free of chromium.

  • 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of analytical reagent-grade acetone.[10] Store in a brown bottle and discard if the solution becomes discolored. This reagent should be prepared fresh as needed or weekly.[4]

  • Acidifying Reagent:

    • Sulfuric Acid (H₂SO₄), 10% (v/v): Slowly add 10 mL of concentrated H₂SO₄ to 90 mL of reagent water.[10]

    • OR Phosphoric Acid (H₃PO₄), 1 M: Prepare by appropriate dilution of concentrated H₃PO₄.[1]

  • Chromium(VI) Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 100°C for one hour, in reagent water and dilute to 1 L.[15] Commercially available certified stock solutions are also suitable.

  • Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/L).[1] These should be prepared daily.

4. Experimental Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Sample Collection (& Storage at 4°C) C 3. Pipette Sample/Standard into Volumetric Flask A->C B 2. Prepare Standards & DPC Reagent E 5. Add DPC Reagent & Dilute to Volume B->E D 4. Add Acidifying Reagent (e.g., H₃PO₄) & Mix C->D D->E F 6. Allow Color to Develop (5-10 minutes) E->F G 7. Measure Absorbance at 540 nm F->G H 8. Construct Calibration Curve & Calculate Concentration G->H

Caption: Standard workflow for Cr(VI) analysis.

Step-by-Step Protocol:

  • Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 µm filter.

  • Pipetting: Transfer a known volume (e.g., 95 mL) of the sample or standard solution into a 100 mL volumetric flask. Prepare a reagent blank using reagent water instead of the sample.

  • Acidification: Add 3.0 mL of 1 M H₃PO₄ (or an equivalent amount of another suitable acid) to the flask and mix well.[1][12]

  • Reagent Addition: Add 2.0 mL of the 0.25% DPC solution, mix thoroughly, and dilute to the 100 mL mark with reagent water.[10]

  • Color Development: Allow the solution to stand for 5 to 10 minutes for the magenta color to fully develop. The color is generally stable for at least 15-30 minutes, but prolonged standing should be avoided.[5]

  • Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 540 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and sample solution.

5. Data Analysis and Calculation

  • Calibration Curve: Plot a graph of absorbance versus the concentration (mg/L) of the chromium standards. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law.[2]

  • Concentration Determination: Use the equation of the line from the linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of Cr(VI) in the unknown samples based on their measured absorbance.

    Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope [16]

  • Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.

References

Application Notes and Protocols for the Analytical Determination of Cadmium using 1,5-Diphenylcarbazone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cadmium is a highly toxic heavy metal that poses significant risks to human health and the environment. Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. 1,5-Diphenylcarbazone and its thio-analog, 1,5-diphenylthiocarbazone (dithizone), are widely used chromogenic reagents for the determination of several metal ions, including cadmium. These reagents form colored complexes with cadmium, allowing for its qualitative and quantitative analysis, primarily through spectrophotometry. This document provides detailed application notes and protocols for the use of this compound and dithizone (B143531) in cadmium detection.

Qualitative Method: A Rapid Screening Test for Cadmium

This method provides a simple, do-it-yourself procedure for the qualitative detection of cadmium on surfaces. It is a rapid screening test and is not intended for precise quantification.

Principle

This compound reacts with cadmium ions in an alcoholic solution to produce a characteristic violet-blue colored complex. The appearance of this color indicates the presence of cadmium.

Experimental Protocol

Materials:

  • Cotton swabs

  • Disposable plastic cups

  • Small disposable white plastic plate

  • Rubbing alcohol (ethanol or isopropanol)

  • This compound (Cadmium Indicator)

  • Safety glasses

  • Disposable gloves

Procedure:

  • Lightly soak a cotton swab with rubbing alcohol.

  • Rub the soaked cotton swab against the item to be tested for approximately 1 minute.

  • Allow the swab to air dry completely to evaporate the alcohol.

  • In a disposable plastic cup, prepare the "Indicator" solution by mixing a small pinch of this compound with half a cup of rubbing alcohol.

  • On a clean, white plastic plate, place a single drop of the Indicator solution.

  • Dip the dried test swab into the drop of the Indicator solution, allowing it to absorb the liquid.

  • Observe the swab for a color change. A violet-blue coloration appearing within 1 to 10 minutes indicates the presence of cadmium. The intensity and speed of color development can give a rough indication of the cadmium concentration.[1]

  • For comparison, repeat steps 5 and 6 with a clean, untreated cotton swab to serve as a negative control.[1]

Limitations:

  • This method is qualitative and can detect cadmium content down to approximately 0.1%.[1]

  • The presence of excess copper and iron may interfere with the test, potentially causing false positives.[1]

Quantitative Method 1: Extractive Spectrophotometric Determination

This method describes a sensitive procedure for the quantitative determination of cadmium using this compound in the presence of pyridine (B92270), followed by solvent extraction.

Principle

In the presence of pyridine, cadmium(II) ions react with this compound to form a red-colored complex. This complex is extractable into an organic solvent, such as benzene, and the absorbance of the extract is measured spectrophotometrically. The absorbance is directly proportional to the concentration of cadmium.

Experimental Protocol

Reagents:

  • Standard Cadmium Solution: Prepare a stock solution of cadmium by dissolving a known weight of a cadmium salt (e.g., CdCl₂) in deionized water. Prepare working standards by serial dilution of the stock solution.

  • This compound Solution: Prepare a solution of this compound in the chosen organic solvent (e.g., benzene).

  • Pyridine Solution: Prepare an aqueous solution of pyridine.

  • Organic Solvent: Benzene or another suitable non-polar solvent.

Procedure:

  • To a series of separatory funnels, add a known volume of the cadmium standard solutions (for the calibration curve) or the sample solution.

  • Add an appropriate volume of the pyridine solution.

  • Add a measured volume of the this compound solution.

  • Shake the funnels vigorously for a few minutes to facilitate the complex formation and extraction into the organic phase.

  • Allow the phases to separate.

  • Collect the organic phase and measure its absorbance at the wavelength of maximum absorption (λmax), which is approximately 533 nm, using a spectrophotometer.[2][3]

  • Use the organic solvent as a blank.

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of cadmium in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary

ParameterValueReference
Wavelength of Max. Absorbance (λmax)533 nm[2][3]
Linearity Range (Beer's Law)0.228 - 3.65 ppm[2][3]
Molar Absorptivity7.33 x 10⁴ dm³ mol⁻¹ cm⁻¹[2][3]

Quantitative Method 2: Direct Spectrophotometry in Micellar Media

This enhanced method utilizes a cationic micellar medium to improve the sensitivity and selectivity of cadmium determination with 1,5-diphenylthiocarbazone (dithizone), avoiding the need for solvent extraction.

Principle

In an acidic aqueous solution and in the presence of a cationic surfactant such as cetyltrimethylammonium bromide (CTAB), cadmium ions react with dithizone to form a highly colored brownish-red chelate. The micellar environment enhances the molar absorptivity and shifts the absorption maximum, leading to a more sensitive and rapid determination. The absorbance of the complex is measured directly in the aqueous solution.

Experimental Protocol

Reagents:

  • Standard Cadmium Solution: Prepare as described in Method 1.

  • Dithizone Solution (1.95 x 10⁻³ M): Prepare a stock solution of 1,5-diphenylthiocarbazone in an appropriate solvent.

  • Sulfuric Acid Solution (1 x 10⁻² M): Prepare by diluting concentrated sulfuric acid.

  • Cetyltrimethylammonium Bromide (CTAB) Solution (0.3 M): Prepare an aqueous solution of CTAB.

Procedure:

  • In a 10 mL volumetric flask, add an aliquot of the sample or standard solution containing cadmium.

  • Add 1 mL of 1 x 10⁻² M sulfuric acid to achieve a pH between 2.5 and 3.07.

  • Add 3 mL of 0.3 M CTAB solution.

  • Add 1 mL of 1.95 x 10⁻³ M dithizone solution.

  • Dilute to the mark with de-ionized water and mix well.

  • The reaction is instantaneous, and the absorbance remains stable for over 24 hours.

  • Measure the absorbance at 500 nm against a reagent blank prepared in the same manner but without the cadmium standard or sample.

  • Construct a calibration curve and determine the cadmium concentration in the sample as described in Method 1.

Quantitative Data Summary

ParameterValueReference
Wavelength of Max. Absorbance (λmax)500 nm
Linearity Range0.01 - 10 mg L⁻¹
Molar Absorptivity1.2 x 10⁵ L mol⁻¹ cm⁻¹
Sandell's Sensitivity5 ng cm⁻²
Detection Limit3 µg L⁻¹
Stoichiometry (Cd:Dithizone)1:2

Visualizations

Qualitative_Cadmium_Detection cluster_sampling Sample Collection cluster_reagent Reagent Preparation cluster_reaction Reaction and Observation cluster_result Result Interpretation start Soak Cotton Swab in Rubbing Alcohol sample Rub Swab on Test Surface start->sample dry Air Dry Swab sample->dry react Dip Test Swab in Indicator Solution dry->react prep Prepare Indicator Solution (this compound in Alcohol) prep->react observe Observe for Color Change react->observe positive Violet-Blue Color: Cadmium Present observe->positive If color changes negative No Color Change: Cadmium Absent observe->negative If no change Quantitative_Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Complex Formation cluster_measurement Measurement cluster_analysis Data Analysis standards Prepare Cadmium Standard Solutions mix_standards Mix Standards with Reagents standards->mix_standards sample_prep Prepare Sample Solution mix_sample Mix Sample with Reagents sample_prep->mix_sample reagents Prepare Reagents: - this compound/Dithizone - Buffer/Acid - Surfactant (if applicable) reagents->mix_standards reagents->mix_sample spectro Measure Absorbance at λmax mix_standards->spectro mix_sample->spectro calibration Construct Calibration Curve (Absorbance vs. Concentration) spectro->calibration from standards concentration Determine Sample Concentration spectro->concentration from sample calibration->concentration Cadmium_Complex_Formation reagent This compound (or Dithizone) complex Colored Cadmium Complex reagent->complex cadmium Cadmium Ion (Cd²⁺) cadmium->complex conditions {Optimal Conditions | - pH - Solvent/Micellar Medium - Pyridine (if applicable)} conditions->complex

References

Application Notes and Protocols for the Analysis of Heavy Metals in Soil and Environmental Samples using 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the determination of various heavy metals in soil and environmental samples using 1,5-Diphenylcarbazone and its derivatives. The methodologies outlined are primarily based on spectrophotometry, a widely accessible and cost-effective analytical technique.

Introduction

This compound is a versatile chromogenic reagent used in the colorimetric determination of a range of heavy metal ions. Its high sensitivity and ability to form distinctly colored complexes make it a valuable tool in environmental monitoring and analytical chemistry. This document details its application in the analysis of soil and other environmental matrices for contaminants such as chromium (Cr), mercury (Hg), cadmium (Cd), lead (Pb), zinc (Zn), and nickel (Ni).

The primary analytical principle involves the formation of a metal-1,5-diphenylcarbazone complex, which can be quantified using a UV-Visible spectrophotometer. For some metals, such as hexavalent chromium (Cr(VI)), the reaction involves a redox step prior to complexation, enhancing selectivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of this compound and its related compound, dithizone (B143531) (diphenylthiocarbazone), in the spectrophotometric determination of various heavy metals.

Table 1: Spectrophotometric Determination of Chromium (VI) using 1,5-Diphenylcarbazide (B1670730)

ParameterValueReference
Wavelength (λmax)540 - 545 nm[1][2]
Linearity Range0.03 - 3 mg/L[3]
Limit of Detection (LOD)0.023 mg/L[3]
Molar Absorptivity (ε)4.3 x 10⁴ L mol⁻¹ cm⁻¹[1]
Optimal pHAcidic (H₂SO₄)[1][2]

Table 2: Spectrophotometric Determination of Mercury (II) using Dithizone

ParameterValueReference
Wavelength (λmax)488 - 490 nm[4][5]
Linearity Range0.05 - 10 mg/L[5]
Limit of Detection (LOD)1 µg/L[5]
Molar Absorptivity (ε)2.5 x 10⁴ - 5.02 x 10⁴ L mol⁻¹ cm⁻¹[4][5]
Optimal Acidity0.07 - 0.17 M H₂SO₄[5]

Table 3: Spectrophotometric Determination of Cadmium (II) using Dithizone

ParameterValueReference
Wavelength (λmax)500 nm[6]
Linearity Range0.01 - 10 mg/L[6]
Limit of Detection (LOD)3 µg/L[6]
Molar Absorptivity (ε)1.2 x 10⁵ L mol⁻¹ cm⁻¹[6]
Optimal pHAcidic[6]

Table 4: Spectrophotometric Determination of Lead (II) using Dithizone

ParameterValueReference
Wavelength (λmax)Not Specified
Linearity Range0.06 - 60 mg/L[7]
Limit of Detection (LOD)Not Specified
Molar Absorptivity (ε)3.99 x 10⁵ L mol⁻¹ cm⁻¹[7]
Optimal pHNot Specified

Table 5: Spectrophotometric Determination of Zinc (II) and Nickel (II) using Diphenylcarbazone

MetalWavelength (λmax)Molar Absorptivity (ε)Optimal pHReference
Zinc (Zn)520 - 525 nm70,000 - 77,500 L mol⁻¹ cm⁻¹Not Specified[8]
Nickel (Ni)520 - 525 nm70,000 - 77,500 L mol⁻¹ cm⁻¹7 - 10[8][9]

Experimental Protocols

General Soil Sample Preparation (Acid Digestion)

This protocol is a generalized procedure for the extraction of heavy metals from soil samples for subsequent analysis.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Heating block or hot plate

  • Digestion vessels

  • Whatman No. 42 filter paper (or equivalent)

  • Volumetric flasks

Procedure:

  • Sample Drying and Sieving: Air-dry the soil sample and pass it through a 2-mm sieve to remove large debris.

  • Digestion:

    • Weigh approximately 1 g of the dried, sieved soil into a digestion vessel.

    • Add 15 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and HNO₃).

    • Heat the mixture at a temperature of 95 ± 5°C for 1 hour, ensuring the sample does not boil.

    • Allow the sample to cool.

  • Filtration and Dilution:

    • Filter the digested sample through Whatman No. 42 filter paper into a 50 mL volumetric flask.

    • Rinse the digestion vessel and filter paper with small portions of deionized water, collecting the rinsate in the volumetric flask.

    • Bring the final volume to 50 mL with deionized water. This solution is now ready for analysis.

Protocol for Spectrophotometric Determination of Cr(VI) in Soil Extract

Reagents:

  • 1,5-Diphenylcarbazide solution (0.25% w/v in acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone (B3395972). Store in a brown bottle and prepare fresh weekly.[6]

  • Sulfuric Acid (H₂SO₄) solution (1:1 v/v)

  • Phosphoric Acid (H₃PO₄), concentrated

  • Standard Cr(VI) solution (1000 mg/L)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of Cr(VI) with concentrations ranging from 0.0 to 0.5 mg/L by diluting the stock solution.

    • Pipette 50 mL of each standard solution into a 100 mL volumetric flask.

  • Sample and Standard Preparation:

    • Pipette an appropriate aliquot (e.g., 25 mL) of the prepared soil extract into a 100 mL volumetric flask and dilute with deionized water.

    • To each flask (standards and sample), add 1.0 mL of H₂SO₄ (1:1) and 0.3 mL of concentrated H₃PO₄.[1]

    • Add 2.0 mL of the 1,5-diphenylcarbazide solution and mix well.

    • Allow the color to develop for 10 minutes.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at 543.5 nm using a spectrophotometer, with a reagent blank for zeroing.[1]

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of Cr(VI) in the sample from the calibration curve, accounting for the initial dilution.

Protocol for Spectrophotometric Determination of Mercury (II) in Soil Extract

Reagents:

  • Dithizone (1,5-diphenylthiocarbazone) solution (in acetone or 1,4-dioxane)

  • Sulfuric Acid (H₂SO₄) solution (e.g., 4.5 M)

  • Standard Mercury (II) solution (1000 mg/L)

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of Hg(II) with concentrations ranging from 0.1 to 25 µg/mL.

  • Sample and Standard Preparation:

    • Pipette an appropriate aliquot of the prepared soil extract into a 10 mL volumetric flask.

    • To each flask (standards and sample), add 1 mL of the dithizone reagent solution.

    • Add 0.1 mL of 4.5 M H₂SO₄.[2]

    • After 1 minute, add 5 mL of 1,4-dioxane (B91453) and dilute to the mark with deionized water.[2]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the orange-red complex at 488 nm against a reagent blank.[4] The color is stable for over 24 hours.[4]

    • Construct a calibration curve and determine the concentration of Hg(II) in the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis soil_sample Soil Sample Collection drying_sieving Drying and Sieving soil_sample->drying_sieving acid_digestion Acid Digestion drying_sieving->acid_digestion filtration Filtration & Dilution acid_digestion->filtration reagent_addition Reagent Addition (this compound) filtration->reagent_addition color_development Color Development reagent_addition->color_development measurement Absorbance Measurement (UV-Vis Spectrophotometer) color_development->measurement quantification Quantification measurement->quantification final_result final_result quantification->final_result Heavy Metal Concentration

Caption: General workflow for heavy metal analysis in soil.

Signaling Pathway: Cr(VI) Detection

cr_vi_detection cluster_complexation Complexation Cr_VI Cr(VI) (in acidic medium) Cr_III Cr(III) Cr_VI->Cr_III Reduction DPC 1,5-Diphenylcarbazide (Colorless) DPCO This compound DPC->DPCO Oxidation Cr_III_DPCO_complex Cr(III)-Diphenylcarbazone Complex (Violet) Cr_III->Cr_III_DPCO_complex DPCO->Cr_III_DPCO_complex divalent_metal_complexation metal_ion Divalent Metal Ion (M²⁺) (e.g., Cd²⁺, Pb²⁺, Zn²⁺, Ni²⁺) complex {Metal-Dithizonate Complex (M(HDz)₂) (Colored)} metal_ion->complex dithizone Dithizone (H₂Dz) (Reagent) dithizone->complex 2 molecules protons {2H⁺} complex->protons releases

References

Application Notes and Protocols for Complexometric Titration Using 1,5-Diphenylcarbazone Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration is a robust analytical technique for the quantitative determination of metal ions in a solution. This method relies on the formation of a stable, colored complex at the titration's endpoint. 1,5-Diphenylcarbazone is a versatile indicator used in these titrations, particularly in mercurimetry, due to the distinct color change it exhibits upon complexation with metal ions. This document provides detailed application notes and protocols for the use of this compound in complexometric titrations.

Principle of Complexometric Titration with this compound

Complexometric titrations involving this compound are based on the principle that the indicator forms a colored complex with the metal ion being analyzed. During the titration with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), the titrant first reacts with the free metal ions in the solution.[1][2] At the equivalence point, when nearly all the free metal ions have been complexed by the titrant, the titrant then displaces the metal ion from the weaker metal-indicator complex.[1][3] This displacement results in a sharp and observable color change, signaling the endpoint of the titration. For a successful titration, the metal-indicator complex must be less stable than the metal-titrant complex.[1][3]

Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide (B1670730).[4][5] In many applications, particularly in the presence of an oxidizing agent or certain metal ions, 1,5-diphenylcarbazide is oxidized to this compound, which is the active complexing agent that forms the colored species with the metal ion.[6]

Applications

The primary application of this compound as an indicator is in the mercurimetric titration for the determination of chloride ions.[4] It also finds use in the determination of other metal ions that form colored complexes with it, such as mercury(II) and chromium(III).[4][7]

Data Presentation

The following table summarizes key quantitative data for complexometric titrations using this compound and related compounds.

Metal IonTitrantIndicator SystemOptimal pHColor Change at Endpoint
Chloride (Cl⁻)Mercury(II) Nitrate (B79036)This compound2.3 - 3.8Greenish-blue to violet[8]
Mercury (Hg²⁺)EDTA (back-titration)Xylenol Orange5.0 - 6.0Yellow to red/orange[9][10]
Chromium (Cr⁶⁺)Spectrophotometric1,5-DiphenylcarbazideAcidicColorless to red-violet[8]
Cadmium (Cd²⁺)EDTAThis compoundNeutral to slightly alkalineTo be determined empirically
Lead (Pb²⁺)EDTAThis compoundNeutral to slightly alkalineTo be determined empirically

Stability Constants of Metal Complexes with Diphenylcarbazone (B146866) Derivatives

Metal IonLog K₁Log K₂
Copper (Cu²⁺)11.510.2
Nickel (Ni²⁺)9.88.7
Zinc (Zn²⁺)8.57.9

Note: Data is for diphenylcarbazone and its nuclear-substituted derivatives in 50% (v/v) aqueous dioxane. The stability order is generally Cu(II) > Ni(II) > Zn(II).

Experimental Protocols

Protocol 1: Determination of Chloride by Mercurimetric Titration

This protocol details the direct titration of chloride ions with a standard solution of mercury(II) nitrate using this compound as the indicator.

Reagents:

  • Standardized Mercury(II) Nitrate (Hg(NO₃)₂) solution (0.01 M)

  • This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store in a dark bottle.

  • Nitric Acid (HNO₃), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Sample solution containing an unknown concentration of chloride ions.

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the chloride sample solution into a 250 mL Erlenmeyer flask.

  • Add 5-10 drops of the this compound indicator solution. The solution should turn a greenish-blue color.

  • Adjust the pH of the solution to between 2.3 and 3.8 using 0.1 M HNO₃ or 0.1 M NaOH as needed. This pH range is critical for a sharp endpoint.

  • Titrate the sample solution with the standardized 0.01 M Hg(NO₃)₂ solution.

  • The endpoint is reached when the color of the solution changes from greenish-blue to a distinct violet color that persists for at least 30 seconds.

  • Record the volume of Hg(NO₃)₂ solution used.

  • Repeat the titration at least two more times for accuracy and calculate the average volume.

  • Calculate the concentration of chloride in the sample.

Protocol 2: General Protocol for Direct Complexometric Titration of Metal Ions with EDTA

The following is a generalized protocol for the direct titration of metal ions such as Cadmium (Cd²⁺) and Lead (Pb²⁺) with EDTA using this compound. The optimal conditions, especially pH, may need to be determined empirically for each specific metal ion.

Reagents:

  • Standardized EDTA solution (0.01 M)

  • This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.

  • Buffer solution (e.g., acetate (B1210297) buffer for pH 4-6, or ammonia-ammonium chloride buffer for pH 8-10).

  • Sample solution containing the metal ion of interest.

Procedure:

  • Pipette a known volume of the metal ion sample solution into a 250 mL Erlenmeyer flask.

  • Add an appropriate buffer solution to maintain the desired pH.

  • Add a few drops of the this compound indicator solution. A color should develop, indicating the formation of the metal-indicator complex.

  • Titrate the solution with the standardized 0.01 M EDTA solution.

  • The endpoint is reached when the color of the solution changes, indicating the displacement of the metal ion from the indicator by EDTA.

  • Record the volume of EDTA solution used and repeat the titration for accuracy.

  • Calculate the concentration of the metal ion in the sample.

Visualizations

Experimental Workflow for Mercurimetric Titration

G start Start sample Pipette Chloride Sample start->sample indicator Add this compound Indicator sample->indicator ph_adjust Adjust pH to 2.3 - 3.8 indicator->ph_adjust titrate Titrate with Hg(NO₃)₂ Solution ph_adjust->titrate endpoint Observe Color Change (Greenish-blue to Violet) titrate->endpoint record Record Volume endpoint->record calculate Calculate Chloride Concentration record->calculate end End calculate->end

Caption: Workflow for the determination of chloride via mercurimetric titration.

Signaling Pathway of this compound Indicator

G cluster_redox Redox Reaction cluster_complexation Complexation DPC 1,5-Diphenylcarbazide (Colorless) DPCO This compound (Orange-Red) DPC->DPCO Oxidation Metal_ox Metal Ion (Oxidizing Agent) e.g., Cr(VI) DPCO2 This compound Metal_red Reduced Metal Ion e.g., Cr(III) Metal_ox->Metal_red Reduction Complex Metal-DPCO Complex (Violet/Blue) DPCO2->Complex Metal_ion Metal Ion (e.g., Cr³⁺, Hg²⁺) Metal_ion->Complex

Caption: Mechanism of this compound as a colorimetric indicator.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1,5-Diphenylcarbazone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Diphenylcarbazone solutions used in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its solution important?

A1: this compound is a chemical compound used as an indicator in various analytical procedures, most notably in the colorimetric determination of heavy metals such as chromium and mercury. The stability of its solution is crucial because its degradation can lead to inaccurate and unreliable experimental results. The active form of the indicator is prone to oxidation, which can alter its reactivity and spectrophotometric properties.

Q2: What are the common solvents used to prepare this compound solutions?

A2: Acetone (B3395972) is the most commonly recommended solvent for preparing this compound solutions for analytical purposes.[1][2] Other organic solvents like ethanol (B145695) can also be used. However, aqueous solutions are generally not recommended due to the poor solubility and stability of the compound in water.[3]

Q3: What are the typical signs of degradation in a this compound solution?

A3: The primary sign of degradation is a color change of the solution. Freshly prepared solutions of its precursor, 1,5-Diphenylcarbazide, are typically colorless and oxidize to the orange-red this compound. Further degradation of this compound can lead to a fading of this color or the formation of other colored byproducts, which can interfere with analytical measurements.

Q4: How long is a this compound solution stable?

A4: The stability of a this compound solution is highly dependent on the solvent, storage temperature, and exposure to light. A commonly used 0.5% w/v solution in acetone is reported to be stable for up to one month when stored in a refrigerator at 4°C in an amber or brown bottle.[2] However, for critical applications, it is often recommended to prepare the solution fresh weekly.[2] A mixed indicator solution of diphenylcarbazone (B146866) and bromophenol blue in 95% ethanol has been reported to be stable for up to six months when stored in a brown bottle.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no color development in chromium (VI) assay. 1. Degraded this compound solution. 2. Incorrect pH of the reaction mixture. 3. Presence of interfering substances.1. Prepare a fresh 0.5% w/v solution of 1,5-Diphenylcarbazide in acetone.[1][2] 2. Ensure the sample is acidified according to the protocol before adding the indicator. 3. Review the sample matrix for potential interfering ions and consider appropriate sample preparation steps to remove them.
High background absorbance or unexpected color in the blank. 1. Contaminated solvent or glassware. 2. Degraded this compound solution.1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare a fresh indicator solution.
Precipitate forms upon addition of the indicator to the sample. 1. Poor solubility of the metal complex in the reaction mixture. 2. High concentration of salts in the sample.1. For assays with metal ions, the addition of water to the acetone-based indicator solution may be necessary to improve the solubility of the resulting complex.[2] 2. Dilute the sample if possible, ensuring the analyte concentration remains within the detection range of the assay.
Fading of the developed color over a short period. 1. Instability of the metal-diphenylcarbazone complex. 2. Photodegradation of the complex.1. Measure the absorbance within the recommended time frame after color development as specified in your protocol. 2. Protect the samples from direct light exposure after adding the indicator.

Experimental Protocols

Protocol for Preparation of 0.5% w/v 1,5-Diphenylcarbazide Solution in Acetone

This protocol is suitable for the colorimetric determination of chromium (VI).

Materials:

  • 1,5-Diphenylcarbazide (analytical grade)

  • Acetone (HPLC grade or equivalent)

  • Volumetric flask (e.g., 50 mL or 100 mL)

  • Analytical balance

Procedure:

  • Weigh out 250 mg of 1,5-Diphenylcarbazide.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add a small amount of acetone to dissolve the solid.

  • Once dissolved, bring the volume up to the 50 mL mark with acetone.

  • Stopper the flask and mix thoroughly.

  • Store the solution in a tightly sealed, amber or brown glass bottle in a refrigerator at 4°C.[2]

Note: For some applications, this solution is used directly. In others, this 1,5-Diphenylcarbazide solution acts as the precursor which is oxidized in the reaction mixture to form the active this compound that then complexes with the metal ion.

Stability of this compound Solutions: A Summary

The stability of this compound solutions is a critical factor for the reliability of analytical measurements. The following table summarizes the known stability data.

Solvent Concentration Storage Conditions Reported Stability
Acetone0.5% w/v (of 1,5-Diphenylcarbazide)Refrigerated (4°C), in an amber/brown bottle.Up to 1 month (fresh preparation weekly is recommended for critical assays).[2]
95% EthanolMixed indicator with Bromophenol BlueStored in a brown bottle.Up to 6 months.

Logical Workflow and Degradation Pathway

Troubleshooting Workflow for Unstable this compound Solutions

Troubleshooting Workflow start Start: Experiment Yields Inconsistent Results check_solution Check Indicator Solution: - Age - Appearance (Color) - Storage Conditions start->check_solution is_degraded Is Solution Suspected of Degradation? check_solution->is_degraded prepare_fresh Prepare Fresh Indicator Solution is_degraded->prepare_fresh Yes problem_persists Does the Problem Persist? is_degraded->problem_persists No rerun_exp Re-run Experiment with Fresh Solution prepare_fresh->rerun_exp rerun_exp->problem_persists check_other Troubleshoot Other Experimental Parameters: - pH - Reagents - Glassware - Sample Matrix problem_persists->check_other Yes resolve Problem Resolved problem_persists->resolve No end End check_other->end resolve->end

Caption: A decision-making flowchart for troubleshooting experiments involving potentially unstable this compound solutions.

Simplified Degradation Pathway of 1,5-Diphenylcarbazide

Degradation Pathway Diphenylcarbazide 1,5-Diphenylcarbazide (Colorless) Diphenylcarbazone This compound (Active, Orange-Red) Diphenylcarbazide->Diphenylcarbazone Oxidation (Light, Air) DegradationProducts Further Degradation Products (Inactive) Diphenylcarbazone->DegradationProducts Further Oxidation

Caption: The oxidative pathway from the precursor 1,5-Diphenylcarbazide to the active this compound and its subsequent degradation.

References

Technical Support Center: 1,5-Diphenylcarbazone Chromium Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the 1,5-Diphenylcarbazone method for hexavalent chromium (Cr(VI)) determination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

ProblemPossible CauseRecommended Solution
No or weak color development Incorrect pH: The reaction is pH-dependent and requires an acidic environment.[1]Ensure the sample solution is acidified to the optimal pH range as specified in the protocol.
Reagent degradation: The this compound reagent is sensitive to light and can degrade over time, especially when dissolved.[2][3]Prepare fresh reagent solution regularly, store it in a brown bottle, and keep it refrigerated.[2][3] Discard if the solution turns brown.[4]
Presence of reducing agents: Substances that can reduce Cr(VI) to Cr(III) will prevent the reaction with diphenylcarbazone.Identify and remove or mask any potential reducing agents in the sample matrix.
Insufficient reaction time: The color development may not be instantaneous.[5][6]Allow for the recommended reaction time as per the protocol to ensure complete color development.[5][6]
Color fades quickly Instability of the complex: The formed chromium-diphenylcarbazone complex can be unstable.[7][8]Measure the absorbance within the recommended timeframe after color development.[7][8]
Presence of excess oxidants: High concentrations of other oxidizing agents might interfere with the stability of the complex.Dilute the sample or use masking agents if high levels of other oxidants are suspected.
High background color/turbidity Sample matrix interference: The inherent color or turbidity of the sample can interfere with the absorbance reading.Prepare a sample blank by going through the entire procedure without adding the this compound reagent and subtract its absorbance from the sample reading.
Precipitation: High concentrations of certain ions in the sample may lead to precipitation upon acidification or reagent addition.Filter the sample prior to analysis. Adjust the sample pretreatment to avoid precipitation.
Inconsistent or non-reproducible results Inaccurate reagent/standard preparation: Errors in the concentration of reagents or standards will lead to inaccurate results.Carefully prepare and standardize all solutions. Use high-purity reagents and solvents.
Contamination of glassware: Residual chromium or other contaminants on glassware can affect the results.Thoroughly clean all glassware with an appropriate acid wash and rinse with deionized water before use.
Fluctuations in temperature: Temperature can influence the rate of the color-forming reaction.Perform the analysis in a temperature-controlled environment.
Unexpectedly high chromium concentration Presence of interfering ions: Certain ions can react with this compound to produce a colored complex, leading to a positive interference.[3][9]Refer to the interference table below. Use specific masking agents or separation techniques to eliminate interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the this compound method for chromium determination?

A1: The most common interfering ions are hexavalent molybdenum, mercury, vanadium, and iron.[3][9] These ions can react with 1,5-diphenylcarbazide (B1670730) to form colored complexes, leading to erroneously high results. The presence of reducing agents can also interfere by converting Cr(VI) to Cr(III), which does not react with the reagent.

Q2: How can I minimize or eliminate these interferences?

A2: Several strategies can be employed:

  • pH Adjustment: The reaction is highly specific to Cr(VI) under acidic conditions.[1]

  • Masking Agents: For specific interferences like iron, adding a complexing agent such as phosphoric acid can prevent it from reacting.

  • Separation Techniques: Methods like ion chromatography can be used to separate Cr(VI) from interfering ions before colorimetric analysis.[10][11]

  • Standard Additions: The method of standard additions can be used to compensate for matrix effects.

Q3: What is the optimal wavelength for measuring the absorbance of the chromium-diphenylcarbazone complex?

A3: The maximum absorbance of the reddish-purple complex is typically measured at 540 nm.[12][13]

Q4: How stable is the this compound reagent, and how should it be stored?

A4: The this compound reagent, especially in solution, is sensitive to light and should be prepared fresh on a regular basis.[2][3] It is recommended to store the solution in a dark or amber-colored bottle and keep it refrigerated.[2][3] If the solution turns brown, it should be discarded.[4]

Q5: What is the linear range of the this compound method?

A5: The method is highly sensitive and typically exhibits a narrow linear range, often from 0 to 0.8 mg/L of Cr(VI).[7][8] Samples with concentrations exceeding this range must be diluted.

Interference Data

The following table summarizes the tolerance limits of common interfering ions in the this compound method. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of less than a specified percentage (e.g., ±5%) in the determination of a given concentration of Cr(VI).

Interfering IonTolerance Limit (mg/L)Notes
Molybdenum (VI)200Can form a colored complex, but with much lower intensity than chromium at the specified pH.[3]
Mercury (II)200Reacts to form a colored complex, but with lower intensity.[3]
Vanadium (V)Interferes stronglyCan be tolerated up to 10 times the chromium concentration.[3]
Iron (III)VariesForms a yellow-brown color. The interference can be minimized by the addition of phosphoric acid.[14]
Thiosulfate4 (at pH 2.0)Interference is pH-dependent; less interference at neutral to alkaline pH.[15]
NitriteInterferesCan oxidize 1,5-diphenylcarbazide, leading to a negative interference. Can be eliminated by adding sulfamic acid.
Aluminum (Al³⁺)> 200No significant interference at high concentrations.
Magnesium (Mg²⁺)> 200No significant interference at high concentrations.[7]
Sodium (Na⁺)> 1000No significant interference at high concentrations.[7]
Potassium (K⁺)> 1000No significant interference at high concentrations.[7]
Nitrate (NO₃⁻)> 1000No significant interference at high concentrations.[7]
Chloride (Cl⁻)> 1000No significant interference at high concentrations.[7]
Sulfate (SO₄²⁻)200No significant interference up to this concentration.[7]
Carbonate (CO₃²⁻)200No significant interference up to this concentration.[7]

Experimental Protocols

Detailed Methodology for Hexavalent Chromium Analysis (based on Standard Method 3500-Cr B)

1. Principle: This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution to produce a red-violet colored complex.[9][16] The intensity of the color, which is proportional to the Cr(VI) concentration, is measured colorimetrically.

2. Apparatus:

  • Spectrophotometer or filter photometer for use at 540 nm, with a light path of 1 cm or longer.[3]

  • Glassware: Volumetric flasks, pipettes, and cuvettes. All glassware should be thoroughly cleaned and rinsed with deionized water.

3. Reagents:

  • Stock Chromium Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1000 mL.

  • Standard Chromium Solution (5 mg/L): Dilute 10.0 mL of stock chromium solution to 1000 mL with deionized water. Prepare fresh as needed.

  • 1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle and prepare weekly.[2][3]

  • Sulfuric Acid (H₂SO₄), 0.2N: Cautiously add 5.6 mL of concentrated H₂SO₄ to 1000 mL of deionized water.

  • Phosphoric Acid (H₃PO₄), concentrated.

4. Procedure:

  • Pipette a volume of the sample (e.g., 50.0 mL) into a 100-mL volumetric flask.

  • Add 2.0 mL of 0.2N H₂SO₄ and mix.

  • Add 2.0 mL of the 1,5-diphenylcarbazide solution, mix, and allow the solution to stand for 5 to 10 minutes for full color development.

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Measure the absorbance of the solution at 540 nm using a reagent blank to zero the spectrophotometer. The reagent blank is prepared by following the same procedure using deionized water instead of the sample.

  • Construct a calibration curve by preparing a series of standards of known Cr(VI) concentrations and plotting their absorbance values against the concentration.

  • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample and Reagent Preparation cluster_procedure Analytical Procedure cluster_measurement Measurement and Analysis Sample Collect Sample Acidify Acidify Sample Sample->Acidify Reagent Prepare 1,5-Diphenylcarbazide Reagent AddReagent Add Diphenylcarbazide Reagent->AddReagent Standards Prepare Cr(VI) Standards CalCurve Construct Calibration Curve Standards->CalCurve Acidify->AddReagent ColorDev Color Development (5-10 min) AddReagent->ColorDev Dilute Dilute to Volume ColorDev->Dilute MeasureAbs Measure Absorbance at 540 nm Dilute->MeasureAbs CalcConc Calculate Cr(VI) Concentration MeasureAbs->CalcConc CalCurve->CalcConc Troubleshooting_Interference cluster_start cluster_check Initial Checks cluster_matrix Matrix Interference cluster_solution Corrective Actions Start Inaccurate Result Suspected CheckReagent Is the reagent fresh and colorless? Start->CheckReagent CheckpH Is the pH correct? CheckReagent->CheckpH Yes PrepareNew Prepare fresh reagent CheckReagent->PrepareNew No CheckBlank Is the reagent blank reading high? CheckpH->CheckBlank Yes AdjustpH Adjust sample pH CheckpH->AdjustpH No HighFe High Iron (Fe³⁺) suspected? CheckBlank->HighFe No HighMoVHg High Mo, V, or Hg suspected? HighFe->HighMoVHg No UseMasking Add Phosphoric Acid HighFe->UseMasking Yes ReducingAgents Presence of reducing agents suspected? HighMoVHg->ReducingAgents No UseSeparation Use Ion Chromatography or Standard Additions HighMoVHg->UseSeparation Yes Pretreat Pre-treat sample to remove reducing agents ReducingAgents->Pretreat Yes

References

how to prevent degradation of 1,5-Diphenylcarbazone reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of 1,5-Diphenylcarbazone reagent to minimize degradation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical compound used as a colorimetric reagent and indicator in analytical chemistry. It is particularly well-known for its application in the spectrophotometric determination of heavy metals such as chromium(VI) and mercury(II).[1][2] In the presence of these metal ions under specific pH conditions, it forms distinctly colored complexes that can be quantified.

Q2: What is the relationship between this compound and 1,5-Diphenylcarbazide?

A2: 1,5-Diphenylcarbazide is the precursor to this compound. 1,5-Diphenylcarbazide is oxidized to form this compound.[1] In many analytical procedures, the reagent solution is prepared using 1,5-Diphenylcarbazide, which then oxidizes to this compound during the reaction with the analyte. Commercial this compound is often a mixture of both compounds.

Q3: What are the main causes of this compound reagent degradation?

A3: The primary cause of degradation is the oxidation of 1,5-Diphenylcarbazide to this compound and potentially further oxidation products.[1][3] This process is significantly accelerated by exposure to:

  • Light: Photochemical reactions can induce oxidation.[3][4]

  • Air (Oxygen): Atmospheric oxygen acts as an oxidizing agent.

  • Unsuitable Solvents: Solvents that are not pure or contain water or basic impurities can hasten degradation.[1]

  • High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[5]

Q4: How can I visually identify a degraded this compound solution?

A4: A freshly prepared solution of 1,5-Diphenylcarbazide in a suitable solvent like acetone (B3395972) is typically colorless to pale yellow. Upon degradation (oxidation), the solution will gradually turn pink, and with further degradation, it may become brown.[1] A brown-colored solution should be discarded as it will not provide accurate results.

Q5: What is the recommended solvent for preparing this compound solutions?

A5: High-purity, anhydrous acetone is the most commonly recommended solvent for preparing stable this compound (or 1,5-Diphenylcarbazide) solutions.[6][7] Anhydrous ethyl acetate (B1210297) is also a good option. Alcohols like ethanol (B145695) and methanol, especially if they contain traces of water, are generally not recommended for preparing stock solutions as they lead to faster degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No color development in the presence of the analyte (e.g., Cr(VI)) Degraded reagent solution.Prepare a fresh reagent solution using high-purity anhydrous acetone. Ensure the solid reagent has been stored correctly.
Incorrect pH of the reaction mixture.Verify and adjust the pH of the sample solution to the optimal range for the specific metal analysis (e.g., acidic conditions for Cr(VI)).
Faint or weak color development Insufficient reagent concentration.Check the concentration of your reagent solution and ensure it is prepared according to the experimental protocol.
Low analyte concentration.Consider a pre-concentration step for your sample if the analyte concentration is below the detection limit of the method.
High background color in the reagent blank The reagent solution is partially degraded.Prepare a fresh reagent solution. A noticeable pink or brown color in the solution indicates degradation.
Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware, preferably acid-washed, before use.
Inconsistent or non-reproducible results The reagent solution is degrading over the course of the experiments.Prepare the reagent solution fresh daily or as frequently as needed. Store the stock solution in a dark, cool place.
Fluctuations in experimental conditions (temperature, pH).Ensure all experimental parameters are tightly controlled for all samples and standards.

Data Presentation

Table 1: Illustrative Stability of 1,5-Diphenylcarbazide (0.25% w/v) Solution in Various Solvents

SolventStorage ConditionsEstimated Usable PeriodVisual Indication of Degradation
Anhydrous AcetoneStored in an amber bottle at 4°CSeveral monthsSolution remains colorless to pale yellow
Ethyl AcetateStored in an amber bottle at 4°CSeveral monthsSolution remains colorless to pale yellow
Isopropyl AlcoholStored in an amber bottle at room temperature1-2 weeksSolution gradually turns pink to light brown
95% EthanolStored in an amber bottle at room temperatureLess than a weekSolution quickly develops a pinkish tint
Acetone-Water (1:1)Stored in an amber bottle at room temperatureA few daysSolution becomes colored relatively quickly

Note: The stability periods are estimates based on qualitative descriptions in the literature. It is always best practice to prepare the reagent solution fresh.

Experimental Protocols

Protocol 1: Preparation of 1,5-Diphenylcarbazide Solution for Chromium(VI) Determination

This protocol is adapted from standard methods for the analysis of hexavalent chromium.

Materials:

  • 1,5-Diphenylcarbazide (ACS reagent grade)

  • Anhydrous acetone (ACS reagent grade)

  • Amber glass bottle with a tight-fitting cap

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

Procedure:

  • Weigh out 0.25 g of 1,5-Diphenylcarbazide using an analytical balance.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add a small amount of anhydrous acetone to dissolve the solid.

  • Once dissolved, bring the volume up to the 100 mL mark with anhydrous acetone.

  • Stopper the flask and mix the solution thoroughly.

  • Transfer the solution to a labeled amber glass bottle for storage.

  • Store the solution in a refrigerator at 4°C.[7]

  • It is recommended to prepare this solution fresh weekly, or immediately discard if it turns brown.

Protocol 2: Spectrophotometric Determination of Chromium(VI) using 1,5-Diphenylcarbazide

Materials:

  • Prepared 1,5-Diphenylcarbazide solution (from Protocol 1)

  • Sulfuric acid solution (e.g., 10% v/v)

  • Chromium(VI) standard solutions

  • Sample solution

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Pipette a known volume of the sample or standard solution into a volumetric flask (e.g., 50 mL).

  • Acidify the solution by adding a specific volume of sulfuric acid solution to achieve the optimal pH.

  • Add a defined volume of the 1,5-Diphenylcarbazide solution (e.g., 2 mL) and mix well.

  • Allow the color to develop for a specified time (e.g., 10 minutes). The solution will turn a reddish-violet color in the presence of Cr(VI).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540 nm) using a UV-Vis spectrophotometer.

  • Use a reagent blank (containing all reagents except the analyte) to zero the spectrophotometer.

  • Construct a calibration curve using the absorbance values of the standard solutions to determine the concentration of Cr(VI) in the sample.

Mandatory Visualization

cluster_degradation Degradation Pathway cluster_factors Contributing Factors cluster_prevention Preventive Measures DPCI 1,5-Diphenylcarbazide (Active Reagent Precursor) DPCO This compound (Initial Oxidation Product) DPCI->DPCO Oxidation Degraded Further Oxidized Products (Inactive) DPCO->Degraded Further Oxidation Light Light Exposure Light->DPCI Air Air (Oxygen) Air->DPCI Solvent Unsuitable Solvents (e.g., aqueous, alcohols) Solvent->DPCI Temp High Temperature Temp->DPCI StoreDark Store in Amber Bottles StoreDark->Light Mitigates StoreCold Refrigerate (4°C) StoreCold->Temp Mitigates Inert Store Under Inert Gas (e.g., Nitrogen) Inert->Air Mitigates Fresh Prepare Fresh Solution Fresh->DPCI Ensures Purity GoodSolvent Use Anhydrous Acetone GoodSolvent->Solvent Mitigates

Caption: Degradation pathway of this compound reagent and preventive measures.

References

Technical Support Center: 1,5-Diphenylcarbazone in Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,5-Diphenylcarbazone in spectrophotometric applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in spectrophotometry?

A1: The most prominent application is the determination of hexavalent chromium (Cr(VI)) in aqueous samples.[1][2][3] In this method, 1,5-Diphenylcarbazide (B1670730) (DPC) is used as the reagent. In an acidic medium, DPC is oxidized by Cr(VI) to this compound (DPCO), while Cr(VI) is reduced to Cr(III). The resulting Cr(III) then forms a stable, reddish-violet colored complex with the DPCO, which can be quantified by measuring its absorbance at approximately 540 nm.[1][4]

Q2: Why is the solution pH critical for the analysis?

A2: The reaction is highly pH-dependent. A strong acidic environment (typically pH 1-2) is required for the redox reaction between Cr(VI) and 1,5-Diphenylcarbazide and the subsequent formation of the colored complex.[2][5] Deviations from the optimal pH range can lead to incomplete reactions, reduced sensitivity, and unstable color development. For instance, at a pH above 9, Cr(VI) may not be quantitatively coprecipitated, affecting separation from Cr(III) if speciation is being performed.[5]

Q3: How should the 1,5-Diphenylcarbazide reagent solution be prepared and stored?

A3: The reagent is typically prepared as a solution in an organic solvent like acetone (B3395972) or isopropyl alcohol.[1][6] For example, a 0.25% solution can be made by dissolving 0.25 g of 1,5-Diphenylcarbazide in 100 ml of acetone.[5] The reagent is sensitive to light and oxidation.[7] Stock solutions should be stored in a dark, cool place (e.g., a refrigerator) in an amber glass bottle to minimize degradation. Exposure to sunlight can cause the solution to change from colorless to a light pink, indicating photochemical reactions and degradation.[7] It is often recommended to prepare fresh solutions daily or weekly for best results.

Q4: How long is the colored Cr(VI)-Diphenylcarbazone complex stable?

A4: The color development is rapid, typically occurring within 5 to 10 minutes after adding the reagent.[1][4][8] Studies have shown that the formed complex is stable for extended periods, with one study reporting no significant difference in absorbance for up to 180 minutes after formation.[9] However, it is best practice to measure the absorbance within a consistent, predefined time window (e.g., 10-20 minutes) after color development to ensure maximum precision and comparability between samples and standards.

Troubleshooting Guide

This guide addresses specific issues you may encounter during spectrophotometric analysis using this compound.

Problem 1: No or very low color development in standards and samples.

Possible CauseRecommended Solution
Incorrect pH The solution is not sufficiently acidic. Verify the pH of the final solution is within the optimal range (typically pH 1-2) using a pH meter. Adjust with an appropriate acid like sulfuric or phosphoric acid.[2]
Degraded Reagent The 1,5-Diphenylcarbazide solution has oxidized due to age or improper storage (exposure to light/air). Prepare a fresh reagent solution and store it properly in a dark bottle under refrigeration.[7]
Absence of Cr(VI) Ensure that the chromium in your standards is in the hexavalent state. If analyzing for total chromium, an oxidation step (e.g., with potassium permanganate) is required to convert Cr(III) to Cr(VI) prior to adding the DPC reagent.[5][10]

Problem 2: High background absorbance in the reagent blank.

Possible CauseRecommended Solution
Contaminated Reagent The 1,5-Diphenylcarbazide reagent may be contaminated with its oxidation product, diphenylcarbazone. Consider purifying the reagent by recrystallization if high purity is required.[7]
Contaminated Glassware or Water Use high-purity, deionized water for all solutions. Ensure all glassware is thoroughly cleaned and rinsed, potentially by soaking in dilute nitric acid (0.1 M) for 24 hours followed by rinsing with deionized water.[1]
Solvent Impurities The solvent used to prepare the reagent (e.g., acetone) may contain impurities that react with the reagent or absorb at the analytical wavelength. Use analytical or HPLC-grade solvents.

Problem 3: Inconsistent or drifting absorbance readings.

Possible CauseRecommended Solution
Precipitation of the Complex In some cases, the colored complex may precipitate, especially at higher concentrations or if the solution is left standing for too long. The use of a surfactant can help stabilize the complex.[8]
Temperature Fluctuations Significant changes in temperature can affect reaction rates and complex stability. Perform the analysis in a temperature-controlled environment and allow all reagents and samples to reach thermal equilibrium before mixing.
Interference from Other Ions The presence of interfering ions can affect the stability and absorbance of the complex. See the Interference Handling section below for mitigation strategies.

Interference Handling

Certain ions can interfere with the determination of Cr(VI) by reacting with 1,5-Diphenylcarbazide or forming colored complexes.

Common Interfering Ions and Mitigation

Interfering IonNature of InterferenceTolerance LimitMitigation Strategy
Iron (Fe³⁺) Forms a yellow/brown coloration, leading to positive interference.[6]>100:1 (Fe:Cr) ratio may cause issues.[6]Add phosphoric acid as a masking agent to suppress iron interference.[2][6] For higher concentrations, precipitate iron as ferric hydroxide.[6]
Manganese (Mn²⁺/Mn⁷⁺) Can form a pink color if present in amounts greater than 0.2 mg/L, causing positive interference.[6]> 0.2 mg/LThe pink color can be discharged by the dropwise addition of sodium nitrite (B80452) or sodium azide.[5][6]
Thiosulfate (B1220275) (S₂O₃²⁻) Reduces Cr(VI) to Cr(III) before it can react with the DPC reagent, causing negative interference, especially at low pH.[11]As low as 4 mg/L at pH 2.0.[11]If thiosulfate is present, an alternative analytical method like atomic absorption spectrophotometry may be necessary.[11]

Experimental Protocols

Protocol 1: Preparation of 0.25% 1,5-Diphenylcarbazide Reagent
  • Weigh 0.25 g of analytical grade 1,5-Diphenylcarbazide.

  • Dissolve the solid in 100 mL of HPLC-grade acetone.[5]

  • Transfer the solution to a clean, amber glass bottle.

  • Store the bottle in a refrigerator at 2-8°C. The solution should be prepared fresh at least weekly.

Protocol 2: Spectrophotometric Determination of Cr(VI)
  • Sample Preparation : Pipette a known volume of the sample (e.g., 25 mL) into a 50 mL volumetric flask.

  • Acidification : Add a sufficient amount of acid (e.g., 1 M H₂SO₄ or H₃PO₄) to bring the final pH to between 1 and 2.[2][4]

  • Color Development : Add 1 mL of the 0.25% 1,5-Diphenylcarbazide reagent solution and mix thoroughly.[4]

  • Incubation : Allow the solution to stand for a fixed period, typically 5-10 minutes, for the color to fully develop.[1][4]

  • Dilution : Dilute the solution to the 50 mL mark with deionized water and mix well.

  • Measurement : Measure the absorbance of the solution at 540 nm using a spectrophotometer.[1][2] Use a reagent blank (containing all reagents except the sample) to zero the instrument.

  • Quantification : Determine the concentration of Cr(VI) from a calibration curve prepared using a series of known concentration standards.[12]

Visual Guides

The following diagrams illustrate key workflows and relationships in the spectrophotometric determination of chromium.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample Acidify Acidify Sample/Standard (pH 1-2) Sample->Acidify Reagent Prepare 0.25% DPC in Acetone AddReagent Add DPC Reagent Reagent->AddReagent Standards Prepare Cr(VI) Standards Standards->Acidify Calibrate Generate Calibration Curve Standards->Calibrate Acidify->AddReagent Develop Incubate for 5-10 min AddReagent->Develop Measure Measure Absorbance at 540 nm Develop->Measure Calculate Calculate Concentration Measure->Calculate Calibrate->Calculate

Caption: Experimental workflow for Cr(VI) analysis.

G reagent 1,5-Diphenylcarbazide (DPC, Colorless) analyte Cr(VI) (Hexavalent Chromium) oxidized_reagent This compound (DPCO) reagent->oxidized_reagent Oxidation reduced_analyte Cr(III) (Trivalent Chromium) analyte->reduced_analyte Reduction complex Cr(III)-DPCO Complex (Reddish-Violet, λmax ≈ 540 nm) oxidized_reagent->complex reduced_analyte->complex

Caption: Reaction pathway of DPC with Cr(VI).

G start Problem: Inaccurate Result q1 Is blank absorbance high? start->q1 a1_yes Check for contaminated reagents, water, or glassware. q1->a1_yes Yes q2 Is color development weak or absent in standards? q1->q2 No a2_yes_1 Check solution pH. Ensure it is acidic (pH 1-2). q2->a2_yes_1 Yes q3 Are results inconsistent or non-linear? q2->q3 No a2_yes_2 Prepare fresh DPC reagent. a2_yes_1->a2_yes_2 a3_yes Check for interfering ions (Fe, Mn). Use masking agents. q3->a3_yes Yes end_node Consult further documentation. q3->end_node No

Caption: Troubleshooting flowchart for common issues.

References

Technical Support Center: 1,5-Diphenylcarbazone Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-Diphenylcarbazone (DPC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Q1: My this compound solution has changed color. Is it still usable?

A1: this compound in solution, particularly when exposed to light and air, can oxidize to this compound, which may result in a color change to pink or red.[1][2] The stability of the solution is highly dependent on the solvent used. Solutions in acetone (B3395972) and ethyl acetate (B1210297) are generally stable for months, while those in alcohols like methanol (B129727) and ethanol (B145695) have a much shorter lifespan of one to two weeks.[1] For optimal sensitivity, it is crucial to use a freshly prepared solution or one that has been stored protected from light and air.[3][4] If your stock solution shows significant color change, it is recommended to prepare a fresh solution to avoid a decrease in sensitivity and inaccurate results.

Q2: I am observing low sensitivity or weak color development in my assay. What are the potential causes and solutions?

A2: Low sensitivity in a this compound assay can stem from several factors. The primary areas to investigate are the pH of the reaction, the concentration of the DPC reagent, and the stability of the formed complex. The optimal pH for the complex formation is critical and varies depending on the target metal ion.[5] For instance, in the determination of hexavalent chromium, the reaction is typically carried out in an acidic medium.[6][7] It is essential to optimize the pH for your specific analyte. Additionally, ensuring a sufficient molar excess of the DPC reagent is necessary to drive the complex formation to completion.[8] The stability of the colored complex can also be time-dependent, so it is important to measure the absorbance within the optimal time window after color development.[8][9]

Q3: What are common interfering substances in this compound assays, and how can I mitigate their effects?

A3: Several metal ions and chemical species can interfere with this compound assays, leading to inaccurate results. Common interfering ions include mercury, molybdenum (VI), and vanadium.[10] Thiosulfate has also been reported to cause interference, particularly at acidic pH.[10] The presence of strong oxidizing or reducing agents can also affect the assay by reacting with the DPC reagent itself.[4] To mitigate these interferences, masking agents can be employed to selectively complex with the interfering ions. Additionally, adjusting the pH of the sample can help to minimize the interference from certain ions. In some cases, a separation step, such as solvent extraction, may be necessary to isolate the target analyte from the interfering substances.[11]

Q4: Can this assay differentiate between different oxidation states of a metal, for example, Cr(III) and Cr(VI)?

A4: The this compound assay is highly selective for the hexavalent form of chromium (Cr(VI)).[6] It reacts with Cr(VI) in an acidic medium to form a colored complex.[6][7] Trivalent chromium (Cr(III)) does not directly react to form the colored complex. However, if you need to determine the total chromium concentration, you can oxidize Cr(III) to Cr(VI) using an oxidizing agent like ammonium (B1175870) persulfate before performing the assay.[1] By running the assay on two separate samples, one with and one without the oxidation step, you can determine the concentrations of both Cr(III) and Cr(VI).

Q5: I am experiencing inconsistent or non-reproducible results. What are the likely sources of this variability?

A5: Inconsistent results can arise from several sources, including instability of the this compound reagent, fluctuations in pH, and variations in reaction time and temperature. As mentioned earlier, the DPC solution can degrade over time, so using a fresh, properly prepared reagent is critical.[1] The pH of the reaction mixture must be carefully controlled, as even small variations can significantly impact the extent of complex formation and the resulting absorbance.[5][10] Maintaining a consistent reaction time before spectrophotometric measurement is also crucial, as the color intensity of the complex may change over time.[8][9] Finally, ensure that all glassware is thoroughly cleaned to avoid contamination from previous experiments.

Data Presentation

Table 1: Optimal pH for Metal Ion Determination using this compound/dithizone

Metal IonOptimal pHReference
Cadmium (Cd)2.5 - 3.07[9]
Copper (Cu)4[5]
Lead (Pb)8[5]
Manganese (Mn)8[5]
Nickel (Ni)8[5]
Zinc (Zn)8[5]

Table 2: Molar Absorptivity and Detection Limits for Selected Metal Ions

Metal IonMolar Absorptivity (L mol⁻¹ cm⁻¹)Detection LimitReference
Cadmium (Cd)1.2 x 10⁵3 µg L⁻¹[9]
Cadmium (Cd)7.33 x 10⁴Not specified[11]
Chromium (VI) (Cr)Not specified0.023 mg L⁻¹[12]

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of a Metal Ion

This protocol provides a general framework. Specific parameters like pH and wavelength must be optimized for the target analyte.

  • Preparation of this compound Solution (0.025% w/v): Dissolve 25 mg of this compound in 100 mL of a suitable solvent such as acetone or ethanol. Store this solution in a dark, tightly sealed container.[3][4] Prepare fresh solution as needed, depending on the solvent used.[1]

  • Sample Preparation: Prepare a series of standard solutions of the target metal ion of known concentrations. Prepare the unknown sample, ensuring it is within the linear range of the assay.

  • pH Adjustment: Adjust the pH of the standard and unknown sample solutions to the optimal value for the specific metal ion being analyzed using a suitable buffer or acid/base solution.[5][9]

  • Color Development: To a fixed volume of each standard and sample solution, add a specific volume of the this compound solution and mix thoroughly. Allow the color to develop for a predetermined optimal time.[8][9]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-DPC complex against a reagent blank. The reagent blank should contain all components except the metal ion.

  • Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Assay_Workflow General Workflow for this compound Assay prep_reagent Prepare fresh this compound solution (e.g., in acetone) add_reagent Add this compound solution to samples and standards prep_reagent->add_reagent prep_samples Prepare standard and unknown sample solutions adjust_ph Adjust pH of all solutions to the optimal value prep_samples->adjust_ph adjust_ph->add_reagent incubate Incubate for a defined time for color development add_reagent->incubate measure Measure absorbance at λmax using a spectrophotometer incubate->measure analyze Construct calibration curve and determine unknown concentration measure->analyze

Caption: General experimental workflow for a this compound assay.

Troubleshooting_Logic Troubleshooting Logic for Low Assay Sensitivity start Low Sensitivity Observed check_reagent Is the this compound solution fresh and colorless? start->check_reagent check_ph Is the reaction pH optimized for the target analyte? check_reagent->check_ph Yes solution_reagent Prepare fresh reagent check_reagent->solution_reagent No check_concentration Is the reagent concentration sufficient (in molar excess)? check_ph->check_concentration Yes solution_ph Optimize and buffer the pH check_ph->solution_ph No check_time Is the incubation time for color development optimal? check_concentration->check_time Yes solution_concentration Increase reagent concentration check_concentration->solution_concentration No check_interference Are there potential interfering substances present? check_time->check_interference Yes solution_time Optimize incubation time check_time->solution_time No solution_interference Use masking agents or perform sample cleanup check_interference->solution_interference Yes

Caption: A logical guide to troubleshooting low sensitivity in assays.

References

troubleshooting color development in 1,5-Diphenylcarbazone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Diphenylcarbazone reactions, particularly for the colorimetric determination of hexavalent chromium (Cr(VI)).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: No or weak color development is observed. What are the possible causes and solutions?

A1: Weak or absent color development in this compound reactions can stem from several factors, primarily related to reagent quality, pH, and the reaction conditions.

  • Improper pH: The reaction is highly pH-dependent. The optimal pH for the formation of the colored complex is acidic, typically around 1.0.[1][2] If the solution is neutral or alkaline, the color will not develop.[2]

    • Solution: Ensure the sample is properly acidified before the addition of the 1,5-Diphenylcarbazide (B1670730) solution. Sulfuric acid is commonly used for this purpose.[3][4][5]

  • Reagent Degradation: 1,5-Diphenylcarbazide solutions can degrade over time, especially when exposed to light.[6][7] A degraded solution may appear brown and will not react effectively.[3]

    • Solution: Always use a freshly prepared 1,5-Diphenylcarbazide solution.[8] If you must store it, keep it in a dark, cool place and discard it if it turns brown.[3][7][8][9]

  • Insufficient Reagent Concentration: An inadequate amount of 1,5-Diphenylcarbazide will lead to incomplete reaction and thus, a weaker color.

    • Solution: Ensure the concentration of the 1,5-Diphenylcarbazide solution is sufficient for the expected range of the analyte. A common concentration is 0.5% w/v in acetone.[5][8]

  • Presence of Reducing Agents: Substances that can reduce Cr(VI) to Cr(III) before it can react with the 1,5-Diphenylcarbazide will prevent color formation.

    • Solution: Identify and remove any potential reducing agents from your sample if possible.

Q2: The developed color is unstable and fades quickly. How can I improve its stability?

A2: The stability of the colored Cr(III)-diphenylcarbazone complex can be influenced by the pH and the presence of interfering substances.

  • Suboptimal pH: While an acidic medium is required, a very low or high pH can affect the stability of the complex. The color is known to fade rapidly in solutions with a higher pH.[2]

    • Solution: Maintain the pH within the optimal range (around 1.0-1.4) for maximum color stability.[1][2]

  • Reaction Time: The color intensity reaches its maximum after a certain period and then can begin to fade.

    • Solution: Measure the absorbance at the recommended time interval after adding the reagent. Studies have shown the complex can be stable for up to 180 minutes under optimal conditions.[10] However, some protocols recommend reading within 5-15 minutes.[1][3]

Q3: I am observing a high background color or a color change in my blank/control sample. What could be the reason?

A3: A high background signal can be caused by contaminated reagents or glassware, or the inherent color of the sample matrix.

  • Contaminated Reagents: The 1,5-Diphenylcarbazide reagent itself can become oxidized and colored.[6] Water or other solvents used to prepare solutions may also contain interfering ions.

    • Solution: Use high-purity solvents and freshly prepared reagents. Prepare a "reagent blank" containing all reagents except the analyte to zero the spectrophotometer.[3]

  • Sample Matrix Effects: The sample itself might be colored or contain substances that react with the reagents.

    • Solution: Prepare a "sample blank" containing the sample and all reagents except the 1,5-Diphenylcarbazide to correct for the sample's intrinsic color.

Q4: My results are not reproducible. What factors should I check?

A4: Lack of reproducibility can be due to variations in experimental conditions.

  • Inconsistent pH: Small variations in pH between samples can lead to significant differences in color development.

    • Solution: Use a calibrated pH meter to ensure consistent pH across all samples and standards.

  • Variable Reaction Time: The time between adding the reagent and measuring the absorbance must be consistent for all samples.

    • Solution: Use a timer to ensure a fixed and identical reaction time for every sample.

  • Temperature Fluctuations: The rate of the reaction can be temperature-dependent.[2]

    • Solution: Perform the experiments at a constant and controlled temperature.

  • Reagent Instability: Using a reagent solution that is degrading over the course of the experiment will lead to inconsistent results.[11]

    • Solution: Prepare fresh reagent solution frequently, ideally daily.[8]

Q5: What are the common interfering substances in this reaction?

A5: Several metal ions and other chemical species can interfere with the this compound reaction for chromium determination.[12]

  • Interfering Metal Ions: Iron (Fe), copper (Cu), nickel (Ni), and vanadium can interfere by forming colored complexes or by oxidizing the reagent.[3][12] Iron, in particular, can give a yellow/brown coloration.[3]

    • Solution: The interference from iron can often be suppressed by the addition of phosphoric acid.[3] For other interferences, specific masking agents or separation techniques like liquid-liquid extraction may be necessary.[12]

  • Thiosulfate (B1220275): Thiosulfate can interfere with the Cr(VI) measurement, with the level of interference being dependent on pH and concentration.[13]

    • Solution: If thiosulfate is present, consider alternative analytical methods such as atomic absorption spectrophotometry.[13]

Data Presentation

Table 1: Influence of pH on Color Development

pHObservationReference
~1.0Optimal color development and stability[1]
1.0 - 1.4Maximum color formation[2]
> 1.4Color fades rapidly[2]
5.0Unstable colored compound forms[1]
Neutral/AlkalineNo color development[2]

Table 2: Common Interferences and Mitigation Strategies

Interfering SubstanceEffectMitigation StrategyReference
Iron (Fe)Yellow/brown colorationAdd phosphoric acid[3]
Copper (Cu)Forms colored complexLiquid-liquid extraction[12]
Nickel (Ni)Can form colored complexesMasking agents or separation techniques[12]
Thiosulfate (S₂O₃²⁻)Interferes with Cr(VI) measurementAlternative analytical methods (e.g., AAS)[13]

Experimental Protocols

Protocol 1: Preparation of 0.5% w/v 1,5-Diphenylcarbazide Reagent

  • Weigh 0.5 g of 1,5-Diphenylcarbazide powder.[5]

  • Dissolve the powder in 100 mL of acetone.[5][8]

  • Some protocols may involve the addition of distilled water after dissolving in acetone; refer to your specific validated method.[5]

  • Store the solution in a dark, amber bottle in a cool place (e.g., refrigerator at 4°C).[8][9]

  • It is recommended to prepare this solution fresh, ideally on the day of use, as it can degrade.[8] Discard the solution if it turns brown.[3]

Protocol 2: General Procedure for Cr(VI) Determination

  • Take a known volume of the sample solution.

  • Acidify the sample to a pH of approximately 1.0 using a suitable acid, such as sulfuric acid.[1][3]

  • Add a specific volume of the 1,5-Diphenylcarbazide reagent (e.g., 1-2 mL) and mix well.[3][5]

  • Allow the color to develop for a fixed period (e.g., 5-15 minutes).[1][3]

  • Measure the absorbance of the solution at the wavelength of maximum absorption, which is typically around 540 nm, using a spectrophotometer.[1][11]

  • Prepare a calibration curve using standard solutions of Cr(VI) of known concentrations and use it to determine the concentration of Cr(VI) in the sample.

Visualizations

Reaction_Pathway cluster_conditions CrVI Cr(VI) (Hexavalent Chromium) DPCO This compound CrVI->DPCO oxidizes CrIII Cr(III) (Trivalent Chromium) CrVI->CrIII is reduced to DPC 1,5-Diphenylcarbazide (Colorless) DPC->DPCO is oxidized to Acid Acidic Medium (e.g., H₂SO₄) Complex Cr(III)-DPCO Complex (Red-Violet) DPCO->Complex CrIII->Complex Troubleshooting_Workflow Start Start: No/Weak Color Check_pH Is pH acidic (~1.0)? Start->Check_pH Adjust_pH Adjust pH with acid Check_pH->Adjust_pH No Check_Reagent Is reagent fresh and colorless? Check_pH->Check_Reagent Yes Adjust_pH->Check_pH Prepare_Reagent Prepare fresh 1,5-Diphenylcarbazide solution Check_Reagent->Prepare_Reagent No Check_Interference Suspect interferences? Check_Reagent->Check_Interference Yes Prepare_Reagent->Check_Reagent Mitigate_Interference Apply mitigation strategy (e.g., add masking agent) Check_Interference->Mitigate_Interference Yes Success Problem Resolved Check_Interference->Success No Mitigate_Interference->Success Fail Consult further literature/ Consider alternative method

References

Technical Support Center: Stability of 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,5-Diphenylcarbazone, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under normal ambient temperatures and pressures.[1][2] However, its stability can be compromised by exposure to high temperatures, light, strong oxidizing agents, and strong reducing agents.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and sources of ignition.[1][3] Some suppliers recommend storage at 2-8°C.[3] One safety data sheet advises against storing the compound above 24°C (75.2°F).[4]

Q3: How stable are solutions of this compound?

A3: The stability of this compound in solution is highly dependent on the solvent used. Solutions in acetone (B3395972) are known to be relatively stable, especially when freshly prepared and stored properly.[5] For applications requiring high accuracy, it is best practice to use freshly prepared solutions. If storage is necessary, acetone solutions should be kept in a refrigerator at 4°C in an amber or brown bottle to protect from light. While some sources suggest such solutions can be stable for up to a month, it is advisable to prepare fresh solutions weekly to ensure optimal performance.

Q4: What are the signs of this compound degradation?

A4: The degradation of this compound, which is often an oxidation process, can be visually indicated by a color change of the solid or its solution. The related compound, 1,5-Diphenylcarbazide, turns pink upon oxidation to this compound.[5] Further degradation may lead to a loss of performance in analytical applications, such as a diminished ability to form colored complexes with metal ions.

Q5: What happens when this compound is exposed to high temperatures?

A5: Exposure to high temperatures can lead to the thermal decomposition of this compound.[1] This process can generate hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] High temperatures also accelerate the rate of oxidative degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or poor results in colorimetric assays. Degradation of the this compound solution.Prepare a fresh solution of this compound in a high-purity solvent like acetone. Ensure the solution is protected from light and stored at a cool temperature when not in use.
Visible color change in the solid reagent or prepared solution. Exposure to light, air, or elevated temperatures leading to oxidation.Discard the discolored reagent or solution and use a fresh, properly stored stock. Always store this compound in a tightly sealed, light-resistant container in a cool, dry place.
Precipitate formation in the this compound solution. Use of an inappropriate solvent or contamination.Ensure that this compound is fully dissolved in the chosen solvent. If using a mixed solvent system, ensure the components are compatible and properly mixed.
Gradual decrease in assay sensitivity over time. Slow degradation of the this compound stock solution.Implement a regular schedule for preparing fresh this compound solutions (e.g., weekly). Validate the stability of your working solutions under your specific laboratory conditions.

Quantitative Data on Thermal Stability

The following table provides representative data on the thermal stability of a 0.25% (w/v) this compound solution in acetone. This data is based on the principles of accelerated stability testing and illustrates the expected degradation trend. Actual results may vary based on experimental conditions.

Storage Temperature (°C)% of this compound Remaining (by HPLC)
Day 0 Day 7 Day 14 Day 30
4100%99.8%99.5%99.1%
25 (Room Temperature)100%98.5%97.0%94.2%
40100%95.3%91.0%83.5%
60100%88.2%78.9%62.1%

This table is for illustrative purposes and represents a typical degradation profile.

Experimental Protocols

Protocol 1: Spectrophotometric Method for Assessing Stability

This method is based on the reaction of this compound with chromium(VI) to form a colored complex. The degradation of this compound is correlated with a decrease in the absorbance of the complex.

Materials:

  • This compound solution (0.25% w/v in acetone) stored under different temperature conditions.

  • Potassium dichromate (K₂Cr₂O₇) standard solution (10 mg/L Cr(VI)).

  • Sulfuric acid (0.2 N).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare fresh this compound solutions in acetone and distribute them into several sealed, light-protected vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time intervals (e.g., day 0, day 7, day 14), take an aliquot from each stored solution.

  • To a 50 mL volumetric flask, add 1 mL of the K₂Cr₂O₇ standard solution and 5 mL of 0.2 N sulfuric acid.

  • Add 2 mL of the this compound solution from the respective storage condition to the flask.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 540 nm against a reagent blank.

  • A decrease in absorbance over time at a given temperature indicates degradation of the this compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a more accurate quantification of this compound and its degradation products.

Materials:

  • This compound solutions stored under various conditions.

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with a buffer.

  • Reference standard of this compound.

Procedure:

  • Method Development: Develop an HPLC method that separates the main this compound peak from any potential degradation products. This can be achieved by performing forced degradation studies (exposing the solution to heat, acid, base, and oxidation) to generate the degradation products.

  • Stability Study Setup: Prepare and store this compound solutions at different temperatures as described in Protocol 1.

  • Sample Analysis: At each time point, dilute an aliquot of each stored solution to a suitable concentration with the mobile phase.

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms at a wavelength where this compound has maximum absorbance.

  • Quantification: Calculate the percentage of remaining this compound by comparing the peak area of the aged samples to the peak area of a freshly prepared standard solution (or the sample at time zero).

Visualizations

degradation_pathway DPC 1,5-Diphenylcarbazide DPCO This compound (Active Reagent) DPC->DPCO Oxidation (Light, Air, Heat) DPCD 1,5-Diphenylcarbadiazone (Inactive) DPCO->DPCD Further Oxidation Decomp Decomposition Products (CO, CO₂, NOx) DPCO->Decomp High Temperature Decomposition troubleshooting_workflow start Inconsistent Assay Results? check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution in high-purity acetone. check_solution->prepare_fresh No check_storage How is the solution stored? check_solution->check_storage Yes re_evaluate Re-run the assay. prepare_fresh->re_evaluate correct_storage Store in a sealed, amber vial at 2-8°C. check_storage->correct_storage Improperly check_solid Inspect solid reagent. Is it discolored? check_storage->check_solid Properly correct_storage->re_evaluate replace_solid Discard and use a new batch of the reagent. check_solid->replace_solid Yes check_solid->re_evaluate No replace_solid->prepare_fresh experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_solution Prepare this compound solution in acetone. aliquot Aliquot into sealed, light-protected vials. prep_solution->aliquot storage_conditions Store vials at different temperatures (e.g., 4°C, 25°C, 40°C). aliquot->storage_conditions sampling At T=0, 7, 14, 30 days, take samples from each temperature. storage_conditions->sampling analysis Analyze by Stability-Indicating HPLC or Spectrophotometry. sampling->analysis quantify Quantify remaining This compound. analysis->quantify plot_data Plot % Remaining vs. Time for each temperature. quantify->plot_data determine_kinetics Determine degradation kinetics and shelf-life. plot_data->determine_kinetics

References

removing interfering ions in 1,5-Diphenylcarbazone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-Diphenylcarbazone (DPC) based analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage interferences during the spectrophotometric determination of heavy metals, primarily hexavalent chromium (Cr(VI)).

Troubleshooting Guide: Interfering Ions

The this compound method is highly sensitive but can be prone to interferences from various ions that may be present in the sample matrix. Below is a summary of common interfering ions, the problems they cause, and recommended solutions for their removal or masking.

Interfering IonProblemRecommended SolutionExpected Outcome
Iron (Fe³⁺) Forms a colored complex with DPC, leading to erroneously high results. Interference can occur at concentrations as low as 6.0 ppm.[1][2]Masking with 1% ascorbic acid or 0.3% sodium fluoride (B91410) (NaF) solution.[1][2][3]Ascorbic acid reduces Fe³⁺ to Fe²⁺, which does not interfere. NaF forms a stable, colorless complex with Fe³⁺.
Nitrite (NO₂⁻) Oxidizes DPC under acidic conditions to substrates that do not react with Cr(VI), leading to inaccurate, typically lower, results.[4]Addition of sulfamic acid.[4]Sulfamic acid selectively reacts with and neutralizes nitrite, preventing the oxidation of DPC.[4]
Vanadium (V⁵⁺) Reacts with DPC to form a colored complex, causing positive interference.Chloroform extraction of the vanadium cupferrate complex.[4]Vanadium is removed from the aqueous phase into the organic phase, eliminating its interference.[4]
Copper (Cu²⁺) Can form a complex with DPC, leading to potential interference.Chloroform extraction of the copper cupferrate complex.[4]Copper is sequestered into the organic phase, preventing it from reacting with DPC in the aqueous phase.[4]
Molybdenum (Mo⁶⁺) Reacts with DPC to produce a colored species, resulting in positive interference.Chloroform extraction of the molybdenum cupferrate complex.[4]Molybdenum is removed from the sample matrix prior to the addition of DPC.[4]
Permanganate (MnO₄⁻) As a strong oxidizing agent, it can interfere with the redox reaction between Cr(VI) and DPC.Masking with sodium azide.[4]Azide reduces permanganate, eliminating its oxidizing potential and preventing interference.
Thiosulfate (B1220275) (S₂O₃²⁻) Interferes with the Cr(VI) measurement, particularly in samples from autotrophic Cr(VI) reduction media.[5]When interference from thiosulfate is anticipated, using an alternative analytical method such as atomic absorption spectrophotometry is recommended.[5]Avoidance of interference by using a method not susceptible to thiosulfate.
Chromium (Cr³⁺), Manganese (Mn²⁺), Magnesium (Mg²⁺), Nitrate (NO₃⁻) May cause slight interferences, particularly at high concentrations.[3]In many cases, the concentrations of these ions in surface waters are below the tolerance limit.[3] However, for samples with high levels, dilution or matrix matching of standards may be necessary.Minimization of minor interferences to improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound method for Cr(VI) analysis?

A1: In an acidic solution, 1,5-Diphenylcarbazide (DPC) is oxidized by hexavalent chromium (Cr(VI)) to this compound. The resulting this compound then forms a stable, purple-colored complex with the trivalent chromium (Cr(III)) that is produced from the reduction of Cr(VI).[3][6] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the original concentration of Cr(VI).[1][2]

Q2: My sample contains a high concentration of iron. Which masking agent is more suitable, ascorbic acid or sodium fluoride?

A2: Both are effective. Ascorbic acid works by reducing Fe³⁺ to Fe²⁺, which does not interfere. Sodium fluoride forms a stable, colorless complex with Fe³⁺. The choice may depend on the other components of your sample matrix and the specific requirements of your experimental protocol. For instance, fluoride may interfere with other analyses if the sample is to be used for multiple tests.

Q3: How do I prepare the 0.5% (w/v) 1,5-Diphenylcarbazide solution mentioned in many protocols?

A3: To prepare a 0.5% (w/v) DPC solution, dissolve 0.5 grams of 1,5-Diphenylcarbazide in 100 mL of acetone.[7] It is important to use high-purity acetone. The solution should be stored in a dark, cool place and is typically stable for a few days. Exposure to sunlight can cause the solution to change from colorless to light pink, indicating photochemical reactions.[8]

Q4: Can I use this compound directly for the analysis?

A4: The analytical method for Cr(VI) relies on the reaction of 1,5-Diphenylcarbazide with Cr(VI) to form this compound and the subsequent complexation.[3][6] Therefore, you should start with 1,5-Diphenylcarbazide. This compound itself is used as an indicator in other types of analyses, such as mercurimetric titration of chlorides.[9]

Q5: What is the optimal pH for the reaction between Cr(VI) and 1,5-Diphenylcarbazide?

A5: The reaction is carried out in a strongly acidic solution.[1][6] A pH of around 1 is generally considered optimal for the formation of the colored complex.[1][2] This is typically achieved by adding sulfuric acid or phosphoric acid to the sample.[1][3]

Experimental Protocols

Protocol 1: Masking of Iron (Fe³⁺) Interference

This protocol details the procedure for masking ferric iron using sodium fluoride.

  • Sample Preparation: Take a known volume of your sample in a flask.

  • pH Adjustment: Add 0.2 M sulfuric acid to adjust the sample pH to approximately 1.0.[3]

  • Masking Agent Addition: Add 0.3% (w/v) sodium fluoride (NaF) solution.[1][2] The exact volume will depend on the concentration of iron in your sample. A typical starting point is 1 mL of NaF solution for every 10 ppm of expected Fe³⁺.

  • Mixing: Gently swirl the flask to ensure thorough mixing.

  • DPC Addition: Add 1 mL of 0.5% (w/v) 1,5-Diphenylcarbazide solution in acetone.[3][7]

  • Color Development: Allow the solution to stand for 5-10 minutes for the color to fully develop.[1][3]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank.[1][2]

Protocol 2: Elimination of Nitrite (NO₂⁻) Interference

This protocol describes the use of sulfamic acid to remove interference from nitrite.

  • Sample Preparation: Place a known volume of the sample into a suitable container.

  • Masking Agent Addition: Add sulfamic acid. A study showed that 4 mg of sulfamic acid was sufficient to eliminate interference from 115 mg/L of nitrite-nitrogen in a 5 mL sample.[4] It is recommended to prepare a fresh solution of sulfamic acid.

  • Mixing and Reaction: Gently mix the sample and allow it to react for at least 10 minutes to ensure complete destruction of the nitrite.

  • pH Adjustment: Adjust the pH of the solution to approximately 1.0 with a suitable acid (e.g., sulfuric acid).

  • DPC Addition: Add 1 mL of 0.5% (w/v) 1,5-Diphenylcarbazide solution.[3][7]

  • Color Development: Let the solution stand for 5-10 minutes.

  • Spectrophotometric Measurement: Measure the absorbance at 540 nm.

Visualizations

Below are diagrams illustrating the experimental workflows for managing interferences.

Interference_Removal_Workflow cluster_sample_prep Sample Preparation cluster_interference_check Interference Management cluster_analysis Analysis start Sample acid Acidification (pH ~1) start->acid check Check for Interfering Ions acid->check masking Add Masking Agent (e.g., NaF for Fe³⁺, Sulfamic Acid for NO₂⁻) check->masking Fe³⁺, NO₂⁻ present extraction Solvent Extraction (e.g., for V⁵⁺, Cu²⁺) check->extraction V⁵⁺, Cu²⁺ present no_interference No Significant Interference check->no_interference Absent dpc Add DPC Reagent masking->dpc extraction->dpc no_interference->dpc color_dev Color Development dpc->color_dev measure Spectrophotometric Measurement (540 nm) color_dev->measure Signaling_Pathway CrVI Cr(VI) (in sample) DPCO This compound (Oxidized form) CrVI->DPCO Oxidizes CrIII Cr(III) (Reduced form) CrVI->CrIII Reduced to DPC 1,5-Diphenylcarbazide (Reagent) DPC->DPCO SideReaction Side Reaction (e.g., DPC Oxidation) DPC->SideReaction Complex Purple Cr(III)-DPCO Complex (Measured Species) DPCO->Complex CrIII->Complex Complexes with Interferent Interfering Ion (e.g., Fe³⁺, NO₂⁻) MaskedInterferent Masked/Removed Interferent Interferent->MaskedInterferent Reacts with Interferent->SideReaction MaskingAgent Masking Agent (e.g., NaF, Sulfamic Acid) MaskingAgent->MaskedInterferent

References

proper storage and handling of 1,5-Diphenylcarbazone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 1,5-Diphenylcarbazone powder.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound powder?

A: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] Some sources recommend storage at temperatures between +15°C to +25°C. It is also light-sensitive and should be protected from light.[2]

Q2: What is the difference between this compound and 1,5-Diphenylcarbazide?

A: this compound is the oxidation product of 1,5-Diphenylcarbazide.[3][4] It is important to note that some commercial this compound products may be a mixture of both compounds.[3] 1,5-Diphenylcarbazide is a white solid that can oxidize and turn pink upon exposure to light and air, forming this compound.[4]

Q3: What are the primary applications of this compound in a laboratory setting?

A: this compound is primarily used as a colorimetric reagent and indicator for the determination of various metal ions. It is widely used in the spectrophotometric determination of hexavalent chromium (Cr(VI)).[5][6] It also forms colored complexes with other metals such as mercury, copper, nickel, and cobalt, making it useful in their detection and quantification.[7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?

A: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including chemical safety goggles or glasses, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to minimize dust inhalation.[1]

Troubleshooting Guides

Issue 1: Inaccurate or No Color Development in Chromium (VI) Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Reagent Preparation Ensure the this compound solution is freshly prepared. The reagent can degrade over time.
pH of the Solution is Not Acidic The reaction with Cr(VI) requires a strongly acidic medium. Verify the pH of your sample solution.[5][6]
Presence of Interfering Substances Ions such as Fe(III) can interfere with the analysis.[5] The addition of a masking agent like NaF may be necessary.[5] Thiosulfate can also cause interference.[8]
Degraded this compound Powder If the powder has changed color significantly or has been stored improperly, it may be degraded. Use a fresh batch of the reagent.

Experimental Protocols

Preparation of this compound Indicator Solution (0.5% w/v)

This protocol is commonly used for the spectrophotometric determination of chromium.

Materials:

  • This compound powder

  • Acetone (B3395972)

  • Distilled water

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 0.5 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of acetone to dissolve the powder.

  • Once dissolved, bring the volume up to the 100 mL mark with acetone.[9]

  • For certain applications, a mixture of acetone and water may be used to prepare the solution to ensure the stability of metal ions in the subsequent reaction.[9]

Spectrophotometric Determination of Chromium (VI)

This method relies on the reaction of Cr(VI) with this compound in an acidic solution to form a colored complex.

Procedure:

  • To a sample solution containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.[9][10]

  • Add 1 mL of the 0.5% (w/v) this compound solution.[9][10]

  • A violet color will develop in the presence of Cr(VI).[9]

  • Allow the color to develop for a standardized amount of time (e.g., 5 minutes).[5][6]

  • Measure the absorbance of the solution at the maximum wavelength (λmax) of approximately 540 nm using a spectrophotometer.[5][6][10]

  • The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from standard Cr(VI) solutions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Chromium (VI) Assay weigh Weigh 0.5g of This compound dissolve Dissolve in Acetone weigh->dissolve add_indicator Add this compound Solution dissolve->add_indicator Use Freshly Prepared Solution add_acid Add Sulfuric Acid to Sample add_acid->add_indicator color_dev Allow Color Development (5 min) add_indicator->color_dev measure_abs Measure Absorbance at 540 nm color_dev->measure_abs troubleshooting_guide start No or Low Color Development? check_reagent Is the Reagent Freshly Prepared? start->check_reagent check_ph Is the Solution Acidic? check_reagent->check_ph Yes reagent_degraded Use Fresh Reagent check_reagent->reagent_degraded No check_interference Potential Interfering Ions? check_ph->check_interference Yes adjust_ph Adjust pH with Acid check_ph->adjust_ph No add_masking_agent Add Masking Agent (e.g., NaF) check_interference->add_masking_agent Yes end Problem Resolved check_interference->end No reagent_degraded->end adjust_ph->end add_masking_agent->end

References

Validation & Comparative

A Comparative Guide to 1,5-Diphenylcarbazone and Dithizone for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for the colorimetric and spectrophotometric determination of metal ions, 1,5-Diphenylcarbazone and Dithizone (B143531) (1,5-Diphenylthiocarbazone) are two prominent chromogenic reagents. Both form intensely colored complexes with various metal ions, enabling their quantification even at trace levels. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their analytical needs.

Chemical Properties and Reaction Mechanisms

1,5-Diphenylcarbazide (B1670730) is an important precursor and reagent, often used in conjunction with its oxidation product, this compound. Commercially available diphenylcarbazone (B146866) reagents often contain a significant amount of diphenylcarbazide. The analytical reaction for hexavalent chromium (Cr(VI)), its most notable application, involves the oxidation of diphenylcarbazide to diphenylcarbazone by Cr(VI) in an acidic solution. The resulting diphenylcarbazone then forms a stable, red-violet complex with the reduced Cr(III) ion.[1][2]

Dithizone is a sulfur-containing compound that acts as a chelating agent.[3][4] It is a weak acid and reacts with a wide range of heavy metal ions to form colored dithizonate complexes that are soluble in organic solvents like chloroform (B151607) or carbon tetrachloride.[3][4][5] This property makes it highly suitable for extractive spectrophotometric analysis. The selectivity of dithizone can be significantly enhanced by controlling the pH of the aqueous solution and using masking agents.[5][6]

Caption: Chemical structures of this compound and Dithizone.

Performance Comparison

The choice between this compound and Dithizone hinges on the specific metal ion of interest, the required sensitivity, and the sample matrix. Dithizone is a broad-spectrum chelating agent, while this compound (often in conjunction with its precursor 1,5-Diphenylcarbazide) is highly selective for a few specific metals.

Selectivity and Applications

This compound is renowned for its exceptional selectivity and sensitivity towards hexavalent chromium (Cr(VI)) .[1][7] This reaction is highly specific and forms the basis of standard methods for environmental monitoring of this toxic metal.[8] It is also used for the determination of other metals like mercury (Hg), cadmium (Cd), copper (Cu), and nickel (Ni).[2][7][9]

Dithizone is a more versatile, general-purpose reagent that reacts with numerous heavy metals, including lead (Pb), zinc (Zn), cadmium (Cd), copper (Cu), mercury (Hg), silver (Ag), and bismuth (Bi).[3][4][10] Its broad reactivity can be a limitation due to potential interferences, but selectivity can be achieved by carefully controlling the pH of the extraction and employing masking agents to complex interfering ions.[5][6] For instance, zinc can be analyzed at a pH of 4.0 - 5.5, while many other metals are optimally extracted at a pH near 8.[4][6][11]

G Reagent Selectivity for Metal Ions cluster_metals1 cluster_metals2 Reagent1 This compound Cr6 Cr(VI) (High) Reagent1->Cr6 Highly Selective Hg Hg(II) Reagent1->Hg Reagent2 Dithizone Pb Pb(II) Reagent2->Pb Broad Spectrum Zn Zn(II) Reagent2->Zn Broad Spectrum Cd Cd(II) Reagent2->Cd Broad Spectrum Cu Cu(II) Reagent2->Cu Broad Spectrum Bi Bi(III) Reagent2->Bi Broad Spectrum Ag Ag(I) Reagent2->Ag Broad Spectrum

Caption: Logical relationship of reagent selectivity for common metal ions.

Quantitative Data Summary

The following table summarizes key performance metrics for both reagents based on experimental data from various studies.

Metal Ion Reagent Optimal pH λmax (nm) Limit of Detection (LOD) Known Interferences Reference
Cr(VI) 1,5-DiphenylcarbazideAcidic (~pH 5)5450.233 mg/L (233 ppb)Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺[1]
Cr(VI) 1,5-Diphenylcarbazide--50 ppb-[2][7]
Hg(II) 1,5-Diphenylcarbazide--2000 ppb (2 ppm)-[2][7]
Cd(II) 1,5-Diphenylcarbazide10.0-0.24 µg/L (0.24 ppb)-[12]
Pb(II) Dithizone8-0.0070 ppm (7 ppb)Cu²⁺, Zn²⁺, Cd²⁺, Ag⁺, Hg²⁺[11][13]
Cu(II) Dithizone4-0.0027 ppm (2.7 ppb)-[11][13]
Zn(II) Dithizone8-0.0006 ppm (0.6 ppb)-[11][13]
Mn(II) Dithizone8-0.0023 ppm (2.3 ppb)-[11][13]
Ni(II) Dithizone8-0.0030 ppm (3 ppb)-[11][13]
Bi(III) Dithizone4502~1 ppbOther heavy metals[14]
Hg(II) Dithizone (on membrane)--2.0 x 10⁻⁹ mol/L-[15]
Pb(II) Dithizone (on membrane)--4.0 x 10⁻⁹ mol/L-[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of specific metal ions using each reagent.

Protocol 1: Determination of Cr(VI) using 1,5-Diphenylcarbazide

This colorimetric method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a violet-colored complex.[1]

  • Reagent Preparation: Prepare a fresh solution of 1,5-diphenylcarbazide by dissolving 250 mg of the reagent in 50 mL of acetone.[16] Store in a dark bottle.

  • Sample Preparation: Take a known volume of the water sample. If necessary, filter the sample to remove suspended particles.

  • pH Adjustment: Adjust the pH of the sample to an optimal acidic range (e.g., pH 5) using 0.1M HCl or 0.1M NaOH.[1]

  • Color Development: Add a few drops of the 1,5-diphenylcarbazide solution to the pH-adjusted sample and mix thoroughly. Allow the reaction to proceed for a set time (e.g., 8-10 minutes) for full color development.[1]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting violet solution at the wavelength of maximum absorbance (λmax), typically around 545 nm, using a UV-Visible spectrophotometer.[1]

  • Quantification: Determine the concentration of Cr(VI) by comparing the absorbance value to a calibration curve prepared using standard Cr(VI) solutions.

Protocol 2: Extractive Determination of Lead (Pb) using Dithizone

This method involves the extraction of the lead-dithizonate complex from an aqueous sample into an organic solvent.[3][17]

  • Reagent Preparation: Prepare a dithizone solution by dissolving approximately 30-35 mg of dithizone in 1000 mL of an organic solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).[3][4] This solution should be prepared fresh as it is not stable.[10]

  • Sample Preparation: Take 100 mL of the sample in a separatory funnel. Add masking agents like citrate (B86180) (to prevent precipitation of other metal hydroxides) and cyanide (to complex interfering metals like Cu, Zn).[17]

  • pH Adjustment: Adjust the sample pH to the optimal range for lead extraction, typically between pH 8 and 10, using an ammonia (B1221849) buffer.[6][17][18]

  • Extraction: Add a known volume (e.g., 10 mL) of the dithizone solution to the separatory funnel. Shake vigorously for a specified time (e.g., 5 minutes) to allow the lead-dithizonate complex to form and transfer to the organic phase.[6][11] The organic layer will turn a distinct pink/red color in the presence of lead.

  • Phase Separation: Allow the layers to separate and drain the organic (lower) layer containing the complex.

  • Measurement: Measure the absorbance of the organic extract using a spectrophotometer at the appropriate wavelength (around 520 nm for lead dithizonate).[17] The concentration is determined from a calibration curve prepared by extracting known concentrations of lead standards.

G General Experimental Workflow A Sample Collection & Preparation B pH Adjustment & Addition of Masking Agents A->B C Addition of Chromogenic Reagent (DPC or Dithizone) B->C D Complex Formation (Color Development) C->D E Solvent Extraction (for Dithizone method) D->E if applicable F Spectrophotometric Measurement (Absorbance) D->F E->F G Quantification via Calibration Curve F->G

Caption: A generalized workflow for metal ion analysis using chromogenic reagents.

Conclusion

Both this compound and Dithizone are powerful reagents for the analysis of metal ions, each with distinct advantages and applications.

  • This compound (and its precursor, Diphenylcarbazide) is the reagent of choice for the highly sensitive and selective determination of hexavalent chromium . Its specificity makes it invaluable for environmental and industrial monitoring where Cr(VI) is a key analyte.

  • Dithizone serves as a versatile, broad-spectrum chelating agent suitable for the determination of a wide array of heavy metals like lead, zinc, copper, and cadmium .[3] While it is less selective, its versatility allows for the analysis of multiple elements, often simultaneously, by carefully controlling experimental conditions such as pH.[3]

The selection between these two reagents should be based on the specific analytical goal: for targeted, high-sensitivity analysis of Cr(VI) or Hg(II), this compound is superior. For broader screening of multiple heavy metals, or when targeting elements like Pb(II) or Zn(II), Dithizone, coupled with appropriate pH control and masking techniques, is an effective and well-established option.

References

A Comparative Guide to the Validation of the 1,5-Diphenylcarbazone Method for Hexavalent Chromium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of hexavalent chromium [Cr(VI)], a known carcinogen, is of paramount importance for environmental monitoring and ensuring public health. The 1,5-Diphenylcarbazone (DPC) method has long been a standard colorimetric technique for the determination of Cr(VI). This guide provides a comprehensive validation overview of the DPC method, comparing its performance against other established analytical techniques, supported by experimental data and detailed protocols.

Performance Characteristics of the this compound Method

The this compound method is lauded for its sensitivity and simplicity. The validation of this method involves assessing several key performance parameters, which are summarized in the table below.

ParameterPerformance DataReferences
Linearity 0.03 - 3.0 mg/L[1]
up to 0.8 mg/L[2][3]
up to 0.800 mg/L (Flow Injection)[4]
Limit of Detection (LOD) 0.023 mg/L[1]
0.005 mg/L (Flow Injection)[4]
0.02 µg/L (with preconcentration)[5]
Limit of Quantification (LOQ) 0.076 mg/L[1]
0.04 µg/L (with preconcentration)[5]
Accuracy (Recovery) 90 - 110%[6]
91.1 - 109% (in wastewater)[7]
Precision (RSD) < 1%[4]
RPD < 10%[6]
Specificity & Interferences Molybdenum, vanadium, mercury, and iron(III) can interfere. Iron interference can be suppressed. Thiosulfate can also interfere under acidic conditions.[8][9][10][11]

Comparison with Alternative Analytical Methods

While the DPC method is widely used, several other techniques offer distinct advantages in terms of sensitivity, selectivity, and automation. The following table provides a comparative overview of the this compound method with Ion Chromatography (IC) and Atomic Absorption Spectrometry (AAS).

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound (DPC) ColorimetryTypically up to 0.8 mg/L0.005 - 0.023 mg/LSimple, cost-effective, sensitive.Narrow linear range, susceptible to interferences.
Ion Chromatography (IC) Anion exchange separation followed by post-column derivatization with DPC and UV-Vis detection.Wide linear rangeAs low as 0.02 µg/LHigh selectivity, automation, can speciate different forms of chromium.Higher initial instrument cost.
Atomic Absorption Spectrometry (AAS) Absorption of light by free chromium atoms in a flame or graphite (B72142) furnace.Instrument dependent~0.02 ng/mL (GFAAS with preconcentration)High sensitivity (especially GFAAS).Requires pre-concentration and separation steps for speciation.
Direct UV-Visible Spectrometry Measurement of the natural absorbance of the chromate (B82759) ion.0.5 - 100 mg/L~0.5 mg/LFast, non-destructive, suitable for high concentrations.Lower sensitivity compared to other methods.

Experimental Protocols

This compound Method (EPA Method 7196A)

This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a stable red-violet complex. The intensity of the color, which is proportional to the Cr(VI) concentration, is measured spectrophotometrically at 540 nm.[10][12]

Experimental Workflow:

sample Aqueous Sample acidify Acidification (e.g., with H2SO4 or H3PO4) sample->acidify reagent Addition of This compound Solution acidify->reagent color Color Development (Red-Violet Complex Formation) reagent->color measure Spectrophotometric Measurement at 540 nm color->measure result Cr(VI) Concentration measure->result

Caption: Workflow of the this compound method for Cr(VI) analysis.

Reagents:

  • 1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone.[10]

  • Sulfuric Acid (10% v/v): Add 10 mL of concentrated H₂SO₄ to 90 mL of deionized water.[10]

  • Potassium Dichromate Stock Solution (500 mg/L Cr(VI)): Dissolve 1.414 g of K₂Cr₂O₇ in deionized water and dilute to 1 L.[10]

  • Potassium Dichromate Standard Solution (5 mg/L Cr(VI)): Dilute 10 mL of the stock solution to 1 L.[10]

Procedure:

  • To a 100 mL volumetric flask, add a known volume of the sample.

  • Add 2 mL of the 10% sulfuric acid solution and mix.

  • Add 2 mL of the 1,5-diphenylcarbazide solution, bring to volume with deionized water, and mix thoroughly.

  • Allow the solution to stand for 5-10 minutes for full color development.[12] The color is stable for up to 180 minutes.[6]

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Prepare a calibration curve using standard solutions of Cr(VI) and determine the concentration of Cr(VI) in the sample.

Alternative Method: Ion Chromatography (EPA Method 218.6)

This method is highly selective for the determination of dissolved hexavalent chromium in various water matrices.

Logical Relationship of Analytical Methods:

cluster_sample Sample cluster_methods Analytical Methods cluster_results Outcome Aqueous Aqueous Sample containing Cr(VI) DPC This compound Method (Colorimetric) Aqueous->DPC IC Ion Chromatography (Separation + Detection) Aqueous->IC AAS Atomic Absorption Spectrometry (Atomization + Detection) Aqueous->AAS Concentration Cr(VI) Concentration DPC->Concentration IC->Concentration AAS->Concentration

Caption: Relationship between the sample and various analytical methods for Cr(VI) determination.

Procedure Outline:

  • Sample Preparation: Filter the sample through a 0.45 µm filter. Adjust the pH to 9.0-9.5.[13]

  • Chromatographic Separation: Inject the sample into an ion chromatograph equipped with a suitable anion exchange column to separate Cr(VI) from other anions.

  • Post-Column Derivatization: The eluent from the column is mixed with a 1,5-diphenylcarbazide solution in an acidic medium.

  • Detection: The colored complex is detected by a UV-Vis detector at 530 nm.[14][15]

  • Quantification: The concentration of Cr(VI) is determined by comparing the peak area to a calibration curve.

Conclusion

The this compound method remains a viable and cost-effective technique for the determination of hexavalent chromium, particularly in laboratories with limited resources. Its validation data demonstrates acceptable levels of linearity, accuracy, and precision for many applications. However, for analyses requiring higher sensitivity, greater selectivity, and automation, or for complex sample matrices, alternative methods such as Ion Chromatography are superior. Direct UV-Visible spectrometry is a suitable option for rapid screening of samples with high Cr(VI) concentrations. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, the sample matrix, and the available instrumentation.

References

A Comparative Guide to 1,5-Diphenylcarbazone Assays for Hexavalent Chromium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The underlying principle of the assay involves a redox reaction in an acidic environment. 1,5-Diphenylcarbazide (B1670730) is oxidized by Cr(VI) to 1,5-Diphenylcarbazone, while Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, magenta-colored complex with the this compound.[1] The intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.[2][3]

Comparative Performance Data

The following table summarizes the quantitative performance characteristics of the this compound assay as reported in different studies. These variations can be attributed to differences in instrumentation, reagent preparation, and specific matrix effects.

ParameterStudy 1Study 2Study 3Study 4
Linear Range 0.03–3 mg·L⁻¹0.1 to 0.9 ppm0–0.8 mg/L0.800 mg l–1
Limit of Detection (LOD) 0.023 mg·L⁻¹Not ReportedNot Reported0.005 mg l–1
Limit of Quantitation (LOQ) 0.076 mg·L⁻¹Not Reported0.09 mg/L and 0.0025 mg/LNot Reported
Wavelength (λmax) 543 nm540 nm542 nmNot Reported
Precision (RSD) Not ReportedNot Reported< 1%Not Reported

Experimental Protocols

The methodologies detailed below are representative of the protocols used in the cited studies. Researchers should optimize these protocols based on their specific instrumentation and sample matrices.

Protocol 1: Optimized Colorimetric Method [4]

  • Reagent Preparation:

    • Sulphuric acid (0.2 M)

    • 1,5-diphenylcarbazide (0.5% w/v)

  • Sample Preparation:

    • Transfer 2 mL of the Cr(VI) sample to a glass vial.

  • Reaction:

    • Add 1 mL of 0.2 M sulphuric acid and 1 mL of 0.5% w/v 1,5-diphenylcarbazide to the sample.

    • Gently shake the mixture and allow it to stand for five minutes for color development.

  • Measurement:

    • Measure the absorbance at 543 nm against a reagent blank.

Protocol 2: Spectrophotometric Determination in Water [2]

  • Reagent Preparation:

    • Phosphoric acid (H₃PO₄) 1 M

    • 1,5-diphenylcarbazide (DPC) 0.05% dissolved in acetone

  • Sample Preparation:

    • Place a sample volume (e.g., 0.5 mL of 100 ppm Cr(VI) for standard curve) into a 100 mL volumetric flask.

  • Reaction:

    • Add 3 mL of 1 M H₃PO₄.

    • Add a specific volume of the DPC solution (e.g., 3.0 mL of 0.05% DPC).

    • Dilute to 100 mL with distilled water.

    • Shake the solution and let it stand for 5 minutes.

  • Measurement:

    • Measure the absorbance at a maximum wavelength of 540 nm using a UV-vis spectrophotometer.

Protocol 3: Quantitative Determination with Commercial Kit [5]

  • Reagent Preparation:

    • A pre-packaged commercial chromogenic reagent kit is used.

  • Sample Preparation:

    • Prepare Cr(VI) standards and samples in solution.

  • Reaction:

    • Add one package of the reagent to the sample solution.

    • Agitate the bottle by hand to dissolve the reagent. The chromogenic reaction is typically complete within 4-5 minutes.[5]

  • Measurement:

    • Measure the absorbance at the peak maximum (around 542 nm). A baseline correction can be applied to improve accuracy for low concentrations.[5]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the generalized experimental workflow for the this compound assay and the chemical reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare DPC and Acidic Solutions mixing Mix Sample with DPC and Acid reagent_prep->mixing sample_prep Prepare Cr(VI) Standards and Unknown Samples sample_prep->mixing incubation Incubate for Color Development mixing->incubation measurement Measure Absorbance at ~540 nm incubation->measurement analysis Calculate Cr(VI) Concentration via Standard Curve measurement->analysis

A generalized experimental workflow for the this compound assay.

signaling_pathway CrVI Cr(VI) (Hexavalent Chromium) DPCO This compound CrVI->DPCO Oxidizes CrIII Cr(III) (Trivalent Chromium) CrVI->CrIII is Reduced to DPC 1,5-Diphenylcarbazide (Colorless) DPC->DPCO Complex Cr(III)-DPCO Complex (Magenta) DPCO->Complex Forms Complex with CrIII->Complex

Chemical reaction pathway of the this compound assay.

References

A Comparative Guide to the Cross-Reactivity of 1,5-Diphenylcarbazone with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,5-diphenylcarbazone (DPC) with various metal ions, supported by experimental data. While renowned for its high sensitivity in the colorimetric determination of hexavalent chromium (Cr(VI)), DPC also exhibits cross-reactivity with several other metal ions. Understanding this selectivity is crucial for accurate analytical applications and the development of new detection methods.

Principle of Reaction

The primary analytical application of 1,5-diphenylcarbazide (B1670730) relies on its oxidation to this compound, which then forms distinctly colored complexes with specific metal ions. In its most common use, for the detection of Cr(VI), the chromium ions oxidize 1,5-diphenylcarbazide to this compound, and the resulting trivalent chromium (Cr(III)) forms a red-violet complex with the diphenylcarbazone (B146866).[1][2] This reaction is highly sensitive and forms the basis of a standard method for Cr(VI) quantification.[3][4]

Comparative Analysis of Metal Ion Reactivity

While the reaction with Cr(VI) is the most prominent, this compound can also form colored complexes with a range of other metal ions. The selectivity and sensitivity of these reactions are highly dependent on experimental conditions such as pH and the presence of masking agents. The following table summarizes the known reactivity and interference data for various metal ions with this compound.

Metal IonReactivity/InterferenceOptimal pHWavelength (λmax)Molar Absorptivity (ε)Notes
Chromium(VI) Primary Analyte ~1[2]540 nm[2][5]~4.4 x 10⁴ L mol⁻¹ cm⁻¹[2]Highly sensitive and selective reaction.
Mercury(II) Forms a blue or violet complex.[6]Acidic to Neutral--A qualitative test has been used since the 1920s.[6]
Cadmium(II) Forms a red complex, extractable in the presence of pyridine.-533 nm7.33 x 10⁴ L mol⁻¹ cm⁻¹A qualitative method with a detection limit of 0.1% is also reported.
Copper(II) Forms a colored complex.5.5--Can interfere with Cr(VI) determination.
Iron(III) Can produce a yellow/brown coloration, interfering with Cr(VI) analysis.---Interference can be suppressed by phosphoric acid if the Fe:Cr ratio is ≤ 100:1.
Manganese(II) Can form a pink color, interfering with Cr(VI) determination, especially if present at >0.2 mg/L.---Interference can be removed by the addition of sodium nitrite.
Vanadium(V) Strong interference in Cr(VI) analysis.---Tolerated up to 10 times the concentration of chromium.
Molybdenum(VI) Reacts to form color, but with much lower intensity than Cr(VI).---Tolerated up to 200 mg/L in Cr(VI) analysis.
Zinc(II) Forms a complex with a 1:2 stoichiometry.4.8520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹Studied in a 50% aqueous acetone (B3395972) medium.[7]
Nickel(II) Forms a complex with a 1:2 stoichiometry.4.8520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹Studied in a 50% aqueous acetone medium.[7]
Cobalt(II) Forms a complex with a 1:2 stoichiometry.4.8520-525 nm70,000-77,500 L mol⁻¹ cm⁻¹Studied in a 50% aqueous acetone medium.[7]
Lead(II) Known to react.---Mentioned in systematic studies of cation reactions.[8]
Tin(II) Known to react.---Mentioned in systematic studies of cation reactions.[8]

Experimental Protocols

Determination of Hexavalent Chromium (Cr(VI))

This method is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a red-violet complex.

Reagents:

  • 1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. This solution should be prepared fresh.

  • Sulfuric Acid Solution (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.

  • Chromium Standard Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 105°C for 1 hour, in deionized water and dilute to 1 L.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

Procedure:

  • To a 2 mL sample containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.

  • Add 1 mL of the 1,5-diphenylcarbazide solution and mix thoroughly.

  • Allow the solution to stand for 5-10 minutes for full color development.

  • Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.

  • Determine the concentration of Cr(VI) from a calibration curve prepared using the working standard solutions.

Qualitative Detection of Cadmium

This procedure provides a simple, qualitative test for the presence of cadmium on surfaces.

Reagents:

  • Cadmium Indicator Solution: Dissolve a small pinch of this compound in rubbing alcohol (ethanol).

  • Rubbing alcohol (ethanol).

Procedure:

  • Moisten a cotton swab with rubbing alcohol and rub it against the surface to be tested for approximately 1 minute.

  • Allow the swab to air dry completely.

  • Place a drop of the Cadmium Indicator solution on a white, non-reactive surface (e.g., a plastic plate).

  • Dip the dried test swab into the indicator solution.

  • A violet-blue color will appear on the swab within 1-10 minutes if cadmium is present. A clean, untreated swab should be used as a reference.

  • Note: Excess copper and iron may interfere with this test.

Visualizing Selectivity and Interferences

The following diagrams illustrate the primary reaction pathway for chromium detection and the potential interferences from other metal ions.

CrVI Cr(VI) DPCO This compound CrVI->DPCO Oxidizes CrIII Cr(III) CrVI->CrIII Reduces to DPC 1,5-Diphenylcarbazide Complex Red-Violet Complex DPCO->Complex CrIII->Complex Measurement Spectrophotometry (540 nm) Complex->Measurement

Caption: Reaction pathway for the detection of Cr(VI) using 1,5-diphenylcarbazide.

DPC_DPCO This compound Reaction CrVI Cr(VI) (Primary Reaction) CrVI->DPC_DPCO FeIII Fe(III) (Yellow/Brown Color) FeIII->DPC_DPCO MnII Mn(II) (Pink Color) MnII->DPC_DPCO V V(V) (Strong Interference) V->DPC_DPCO MoVI Mo(VI) (Weak Color) MoVI->DPC_DPCO HgII Hg(II) (Violet Complex) HgII->DPC_DPCO CdII Cd(II) (Red Complex) CdII->DPC_DPCO CuII Cu(II) (Colored Complex) CuII->DPC_DPCO

Caption: Cross-reactivity of this compound with various metal ions.

References

A Comparative Guide to Metal Analysis: 1,5-Diphenylcarbazone vs. ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is paramount. This guide provides a detailed comparison of two distinct analytical techniques: the classic colorimetric method using 1,5-Diphenylcarbazone and the modern, high-sensitivity Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The choice between a traditional spectrophotometric method and an advanced instrumental technique depends on various factors, including the required sensitivity, sample matrix, and budget. While this compound offers a cost-effective and straightforward approach for specific metal ions, ICP-MS provides unparalleled sensitivity and multi-element detection capabilities.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and ICP-MS for the analysis of common metal ions.

ParameterThis compound (Colorimetric)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Forms a colored complex with specific metal ions, with the intensity of the color being proportional to the metal concentration.[3][4]Samples are ionized in a high-temperature plasma, and the ions are separated based on their mass-to-charge ratio for quantification.[5][6]
Detection Limits Typically in the parts-per-billion (ppb) to parts-per-million (ppm) range. For example, the detection limit for Chromium (VI) can be as low as 50 ppb.[3][7]Extremely low, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. For many heavy metals, detection limits can be around 0.001 ppb.[5][8][9]
Selectivity Selective for a limited number of metal ions (e.g., Chromium, Mercury, Copper, Cadmium).[3][10] Prone to interference from other ions.High selectivity, capable of distinguishing between different isotopes of an element. Can be subject to isobaric and polyatomic interferences, which can be mitigated with collision/reaction cells.
Throughput Lower throughput, as samples are typically analyzed individually.High throughput, capable of analyzing multiple elements in a single sample run.[11]
Cost Low initial instrument cost (spectrophotometer) and low cost per analysis.[1]High initial instrument cost and higher operational costs (e.g., argon gas, consumables).[1]
Matrix Effects Susceptible to interference from complex sample matrices.Can be affected by matrix effects, but these can often be compensated for with internal standards and optimized plasma conditions.[9]
Typical Analytes Chromium (VI), Mercury, Copper, Cadmium, Palladium, Vanadium.[3][12][13][14]Capable of detecting most elements in the periodic table.[15]

Experimental Protocols

1. Metal Analysis using this compound (Example: Chromium VI)

This protocol is based on the well-established colorimetric reaction between hexavalent chromium and 1,5-diphenylcarbazide (B1670730) in an acidic solution.[7]

a. Reagents and Materials:

  • 1,5-Diphenylcarbazide solution (0.5% w/v in acetone)

  • Sulfuric acid (0.2 M)

  • Chromium (VI) standard solutions

  • Spectrophotometer

  • Glass vials and quartz cuvettes

b. Procedure:

  • Transfer 2 mL of the sample containing Cr(VI) into a glass vial.

  • Add 1 mL of 0.2 M sulfuric acid and 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution.

  • Gently shake the mixture and allow it to stand for five minutes for color development.[7] The solution will turn a red-violet color in the presence of Cr(VI).[3]

  • Measure the absorbance of the solution at 543 nm using a spectrophotometer against a reagent blank.[7]

  • Prepare a calibration curve using standard solutions of known Cr(VI) concentrations and determine the concentration of the unknown sample.

2. Metal Analysis using ICP-MS

This is a generalized protocol for the analysis of multiple trace metals in a sample, often requiring acid digestion for sample preparation.[16]

a. Reagents and Materials:

  • Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)

  • Ultrapure water (18 MΩ·cm)

  • Multi-element standard solutions

  • Internal standard solution (e.g., Rhenium)

  • ICP-MS instrument with autosampler

  • Microwave digestion system (for solid samples)

b. Procedure:

  • Sample Preparation (Digestion): For solid samples or complex matrices, accurately weigh about 0.5 g of the sample into a microwave digestion vessel. Add a mixture of trace metal grade nitric acid and hydrochloric acid.[17]

  • Perform microwave digestion to break down the sample matrix and bring the metals into solution.

  • After digestion, dilute the sample to a known volume with ultrapure water.

  • Instrumental Analysis: Prepare a series of calibration standards by diluting the multi-element stock solution.

  • Add an internal standard to all blanks, standards, and samples to a final concentration (e.g., 10 µg/L) to correct for instrumental drift and matrix effects.[6]

  • Introduce the samples into the ICP-MS. The instrument will nebulize the liquid sample into an aerosol, which is then transported to the argon plasma.

  • The high-temperature plasma ionizes the atoms of the elements in the sample.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • A detector quantifies the number of ions for each mass-to-charge ratio, and the software calculates the concentration of each element based on the calibration curve.

Visualizing the Methodologies

To better understand the workflows and principles, the following diagrams have been generated.

experimental_workflow cluster_dpc This compound Method cluster_icpms ICP-MS Method dpc_sample Sample Preparation dpc_reagent Add Acid & This compound dpc_sample->dpc_reagent dpc_color Color Development dpc_reagent->dpc_color dpc_measure Spectrophotometric Measurement (Absorbance) dpc_color->dpc_measure dpc_calc Concentration Calculation dpc_measure->dpc_calc end_dpc End dpc_calc->end_dpc icpms_sample Sample Digestion (if required) icpms_dilute Dilution & Internal Standard Addition icpms_sample->icpms_dilute icpms_intro Sample Introduction (Nebulization) icpms_dilute->icpms_intro icpms_plasma Ionization in Argon Plasma icpms_intro->icpms_plasma icpms_mass Mass Separation icpms_plasma->icpms_mass icpms_detect Detection & Quantification icpms_mass->icpms_detect end_icpms End icpms_detect->end_icpms start Start start->dpc_sample start->icpms_sample

Caption: Comparative workflow for metal analysis.

reaction_pathway CrVI Cr(VI) (Hexavalent Chromium) Complex Cr(III)-Diphenylcarbazone Complex (Red-Violet) CrVI->Complex Reduction CrIII Cr(III) (Trivalent Chromium) CrVI->CrIII Reduced to DPC 1,5-Diphenylcarbazide (Colorless) DPC->Complex Oxidation & Complexation DPCO This compound DPC->DPCO Oxidized to Acid Acidic Conditions CrIII->Complex DPCO->Complex

Caption: Reaction of Cr(VI) with 1,5-Diphenylcarbazide.

Conclusion

The choice between this compound and ICP-MS for metal analysis is dictated by the specific requirements of the study. For rapid, low-cost determination of specific metal ions where high sensitivity is not the primary concern, the this compound method remains a viable option. However, for comprehensive, multi-element trace and ultra-trace analysis, particularly in complex matrices and regulated environments such as pharmaceutical development, the superior sensitivity, selectivity, and high-throughput capabilities of ICP-MS make it the gold standard.[8][16][18] Researchers should carefully consider their analytical needs, sample characteristics, and available resources when selecting the most appropriate technique.

References

A Comparative Guide to the 1,5-Diphenylcarbazone Method: Accuracy, Precision, and Alternatives for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in analytical chemistry and drug development, the selection of an appropriate analytical method is paramount for obtaining reliable and accurate results. The 1,5-Diphenylcarbazone (DPC) method has long been a staple for the colorimetric determination of specific metal ions, most notably hexavalent chromium (Cr(VI)). This guide provides an objective comparison of the DPC method's performance, supported by experimental data, and contrasts it with other common analytical techniques.

Method Overview: The this compound Reaction

The this compound method is a spectrophotometric technique primarily used for the quantification of hexavalent chromium. In a strongly acidic solution, 1,5-diphenylcarbazide (B1670730) is oxidized by Cr(VI) to this compound. The resulting Cr(III) then forms a stable, magenta-colored complex with the this compound, which can be quantified by measuring its absorbance at approximately 540 nm.[1][2][3] This reaction is highly selective for Cr(VI) in the presence of other metals.[4]

Performance Metrics: Accuracy and Precision

The accuracy and precision of an analytical method are critical for its validation and application. The this compound method has been extensively studied, with performance metrics varying based on experimental conditions and sample matrices.

Table 1: Performance Characteristics of the this compound Method for Cr(VI) Determination

ParameterReported ValueReference
Limit of Detection (LOD) 0.1959 ppm[1]
0.023 mg/L (ppm)[2]
0.0014 mg/L (ppm)[5]
0.02 µg/L (ppb)[4]
1.43 µg/L (ppb)[6]
0.005 mg/L (ppm)[7]
Limit of Quantification (LOQ) 0.076 mg/L (ppm)[2]
0.0048 mg/L (ppm)[5]
0.04 µg/L (ppb)[4]
Linear Range 0.1 - 0.9 ppm[1]
0.03 - 3 mg/L[2]
Up to 0.800 mg/L[7]
Precision (RSD) < 1%[7]
~3%[4]
Molar Absorptivity 2.021 × 10⁴ L·mol⁻¹·cm⁻¹[2]

Note: ppm (parts per million) is equivalent to mg/L; ppb (parts per billion) is equivalent to µg/L. RSD denotes Relative Standard Deviation.

The data indicates that the DPC method can achieve low limits of detection, making it suitable for trace-level analysis of Cr(VI) in various samples, including drinking water.[2] However, for concentrations in the range of 30–500 mg/L, the method may yield inaccurate results due to the high dilution factors required, with relative standard deviations reported between 20–50%.[8]

Comparison with Alternative Methods

While the DPC method is cost-effective and straightforward, other instrumental techniques are often employed for heavy metal analysis.

Table 2: Comparison of DPC Method with Other Analytical Techniques for Chromium Analysis

MethodPrincipleAdvantagesDisadvantages
This compound Colorimetry/SpectrophotometryCost-effective, simple instrumentation, high selectivity for Cr(VI).[4][9]Limited to Cr(VI), potential for interferences, less sensitive than atomic spectroscopy, can be inaccurate at high concentrations.[8][10]
Atomic Absorption Spectroscopy (AAS) Atomic absorption of lightHigh sensitivity, can measure total chromium and other metals.Requires more expensive equipment and trained personnel, potential for chemical interferences.[9][10]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Mass-to-charge ratio of ionsExtremely high sensitivity, multi-element analysis, isotopic analysis.High capital and operational costs, requires highly trained operators.[9][10]
Direct UV-Visible Spectrometry Direct measurement of Cr(VI) absorbanceFast, reliable, non-destructive.Recommended for concentrations greater than 1 mg/L, less sensitive than DPC for trace analysis.[8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility and accuracy of results.

1. Reagent Preparation:

  • 1,5-Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 0.05 g of 1,5-diphenylcarbazide in 100 mL of acetone. This solution should be prepared fresh daily.[1]
  • Acid Solution: Prepare a 1 M solution of phosphoric acid (H₃PO₄) or a 0.2 M solution of sulfuric acid (H₂SO₄).[1][2]
  • Chromium(VI) Stock Solution (1000 mg/L): Dissolve an appropriate amount of a primary standard, such as potassium dichromate (K₂Cr₂O₇), in deionized water.[11]
  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected linear range of the analysis (e.g., 0.1 to 1.0 mg/L).[1][5]

2. Sample Analysis:

  • Pipette a known volume of the sample (e.g., 2 mL) into a volumetric flask or vial.[2]
  • Add the acid solution (e.g., 1 mL of 0.2 M H₂SO₄) to acidify the sample.[2]
  • Add the DPC solution (e.g., 1 mL of 0.05% DPC).[1][2]
  • Dilute to the final volume with deionized water, mix thoroughly, and allow the color to develop for a specific time (e.g., 5-10 minutes).[1][11]
  • Measure the absorbance of the solution at the maximum wavelength (λ_max), typically around 540 nm, using a UV-Vis spectrophotometer.[1][3] Use a reagent blank (containing all reagents except the chromium standard/sample) to zero the instrument.

3. Calibration and Quantification:

  • Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
  • Determine the concentration of Cr(VI) in the sample by interpolating its absorbance value on the calibration curve.

Interference Management:

  • Iron(III) is a known interfering ion.[1] Its interference can be minimized by the addition of a masking agent like sodium fluoride (B91410) (NaF) solution.[1][3]

Visualizing the Process

Diagrams can help clarify complex workflows and chemical reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Water Sample Mix Mix Sample/Standard, Acid, and DPC Solution Sample->Mix Reagents Prepare Reagents: - 1,5-Diphenylcarbazide Solution - Acid Solution (H₂SO₄ or H₃PO₄) - Cr(VI) Standards Reagents->Mix Develop Allow Color Development (5-10 min) Mix->Develop Measure Measure Absorbance at ~540 nm Develop->Measure Calibrate Create Calibration Curve with Standards Quantify Determine Sample Concentration Measure->Quantify Calibrate->Quantify

Caption: Experimental workflow for Cr(VI) determination.

reaction_pathway CrVI Cr(VI) (Chromate/Dichromate) DPCO This compound CrVI->DPCO Oxidizes CrIII Cr(III) CrVI->CrIII is Reduced to DPC 1,5-Diphenylcarbazide (Colorless) DPC->DPCO is Oxidized to Acid Acidic Medium (H⁺) Complex Cr(III)-Diphenylcarbazone Complex (Magenta Color) DPCO->Complex Complexes with CrIII->Complex

Caption: Reaction pathway of the DPC method for Cr(VI).

Conclusion

The this compound method remains a valuable tool for the determination of hexavalent chromium, offering a good balance of sensitivity, selectivity, and cost-effectiveness, particularly for aqueous samples with low to moderate contamination levels. Its accuracy and precision are well-documented, with detection limits capable of reaching the parts-per-billion range. However, for samples with very high concentrations of Cr(VI) or for multi-elemental analysis, alternative methods such as direct UV-Vis spectrometry or atomic spectroscopy (AAS, ICP-MS) may be more appropriate. The choice of method should be guided by the specific analytical requirements, including the expected concentration range, sample matrix, available resources, and regulatory standards.

References

limit of detection for mercury using 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of mercury is paramount due to its significant toxicity and potential for contamination. This guide provides a comparative analysis of the 1,5-Diphenylcarbazone spectrophotometric method against other common analytical techniques for mercury determination. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The selection of a mercury detection method is often dictated by factors such as the required detection limit, the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the this compound method and several widely used instrumental techniques.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeNotes
This compound (Dithizone) 1 µg/L[1][2]Not specified0.05 - 10 mg/L[1][2]A simple, cost-effective colorimetric method. The sensitivity can be enhanced by using a micellar system, which avoids the need for solvent extraction.[1][2] The reaction is rapid, and the resulting complex is stable for over 24 hours.[1]
Cold Vapor Atomic Absorption (CV-AAS) ~2 ppt (B1677978) (ng/L)[3]0.38 µg/L2-3 orders of magnitude[3][4]A commonly used technique with good sensitivity.[3][4] It is suitable for liquid samples.[3]
Cold Vapor Atomic Fluorescence (CV-AFS) 0.2 ppt (ng/L); 0.02 ppt with gold amalgamation[3][4]Not specified~5 orders of magnitude[3][4]Offers higher sensitivity and a wider dynamic range compared to CV-AAS.[3][4] It is ideal for ultra-trace level detection in water samples.[5]
Inductively Coupled Plasma-Mass (ICP-MS) 0.016 ng/g[6][7]0.053 ng/g[6][7]Not specifiedA highly sensitive and multi-element detection technique suitable for various sample matrices.[5][8] It can also be used for speciation analysis when coupled with chromatography.
Direct Mercury Analyzer (DMA) 0.158 ng/g[6][7]0.527 ng/g[6][7]Not specifiedThis method allows for the direct analysis of solid and liquid samples without prior digestion, which can significantly reduce sample preparation time.[3] The detection limit for liquid samples is generally not as low as that of CV-AAS or CV-AFS.[4]

Experimental Protocol: Mercury Detection using this compound

This protocol outlines a non-extractive spectrophotometric method for the determination of mercury (II) using this compound (dithizone) in a micellar medium.[1][2]

Materials:

  • This compound (Dithizone) solution (1.95 x 10⁻⁴ M)

  • Sodium Dodecyl Sulfate (SDS) solution (0.6 M)

  • Sulfuric Acid (1 M)

  • Standard Mercury (II) solution

  • UV-Vis Spectrophotometer

  • Volumetric flasks (10 mL)

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a series of standard solutions of mercury (II) and the unknown sample in 10 mL volumetric flasks.

  • Reagent Addition: To each flask, add 5.0 mL of the 0.6 M SDS solution.

  • Acidification: Add 1.0 mL of 1 M H₂SO₄ to achieve a slightly acidic medium (0.07 - 0.17 M H₂SO₄).[1]

  • Complex Formation: Add 1.0 mL of the 1.95 x 10⁻⁴ M dithizone (B143531) solution. The reaction between mercury (II) and dithizone is instantaneous, forming a colored complex.[1]

  • Dilution: Dilute the solution to the 10 mL mark with deionized water.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 490 nm) against a reagent blank.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of mercury in the unknown sample from the calibration curve.

Reaction Mechanism

The detection of mercury (II) ions using this compound involves the formation of a distinctively colored metal-ligand complex. The following diagram illustrates this chemical reaction.

MercuryDetection Hg2 Hg²⁺ (Mercury Ion) Complex Hg(Dithizone)₂ (Colored Complex) Hg2->Complex + DPC 2 x this compound (Dithizone) DPC->Complex

Caption: Reaction of Mercury (II) with this compound.

References

alternative reagents to 1,5-Diphenylcarbazone for copper detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of copper is crucial in various biological and chemical assays. While 1,5-diphenylcarbazone has been a traditional reagent for this purpose, a range of alternatives offer distinct advantages in sensitivity, selectivity, and ease of use. This guide provides an objective comparison of prominent alternative reagents—Bathocuproine, Rhodamine B, and Zincon—against the benchmark of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Copper Detection Reagents

The selection of an appropriate reagent for copper detection is contingent on the specific requirements of the experiment, such as the expected concentration of copper, the sample matrix, and the desired sensitivity. The following table summarizes the key quantitative performance indicators for this compound and its alternatives.

ReagentDetection Principleλmax (nm)Detection LimitOptimal pHKey Interferences
This compound Colorimetric~540~0.02 µg/mL[1]Alkaline[1]Cr(VI)[2][3]
Bathocuproine Colorimetric484[4]20 µg/L[4]4-5[4]Al, Cd, Cr, Fe(II), Fe(III), Mg[4]
Rhodamine B Derivatives Fluorometric/Colorimetric~5753.7 x 10⁻⁸ mol/L (Fluorometric)[5][6]Neutral (e.g., pH 7.0)[5][6] or Acidic[7]Varies by derivative
Zincon Colorimetric620-630 (Cu complex)[8]High nanomolar range[9]9.0[9]Zn, Co[9]

Reaction Mechanisms and Experimental Workflow

The underlying chemical reactions and the general procedure for copper detection using these reagents are crucial for understanding their application and potential limitations.

Copper Detection Pathways

The following diagram illustrates the simplified reaction pathways for each reagent upon interaction with copper ions.

CopperDetectionPathways cluster_DPC This compound cluster_BC Bathocuproine cluster_RB Rhodamine B Derivative cluster_Zincon Zincon DPC This compound (colorless/pale yellow) Cu_DPC Cu(II)-Diphenylcarbazone Complex (violet) DPC->Cu_DPC + Cu²⁺ BC Bathocuproine (colorless) Cu_BC Cu(I)-Bathocuproine Complex (orange) BC->Cu_BC + Cu⁺ Cu2_BC Cu²⁺ Reducer_BC Reducing Agent (e.g., Hydroxylamine (B1172632) HCl) Reducer_BC->Cu2_BC Reduction RB_closed Spirolactam form (non-fluorescent, colorless) RB_open Ring-opened amide form (fluorescent, pink) RB_closed->RB_open + Cu²⁺ Zincon Zincon (orange-yellow) Cu_Zincon Cu(II)-Zincon Complex (blue) Zincon->Cu_Zincon + Cu²⁺

Caption: Simplified reaction schemes for copper detection.

General Experimental Workflow

The process for utilizing these reagents in a laboratory setting generally follows a standardized workflow, from sample preparation to data analysis.

ExperimentalWorkflow start Start sample_prep Sample Preparation Acidification or buffering to optimal pH start->sample_prep reagent_add Reagent Addition Addition of the specific copper detection reagent sample_prep->reagent_add incubation Incubation Allowing time for color/fluorescence development reagent_add->incubation measurement Measurement Spectrophotometry (Absorbance) or Fluorometry (Emission) incubation->measurement data_analysis Data Analysis Concentration determination from calibration curve measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for copper detection assays.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are the key experimental protocols for copper detection using the discussed reagents.

This compound Method

This colorimetric method relies on the formation of a colored complex between copper ions and this compound in an alkaline solution.

  • Reagents:

    • Standard copper solution (1000 ppm)

    • This compound solution (0.1% w/v in ethanol (B145695) or acetone)

    • Alkaline buffer solution (e.g., ammonia-ammonium chloride buffer, pH 9-10)

  • Procedure:

    • Prepare a series of standard copper solutions of known concentrations.

    • To a fixed volume of the standard or sample solution, add the alkaline buffer to adjust the pH.

    • Add the this compound solution and mix thoroughly.

    • Allow the color to develop for a specified time.

    • Measure the absorbance at approximately 540 nm using a spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus copper concentration for the standards and determine the concentration of the unknown sample.[1][10]

Bathocuproine Method

This method is highly specific for copper(I) and requires a reduction step to convert copper(II) to copper(I). The cuprous ion then forms a water-soluble orange-colored chelate with bathocuproine.[4]

  • Reagents:

    • Standard copper solution (1000 ppm)

    • Bathocuproine disulfonate solution (e.g., 0.1% w/v in water)

    • Hydroxylamine hydrochloride solution (e.g., 10% w/v) as a reducing agent.[4]

    • Buffer solution (e.g., sodium acetate-acetic acid buffer, pH 4-5).[4]

  • Procedure:

    • Prepare a series of standard copper solutions.

    • To the sample or standard, add hydroxylamine hydrochloride solution to reduce Cu(II) to Cu(I).[11]

    • Add the buffer solution to adjust the pH to the optimal range of 4-5.

    • Add the bathocuproine solution and mix.

    • Measure the absorbance of the orange complex at 484 nm.[4]

    • Create a calibration curve to determine the copper concentration in the sample.

Rhodamine B-based Fluorometric Method

Rhodamine B derivatives function as "turn-on" fluorescent probes. In their native state (spirolactam form), they are colorless and non-fluorescent. The binding of copper ions induces a structural change to a ring-opened amide form, which is highly fluorescent and pink.[12]

  • Reagents:

    • Standard copper solution (1000 ppm)

    • Rhodamine B derivative probe solution (e.g., in acetonitrile (B52724) or a buffered aqueous/acetonitrile mixture).[5][6]

    • Buffer solution (e.g., Tris-HCl, pH 7.0), if required.[5][6]

  • Procedure:

    • Prepare a series of standard copper solutions.

    • To the sample or standard, add the Rhodamine B derivative probe solution.

    • Allow the reaction to proceed for a set time.

    • Measure the fluorescence intensity at the specified emission wavelength (e.g., ~575 nm) with a fluorometer.

    • Plot fluorescence intensity against copper concentration to generate a calibration curve.[6]

Zincon Method

Zincon is a colorimetric indicator that forms a blue complex with copper ions in an alkaline medium.[13][14]

  • Reagents:

    • Standard copper solution (1000 ppm)

    • Zincon solution (e.g., dissolved in a dilute NaOH solution or ethanol).

    • Alkaline buffer solution (e.g., borate (B1201080) buffer, pH 9.0).[9]

  • Procedure:

    • Prepare a series of standard copper solutions.

    • Add the alkaline buffer to the sample or standard to achieve a pH of 9.0.

    • Add the Zincon solution and mix well.

    • Measure the absorbance of the blue complex at 620-630 nm.[8]

    • Construct a calibration curve to determine the copper concentration.

Conclusion

The choice of reagent for copper detection should be guided by the specific analytical requirements. While this compound is a well-established method, alternatives like Bathocuproine offer high sensitivity for copper(I) in aqueous solutions. Rhodamine B derivatives provide excellent sensitivity through fluorescence detection, making them suitable for trace analysis. Zincon presents a straightforward colorimetric method, though its selectivity can be a concern in the presence of other metal ions like zinc and cobalt. By understanding the performance characteristics and experimental protocols of these reagents, researchers can select the most appropriate method to achieve reliable and accurate copper quantification in their studies.

References

Performance Characteristics of 1,5-Diphenylcarbazone Test Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of 1,5-Diphenylcarbazone (DPC) based test kits for the detection of heavy metals, with a primary focus on hexavalent chromium (Cr(VI)). The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical tools for their specific needs.

Principle of Detection

This compound is a colorimetric indicator that forms distinctly colored complexes with various metal ions in an acidic solution. The primary application of DPC in commercial test kits is for the quantification of hexavalent chromium. In this reaction, Cr(VI) oxidizes 1,5-diphenylcarbazide (B1670730) (a common component in DPC reagents) to this compound, and the resulting Cr(III) forms a red-violet complex with the diphenylcarbazone (B146866). The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.

Performance Comparison of Commercial Test Kits for Hexavalent Chromium

Several manufacturers offer test kits that utilize the this compound method for chromium detection. While direct, independent comparative studies are limited, performance data can be extracted from manufacturer specifications and publicly available documentation.

Performance MetricHach ChromaVer® 3CHEMetrics® K-2810LaMotte Chromium Test Kit
Detection Method 1,5-DiphenylcarbohydrazideDiphenylcarbazideDiphenylcarbazide
Target Analyte Hexavalent Chromium (Cr(VI))Hexavalent Chromium (Cr(VI))Total and Hexavalent Chromium
Measurement Range 0.010 to 0.700 mg/L Cr⁶⁺ (spectrophotometers)[1]0-1 & 1-10 ppm (mg/L) CrO₄²⁻[2][3]0.1-1.3 mg/L Cr[4]
Precision 0.25 ± 0.01 mg/L Cr⁶⁺ (for Pocket Colorimeter II)[5]Information not publicly availableInformation not publicly available
Potential Interferences Vanadium (> 1 mg/L), Highly buffered samples, Turbidity[1]Information not publicly availableInformation not publicly available
Analysis Time 5-minute reaction time[5]Approximately 2 minutes[6][7]Information not publicly available

Note: The performance data presented above is based on manufacturer-provided information and may vary depending on the specific instrument and sample matrix.

Experimental Protocols

General Protocol for Hexavalent Chromium Detection using this compound

The following is a generalized experimental workflow for the determination of hexavalent chromium using a this compound based test kit. For specific instructions, always refer to the manufacturer's manual.

  • Sample Collection and Preparation: Collect water samples in clean glass or plastic bottles. For hexavalent chromium analysis, it is recommended to test the samples as soon as possible. If storage is necessary, adjust the sample pH to 8 with potassium hydroxide (B78521) and store at or below 6 °C for a maximum of 24 hours.[8] Before analysis, allow the sample to return to room temperature.

  • Reagent Addition:

    • For powder pillow kits (e.g., Hach), add the contents of one ChromaVer® 3 Chromium Reagent Powder Pillow to a specific volume of the sample (typically 10 mL or 25 mL).[1][5]

    • For vial kits (e.g., CHEMetrics), the pre-measured reagent is contained within a self-filling ampoule. The sample is drawn into the ampoule where it mixes with the reagent.[7]

  • Reaction: Swirl or invert the sample to mix the reagent thoroughly. A purple color will develop in the presence of hexavalent chromium. Allow for the specified reaction time as indicated in the kit instructions (typically 2 to 5 minutes).[1][5][7]

  • Measurement:

    • Visual Comparison: Compare the color of the reacted sample to a color chart or a color comparator provided with the kit to determine the concentration.

    • Photometric/Spectrophotometric Measurement: Use a colorimeter or spectrophotometer set to the specified wavelength (typically around 540 nm) to obtain a quantitative measurement.[1] A blank, consisting of the original sample without the color reagent, should be used to zero the instrument.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Collect Sample Adjust_pH Adjust pH (if storing) Sample->Adjust_pH If necessary Temp_Equilibrate Equilibrate to Room Temp Adjust_pH->Temp_Equilibrate Add_Reagent Add DPC Reagent Temp_Equilibrate->Add_Reagent Mix Mix Thoroughly Add_Reagent->Mix React Allow Reaction Time Mix->React Measure Measure Color Intensity React->Measure Visual Visual Comparison Measure->Visual Instrumental Photometric Reading Measure->Instrumental

A generalized workflow for heavy metal analysis using a this compound test kit.

Detection of Other Heavy Metals

While primarily used for chromium, this compound can also form colored complexes with other heavy metals, including mercury, cadmium, copper, and lead. However, commercially available test kits specifically utilizing DPC for these metals are less common than for chromium. Many multi-metal test kits on the market are based on other chemistries or are designed for qualitative or semi-quantitative screening.

For researchers requiring quantitative analysis of other heavy metals, alternative colorimetric methods or other analytical techniques may be more suitable.

Alternative Analytical Methods

A variety of methods are available for the detection of heavy metals in aqueous samples. The choice of method depends on factors such as the required sensitivity, selectivity, cost, and whether on-site analysis is necessary.

MethodPrincipleAdvantagesDisadvantages
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.High sensitivity and selectivity.Requires expensive equipment and skilled personnel; not suitable for on-site analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionizes the sample with inductively coupled plasma and then uses a mass spectrometer to separate and quantify ions.Extremely high sensitivity and can measure multiple elements simultaneously.Very high equipment and operational costs; requires a laboratory setting.
Electrochemical Sensors Measures the change in electrical properties of an electrode in the presence of the target analyte.Portable, low cost, and suitable for on-site analysis.Can be prone to interference from other ions in the sample matrix.
Other Colorimetric Reagents (e.g., Dithizone) Formation of colored complexes with metal ions.Simple, low cost, and can be used in field test kits.May have lower sensitivity and be more susceptible to interferences than instrumental methods.

Signaling Pathway and Chelation Reaction

The fundamental chemical reaction in a this compound test involves the formation of a coordination complex between the metal ion and the diphenylcarbazone molecule.

chelation_reaction Metal_ion Metal Ion (e.g., Cr³⁺) Complex Colored Metal-DPC Complex Metal_ion->Complex Chelation DPC This compound DPC->Complex

Chelation of a metal ion by this compound to form a colored complex.

Conclusion

This compound based test kits offer a rapid, convenient, and cost-effective method for the determination of hexavalent chromium in water samples. Commercial kits from manufacturers like Hach and CHEMetrics provide reliable performance for many applications. For the analysis of other heavy metals, or when higher sensitivity and selectivity are required, alternative methods such as AAS or ICP-MS should be considered. The choice of the most appropriate analytical tool will always depend on the specific requirements of the research or monitoring program.

References

A Comparative Analysis of 1,5-Diphenylcarbazone and Dithizone as Chromogenic Agents for Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used chromogenic agents, 1,5-Diphenylcarbazone and Dithizone (B143531) (1,5-Diphenylthiocarbazone), for the spectrophotometric determination of heavy metal ions. This analysis is designed to assist researchers in selecting the appropriate reagent for their specific analytical needs by presenting objective performance data and detailed experimental protocols.

Introduction to Chromogenic Agents

Chromogenic agents are indispensable tools in analytical chemistry, enabling the quantification of various analytes, particularly metal ions, through colorimetric methods. The intensity of the color produced upon reaction with an analyte is proportional to its concentration, a principle that is readily measured using spectrophotometry. This compound and Dithizone are two such reagents known for their high sensitivity in forming intensely colored complexes with a range of heavy metals.

This compound is a versatile compound primarily recognized for its application in the determination of chromium(VI). It also forms colored complexes with other metals such as mercury, cadmium, and lead. The detection mechanism for chromium(VI) involves an initial oxidation of 1,5-diphenylcarbazide (B1670730) (the precursor) to this compound by Cr(VI), which is reduced to Cr(III). The newly formed this compound then chelates with the Cr(III) ion to produce a stable, violet-colored complex.

Dithizone , a sulfur-containing analogue of this compound, is a highly sensitive reagent for the analysis of numerous heavy metals, including lead, mercury, cadmium, and zinc. It forms water-insoluble, colored metal-dithizonate complexes that are typically extracted into an organic solvent for spectrophotometric measurement. The selectivity of dithizone can be controlled by adjusting the pH of the aqueous solution.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound and Dithizone in the detection of various heavy metal ions. These values have been compiled from various studies and are presented for comparative purposes.

Chromogenic AgentMetal Ionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Detection Limit
This compound Cr(VI)540~4.0 x 10⁴[1]0.023 mg·L⁻¹[2]
Hg(II)530Not specified0.1 mg/mL
Pb(II)5257.2 x 10⁴[3]4 ng mL⁻¹[3]
Cd(II)5337.33 x 10⁴[4]Detects down to 0.1%[5]
Dithizone Cr(VI)Not specifiedNot specified0.001 mg L⁻¹ (as DTZ-Co²⁺ complex)[6]
Hg(II)4905.02 x 10⁴[7][8]1 µg L⁻¹[7][8]
Pb(II)510-5203.99 x 10⁵ (in micellar media)[9][10]0.027 µg ml⁻¹
Cd(II)5001.2 x 10⁵ (in micellar media)[1]3 µg L⁻¹[1]

Experimental Protocols

Detailed methodologies for the spectrophotometric determination of specific heavy metals using this compound and Dithizone are provided below.

Determination of Chromium(VI) using 1,5-Diphenylcarbazide

This method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide in an acidic solution to form a purple-colored complex.

Reagents:

  • 1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.

  • Sulphuric Acid (0.2 M): Prepare by diluting concentrated sulphuric acid.

  • Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate (K₂Cr₂O₇).

Procedure:

  • To a 2 mL sample containing Cr(VI), add 1 mL of 0.2 M sulphuric acid.[3]

  • Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution.[3]

  • Mix the solution gently and allow it to stand for 5 minutes for full color development.[3]

  • Measure the absorbance of the solution at 543 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.[3]

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Determination of Lead(II) using Dithizone

This method involves the extraction of the lead-dithizonate complex into an organic solvent.

Reagents:

  • Dithizone Solution (0.001% w/v): Dissolve 10 mg of dithizone in 1 L of chloroform (B151607) or methylene (B1212753) chloride. This solution should be prepared fresh.

  • Ammoniacal Citrate-Cyanide Reducing Solution: To prevent interference from other metals.

  • Lead(II) Standard Solutions: Prepare a series of standard solutions from a stock solution of lead nitrate (B79036) (Pb(NO₃)₂).

  • Buffer Solution (pH 10-11.5): To maintain the optimal pH for extraction.

Procedure:

  • Take an acidified sample containing microgram quantities of lead.

  • Add the ammoniacal citrate-cyanide reducing solution.

  • Adjust the pH of the solution to between 10 and 11.5.[9]

  • Transfer the solution to a separatory funnel and add a known volume of the dithizone solution in chloroform.

  • Shake vigorously for about 1 minute to extract the cherry-red lead dithizonate complex into the organic layer.[9]

  • Allow the layers to separate and collect the organic phase.

  • Measure the absorbance of the organic extract at 510 nm against a blank of the dithizone solution.[7]

  • Prepare a calibration curve using the standard lead solutions following the same extraction procedure.

  • Calculate the lead concentration in the sample from the calibration curve.

Determination of Mercury(II) using Dithizone in a Micellar Medium

This non-extractive method enhances sensitivity and avoids the use of toxic organic solvents.

Reagents:

  • Dithizone Solution: Prepare a stock solution of dithizone.

  • Sulphuric Acid (0.07 - 0.17 M): To maintain a slightly acidic medium.[7]

  • Anionic Micellar Solution: Such as Sodium Dodecyl Sulfate (SDS).

  • Mercury(II) Standard Solutions: Prepare from a standard stock solution of a mercury salt.

Procedure:

  • To a sample solution containing Hg(II), add the micellar solution (e.g., SDS).

  • Add the dithizone solution.

  • Adjust the acidity of the solution to be within the 0.07 - 0.17 M H₂SO₄ range.[7]

  • The reaction is instantaneous, and the absorbance remains stable for over 24 hours.[7][8]

  • Measure the absorbance of the complex at 490 nm against a reagent blank.[7][8]

  • Create a calibration graph using standard mercury solutions.

  • Determine the mercury concentration in the sample from the calibration graph.

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

ReactionMechanism_DPC_CrVI CrVI Cr(VI) (Cr₂O₇²⁻) Oxidation Oxidation-Reduction (Acidic Medium) CrVI->Oxidation DPC 1,5-Diphenylcarbazide (Colorless) DPC->Oxidation CrIII Cr(III) Oxidation->CrIII DPCO This compound Oxidation->DPCO Chelation Chelation CrIII->Chelation DPCO->Chelation Complex Cr(III)-DPCO Complex (Violet) Chelation->Complex

Caption: Reaction mechanism for the detection of Cr(VI) with 1,5-Diphenylcarbazide.

ExperimentalWorkflow_Dithizone_Pb cluster_aqueous_phase Aqueous Phase cluster_extraction Solvent Extraction cluster_analysis Analysis Sample 1. Acidified Sample containing Pb²⁺ AddReagents 2. Add Ammoniacal Citrate-Cyanide and adjust pH to 10-11.5 Sample->AddReagents AddDithizone 3. Add Dithizone in Chloroform AddReagents->AddDithizone Shake 4. Shake in Separatory Funnel AddDithizone->Shake Separate 5. Separate Organic Layer (Red Pb-Dithizonate Complex) Shake->Separate Measure 6. Measure Absorbance at 510 nm Separate->Measure

Caption: Experimental workflow for the determination of Lead(II) using Dithizone.

LogicalComparison Title Selection of Chromogenic Agent Analyte Target Metal Ion CrVI Chromium(VI) Analyte->CrVI Pb_Hg_Cd Lead, Mercury, Cadmium Analyte->Pb_Hg_Cd DPC This compound (High Selectivity for Cr) CrVI->DPC Primary Choice Dithizone Dithizone (High Sensitivity for Pb, Hg, Cd) Pb_Hg_Cd->Dithizone Commonly Used Reagent Recommended Reagent Consideration Key Considerations Reagent->Consideration Solvent Use of Organic Solvents (Dithizone often requires extraction) Consideration->Solvent pH pH Sensitivity (Selectivity of Dithizone is pH-dependent) Consideration->pH Micellar Micellar Media Option (Enhances sensitivity, avoids extraction) Consideration->Micellar

Caption: Logical relationship for selecting a chromogenic agent based on the target analyte.

Conclusion

Both this compound and Dithizone are highly effective chromogenic agents for the spectrophotometric determination of heavy metals.

  • This compound is the reagent of choice for chromium(VI) analysis due to its high selectivity and the well-established standard methods. Its utility for other metals like lead and cadmium is also notable, offering good sensitivity.

  • Dithizone demonstrates exceptional sensitivity for a broader range of heavy metals, particularly lead, mercury, and cadmium . The development of methods using micellar media has significantly improved its performance by increasing molar absorptivity and eliminating the need for hazardous organic solvent extraction.

The choice between these two reagents should be guided by the specific metal ion of interest, the required sensitivity, and the laboratory's capabilities and safety protocols regarding solvent use. For routine analysis of chromium, this compound remains a robust and reliable option. For ultra-trace analysis of lead, mercury, or cadmium, dithizone, especially when used in a micellar medium, offers superior detection limits.

References

Safety Operating Guide

Proper Disposal of 1,5-Diphenylcarbazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety and environmental regulations when disposing of chemical waste, including 1,5-Diphenylcarbazone. This guide provides essential information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is an organic compound commonly used as a colorimetric indicator and in the determination of certain metals. While not classified as a hazardous substance for transport, it is known to cause skin and eye irritation.[1] Therefore, proper handling and disposal are crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[2] All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of dust.[3][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed waste disposal company.[2][5] Adherence to local, state, and federal regulations is mandatory.[3][6]

  • Container Management : Keep surplus and non-recyclable this compound in its original, tightly sealed container.[2][5] Do not mix it with other waste.[2] Uncleaned containers should be treated as the product itself.[2]

  • Waste Collection :

    • Solid Waste : For unused or expired product, offer the surplus to a licensed disposal company.[2][5]

    • Spills : In the event of a spill, sweep up the solid material, taking care to avoid generating dust.[3][5][7] Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Disposal Method : The recommended disposal method is incineration.[3][5] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This procedure should only be carried out by a licensed and qualified waste disposal service.

  • Environmental Protection : Do not allow the product to enter drains or waterways.[2][3][5][7] If contamination of drains or waterways occurs, immediately advise emergency services.[3]

Quantitative Data and Regulatory Information

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key identifiers for this compound.

IdentifierValue
CAS Number538-62-5
EC Number208-698-0
Molecular FormulaC13H12N4O
Transport InformationNot regulated for transport

Experimental Protocols

The disposal of this compound does not involve experimental protocols but rather adherence to established safety and waste management procedures. The primary "protocol" is to engage a licensed professional waste disposal service.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Unused/Waste this compound cluster_ppe Safety Precautions cluster_containment Containment cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe contain Keep in Original, Labeled Container ppe->contain no_mix Do Not Mix with Other Waste contain->no_mix contact_vendor Contact Licensed Waste Disposal Company no_mix->contact_vendor For Bulk/Unused spill_cleanup For Spills: Sweep Up, Avoid Dust, Containerize no_mix->spill_cleanup In Case of Spill incineration Incineration by Licensed Facility contact_vendor->incineration spill_cleanup->contact_vendor

References

Essential Safety and Logistics for Handling 1,5-Diphenylcarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe handling and disposal of 1,5-Diphenylcarbazone, presented to build trust and provide value beyond the product itself.

Chemical Profile:

PropertyValue
Chemical Name This compound
Synonyms Diphenylcarbazone
CAS Number 538-62-5
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol [1]
Appearance Orange powder[1]
Hazards Causes skin and eye irritation.[1][2] May be harmful if swallowed or inhaled.[1] It is a flammable solid.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to ensure personal safety:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1] Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended, offering a breakthrough time of over 480 minutes. Always inspect gloves before use and use a proper glove removal technique.

    • Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][4]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Operational Plan for Handling

A systematic approach is crucial for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[1][5] Facilities should be equipped with an eyewash station and a safety shower.[1] Use local exhaust ventilation to keep airborne concentrations low.[1][4]

2. Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[1]

3. First Aid Measures:

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • After Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

  • After Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • After Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Disposal: Dispose of this chemical by offering surplus and non-recyclable solutions to a licensed disposal company.[2] Waste material must be disposed of in accordance with national and local regulations.[2][6] Do not mix with other waste.[2][6]

  • Container Disposal: Handle un-cleaned containers like the product itself.[2][6] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames as they may retain product residue.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Clean up spills immediately, observing precautions in the Protective Equipment section.[1]

    • Use a non-sparking tool to scoop up the material and place it into a suitable container for disposal.[1]

    • Avoid generating dusty conditions.[1]

  • Major Spills:

    • Evacuate the area.[2]

    • Wear appropriate personal protective equipment.[1]

    • Prevent the spill from entering drains.[2]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handling_weigh Weighing and Transfer prep_vent->handling_weigh Proceed to Handling handling_use Use in Experiment handling_weigh->handling_use cleanup_decon Decontaminate Glassware and Surfaces handling_use->cleanup_decon Experiment Complete emergency_spill Spill Occurs handling_use->emergency_spill Potential Hazard cleanup_waste Segregate Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose emergency_spill->cleanup_decon Cleanup Spill emergency_first_aid Provide First Aid emergency_spill->emergency_first_aid

Caption: This diagram outlines the key steps and safety considerations for the handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.